1-(2-Fluorobenzyl)piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVNZJBYRPULAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963040 | |
| Record name | 1-[(2-Fluorophenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435345-41-8, 89292-78-4 | |
| Record name | 1-[(2-Fluorophenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Fluorobenzyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Fluorobenzyl)piperazine: A Cornerstone Intermediate in Modern Drug Discovery
This document provides a comprehensive technical overview of 1-(2-Fluorobenzyl)piperazine, a key heterocyclic building block in medicinal chemistry. We will delve into its core chemical properties, structural features, synthesis, and critical applications, offering insights grounded in established scientific principles for researchers and drug development professionals.
Introduction: The Strategic Importance of a Fluorinated Piperazine Moiety
The piperazine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1][2] When functionalized with a fluorobenzyl group, specifically at the ortho position as in this compound, the resulting molecule becomes an even more valuable intermediate. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can modulate the basicity (pKa) of the distal nitrogen atom of the piperazine ring, thereby influencing its interaction with biological targets.[3] This guide will explore the essential technical aspects of this compound, providing a foundational understanding for its effective utilization in research and development.
Section 1: Chemical Structure and Physicochemical Properties
The structural identity and physical characteristics of a compound are the bedrock of its application in synthesis. This compound is a disubstituted piperazine featuring a benzyl group, which is itself substituted with a fluorine atom at the C2 position of the phenyl ring.
Molecular Structure
The chemical structure consists of a saturated six-membered piperazine ring attached via one of its nitrogen atoms to the methylene carbon of a 2-fluorobenzyl group. The piperazine ring typically adopts a stable chair conformation.[4][5]
Caption: Chemical structure of this compound.
Physicochemical Data
The key physical and chemical properties of this compound are summarized below. These parameters are critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅FN₂ | [3][6] |
| Molecular Weight | 194.25 g/mol | [3][6] |
| CAS Number | 89292-78-4 | [6] |
| Appearance | Colorless to pale brown/tan liquid | [3][6] |
| Boiling Point | 93-96 °C at 0.2-0.3 mmHg | [3][6] |
| Density | 1.170 g/mL at 25 °C | [3][6] |
| Refractive Index (n20/D) | 1.5330 | [6] |
| pKa | 9.07 ± 0.10 (Predicted) | [6] |
Section 2: Spectroscopic Analysis
Structural elucidation and purity confirmation are achieved through a combination of spectroscopic techniques. The data presented here are based on typical findings for the hydrochloride salt of the compound, which is a common, stable form.[7]
Spectroscopic Data Summary
The following table outlines the characteristic signals expected in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, which collectively confirm the molecular structure of this compound hydrochloride.[7]
| Technique | Characteristic Signals / Data | Interpretation |
| ¹H NMR (CDCl₃) | δ ~9.58 (bs, 2H), 7.23-7.35 (m, 2H), 7.01-7.14 (m, 2H), 3.65 (s, 2H), 3.25 (t, 4H), 2.82 (t, 4H) | Protonated amine (NH₂⁺), aromatic protons (CHarom), benzylic protons (CH₂), and piperazine ring protons (CH₂pip). |
| ¹³C NMR (CDCl₃) | δ 159.75-163.03 (C-F), 115.37-131.39 (aromatic C), 54.93 (benzylic C), 49.27 (pip C), 43.49 (pip C) | Aromatic carbons (with C-F splitting), benzylic carbon, and two distinct piperazine carbons. |
| FT-IR (cm⁻¹) | ~2971, 2915 (C-H stretch), ~2474-2821 (N-H⁺ stretch), ~1587 (C=C aromatic stretch) | Aliphatic C-H bonds, protonated amine group, and aromatic ring vibrations. |
| LC-MS (m/z) | [C₁₁H₁₆FN₂]⁺ = 195.1292 | Corresponds to the protonated molecular ion [M+H]⁺, confirming the molecular weight of the free base. |
Note: NMR data is for the hydrochloride salt and chemical shifts (δ) are in ppm. Signal multiplicity is denoted as s (singlet), t (triplet), m (multiplet), and bs (broad singlet).[7]
The causality behind this data is clear: the ¹H and ¹³C NMR spectra map the proton and carbon skeleton, respectively, with splitting patterns and chemical shifts confirming the connectivity and chemical environment of each atom. FT-IR identifies the key functional groups (amines, aromatic rings), while mass spectrometry provides a definitive molecular weight.[8]
Section 3: Synthesis Methodologies
The synthesis of monosubstituted piperazines like this compound often requires strategies that avoid the common issue of N,N'-disubstitution. A validated and efficient approach is a one-pot, one-step procedure that circumvents the need for protecting groups.[7]
Experimental Protocol: One-Pot Synthesis
This protocol is based on the reaction of an in-situ formed piperazine monohydrochloride salt with the corresponding benzyl halide.[7] The use of the mono-salt deactivates one nitrogen atom towards alkylation, promoting monosubstitution.
Step 1: Formation of Piperazine Monohydrochloride (In-Situ)
-
In a reaction vessel, dissolve free piperazine in a suitable solvent like methanol.
-
Add an equimolar amount of piperazine dihydrochloride. The ensuing equilibrium reaction generates piperazine monohydrochloride. This step is self-validating; the controlled stoichiometry is designed to favor the mono-protonated species, which is the key to selective synthesis.
Step 2: N-Alkylation
-
To the solution from Step 1, add 2-fluorobenzyl chloride (or bromide) dropwise at room temperature.
-
The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The causality here is a standard nucleophilic substitution (Sₙ2) reaction, where the more nucleophilic, unprotonated nitrogen of the piperazine mono-salt attacks the electrophilic benzylic carbon of the 2-fluorobenzyl halide.
Step 3: Work-up and Purification
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and the pH is adjusted to be basic (pH > 10) using an aqueous solution of NaOH to deprotonate the product and precipitate any remaining piperazine salts.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the one-pot synthesis of this compound.
Section 4: Applications in Drug Discovery and Research
This compound is not an end-product therapeutic but rather a high-value intermediate. Its structure is a recurring motif in compounds targeting the central nervous system (CNS) and in oncology.[3][9]
-
CNS-Active Agents: The piperazine scaffold is a well-known "privileged structure" for CNS targets. Derivatives of this compound have been explored for developing potential treatments for psychiatric and neurological disorders like anxiety and depression by modulating neurotransmitter receptor activity.[3]
-
Anticancer Research: The moiety has been incorporated into novel derivatives designed as inhibitors of the BCL2 anti-apoptotic protein, a key target in cancer therapy.[9]
-
Radiolabeled Tracers: The fluorobenzyl group is suitable for isotopic labeling (e.g., with ¹⁸F). This allows for the synthesis of PET (Positron Emission Tomography) tracers, such as those designed for imaging melanoma tumors, by incorporating the 1-(fluorobenzyl)piperazine structure.[10]
-
General Medicinal Chemistry: It serves as a precursor for synthesizing a wide array of biologically active molecules, including chemokine antagonists and various enzyme inhibitors.[11][12] The piperazine core provides a versatile scaffold for combinatorial chemistry and library development.
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound and its salts is paramount for ensuring personnel safety. The following guidelines are synthesized from available Safety Data Sheets (SDS).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][14]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14][15] Avoid contact with skin and eyes.[13][16] In case of contact, wash the affected area immediately with plenty of water.[13]
-
Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17][18] It should be protected from light.[6][17]
-
Toxicity: The toxicological properties have not been thoroughly investigated.[13] It is classified as an irritant and may cause respiratory irritation.[13]
Conclusion
This compound is a strategically important building block in modern medicinal chemistry. Its unique combination of a fluorinated aromatic ring and a piperazine scaffold provides a versatile platform for synthesizing novel compounds with enhanced metabolic stability and tailored biological activity. A thorough understanding of its chemical properties, spectroscopic signature, and synthesis protocols, as detailed in this guide, is essential for researchers aiming to leverage its full potential in the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound [myskinrecipes.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 89292-78-4 [amp.chemicalbook.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1-(4-FLUOROBENZYL)PIPERAZINE CAS#: 70931-28-1 [chemicalbook.com]
- 12. 1-(4-Fluorobenzyl)piperazine 97 70931-28-1 [sigmaaldrich.com]
- 13. capotchem.com [capotchem.com]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. mmbio.byu.edu [mmbio.byu.edu]
- 18. This compound hydrochloride - 1 g [fichema.cz]
An In-depth Technical Guide to the Physicochemical Characteristics of 1-(2-Fluorobenzyl)piperazine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-(2-Fluorobenzyl)piperazine, a key intermediate in medicinal chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structural, physical, and chemical properties. By explaining the causality behind experimental choices and providing detailed methodologies, this guide aims to serve as an authoritative resource for the effective handling, analysis, and application of this compound in pharmaceutical research and development.
Introduction: The Significance of this compound in Drug Discovery
This compound is a substituted piperazine derivative that has garnered significant attention in the field of medicinal chemistry. The piperazine ring is a prevalent scaffold in a multitude of pharmacologically active agents, demonstrating a wide range of therapeutic applications including anthelmintic, antihistaminic, antipsychotic, and antianginal activities.[2] The introduction of a 2-fluorobenzyl group to the piperazine nucleus can significantly modulate the molecule's properties. Specifically, the fluorobenzyl group can enhance binding affinity to biological targets and improve metabolic stability, making it a valuable component in the design of novel therapeutics, particularly those targeting the central nervous system for conditions like anxiety and depression.[1] A thorough understanding of its physicochemical properties is therefore paramount for its effective utilization in drug design, formulation development, and quality control.
Molecular Structure and Identity
A foundational understanding of a compound begins with its molecular identity. The structural features of this compound dictate its chemical behavior and interactions.
Chemical Structure
The molecule consists of a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, substituted with a 2-fluorobenzyl group at one of the nitrogen atoms.[1]
Diagram 1: Chemical Structure of this compound
References
An In-depth Technical Guide to 1-(2-Fluorobenzyl)piperazine: Synthesis, Characterization, and Applications in Medicinal Chemistry
Introduction
1-(2-Fluorobenzyl)piperazine is a monosubstituted piperazine derivative that has garnered significant interest within the field of medicinal chemistry. Its structural motif, featuring a fluorinated benzyl group appended to a piperazine ring, serves as a crucial building block in the synthesis of a diverse array of pharmacologically active molecules. The strategic incorporation of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the parent compound, making it a valuable component in modern drug design. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, analytical characterization, and its pivotal role as a key intermediate in the development of novel therapeutics, particularly those targeting the central nervous system.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthetic and medicinal chemistry. These properties dictate its reactivity, solubility, and handling requirements.
| Property | Value | Source |
| CAS Number | 89292-78-4 | [1] |
| Molecular Formula | C₁₁H₁₅FN₂ | [1][2] |
| Molecular Weight | 194.25 g/mol | [1][2] |
| Appearance | Colorless to pale brown/light yellow liquid | [1][2] |
| Boiling Point | 93-96 °C at 0.2-0.3 mmHg | [1][2] |
| Density | 1.170 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.5330 | [1] |
| pKa | 9.07 ± 0.10 (Predicted) | [1] |
| Flash Point | >230 °F (>110 °C) | [1] |
| Storage Temperature | 2-8°C, protect from light | [1] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the nucleophilic substitution of a suitable benzyl halide with piperazine. A general and efficient one-pot, one-step procedure has been developed, offering high yields and purity while maintaining cost-effectiveness.[3]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from a general procedure for the synthesis of monosubstituted piperazine derivatives.[3]
-
Reaction Setup: In a suitable reaction vessel, dissolve piperazine in a solvent such as methanol or acetic acid.
-
In-situ Salt Formation: If using methanol, react free piperazine with piperazine dihydrochloride to form piperazine monohydrochloride in situ. If using acetic acid, piperazine monoacetate is formed upon dissolution.
-
Alkylation: To the solution from step 2, add 2-fluorobenzyl chloride (or another suitable 2-fluorobenzyl halide) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or under reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Catalyst (Optional): The reaction can be catalyzed by metal ions supported on a polymeric resin to shorten reaction times. If a heterogeneous catalyst is used, it can be easily removed by filtration at the end of the reaction.
-
Work-up:
-
Filter the reaction mixture to remove any solids (e.g., catalyst, salts).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude product can be further purified.
-
-
Purification: Purify the crude this compound by vacuum distillation to obtain a colorless to pale yellow liquid.
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. For the hydrochloride salt of this compound, the following characteristic peaks are observed in ¹H and ¹³C NMR spectra[3]:
-
¹H NMR (in CDCl₃):
-
δ 2.82 (t, 4H): Two piperazine CH₂ groups.
-
δ 3.25 (t, 4H): Two piperazine CH₂ groups.
-
δ 3.65 (s, 2H): The benzylic CH₂ group.
-
δ 7.01-7.14 (m, 2H): Aromatic protons.
-
δ 7.23-7.35 (m, 2H): Aromatic protons.
-
δ 9.58 (bs, 2H): The protonated amine (NH₂⁺).
-
-
¹³C NMR (in CDCl₃):
-
δ 43.49: Piperazine carbons.
-
δ 49.27: Piperazine carbons.
-
δ 54.93: Benzylic carbon.
-
δ 115.37 and 115.66 (C-F splitting): Aromatic carbon.
-
δ 123.31 and 123.49 (C-F splitting): Aromatic carbon.
-
δ 124.08 and 124.13 (C-F splitting): Aromatic carbon.
-
δ 129.41 and 129.52 (C-F splitting): Aromatic carbon.
-
δ 131.33 and 131.39 (C-F splitting): Aromatic carbon.
-
δ 159.75 and 163.03 (C-F splitting): Aromatic carbon directly attached to fluorine.
-
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to determine the molecular weight and assess the purity of the compound. The expected mass-to-charge ratio (m/z) for the protonated molecule [C₁₁H₁₆FN₂]⁺ is 195.1292.[3]
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to determine the purity of this compound. Due to the lack of a strong chromophore in the piperazine moiety itself, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed for trace-level analysis by HPLC-UV.[4]
Applications in Drug Discovery and Development
This compound is a versatile intermediate primarily utilized in the synthesis of novel therapeutic agents. The piperazine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a linker to orient pharmacophoric groups.[5]
Central Nervous System (CNS) Agents
The structure of this compound is particularly valuable for developing compounds that target the central nervous system.[2] It is incorporated into molecules designed to interact with various neurotransmitter receptors, leading to potential treatments for psychiatric and neurological disorders such as anxiety and depression.[2] The fluorobenzyl group can enhance binding affinity and metabolic stability, which are crucial attributes for CNS-active drugs.[2]
Anticancer Agents
Piperazine derivatives have demonstrated a wide range of biological activities, including anticancer properties.[6] Novel derivatives of 1-(2-fluorophenyl)piperazine have been synthesized and evaluated as potential inhibitors of the BCL2 anti-apoptotic protein, a key target in cancer therapy.[6]
Radiolabeled Imaging Agents
The fluorobenzyl piperazine core is also utilized in the development of radiolabeled compounds for diagnostic imaging techniques like Positron Emission Tomography (PET). For example, derivatives have been synthesized for melanoma tumor imaging.[7]
Logical Relationship Diagram
Caption: Role of this compound in developing new therapeutics.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.
-
General Advice: Consult a physician and have the safety data sheet (SDS) available.[8]
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Hazards: May cause respiratory irritation.[8] It is classified as an irritant.[1] The toxicological properties have not been thoroughly investigated.[8]
Conclusion
This compound stands out as a highly valuable and versatile building block in the landscape of medicinal chemistry and drug discovery. Its straightforward synthesis, combined with the beneficial properties imparted by the fluorobenzyl and piperazine moieties, makes it an attractive starting material for the development of novel therapeutics. A comprehensive understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for researchers and scientists aiming to leverage its potential in creating the next generation of medicines.
References
- 1. This compound | 89292-78-4 [amp.chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. capotchem.com [capotchem.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Core Mechanism of Action of 1-(2-Fluorobenzyl)piperazine: A Foundational Scaffold for CNS Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Fluorobenzyl)piperazine is a pivotal chemical intermediate, serving as a versatile scaffold in the synthesis of a multitude of pharmacologically active molecules. While not an active therapeutic agent in itself, its structural motif is integral to numerous compounds targeting the central nervous system (CNS). The introduction of the fluorobenzyl group can enhance metabolic stability and binding affinity of derivative compounds. This guide elucidates the potential mechanisms of action conferred by the benzylpiperazine core, drawing from the established pharmacology of its derivatives. It provides a comprehensive framework for drug development professionals on how to characterize the mechanism of action of novel compounds synthesized from this valuable precursor, detailing the necessary experimental workflows from initial binding assays to functional characterization.
The Benzylpiperazine Core: A Privileged Scaffold in Neuropharmacology
The piperazine ring is a six-membered heterocycle that is a common feature in a wide range of CNS-active drugs, including treatments for anxiety, depression, and psychosis.[1] Its two nitrogen atoms provide sites for chemical modification, allowing for the fine-tuning of a compound's pharmacological properties. The attachment of a benzyl group, as in this compound, creates a structural class known for interacting with key neurotransmitter systems.[2] The fluorination on the benzyl ring is a strategic chemical modification often employed in medicinal chemistry to improve metabolic stability and modulate receptor binding affinity.
The utility of this compound lies in its role as a building block for more complex molecules.[3] Its piperazine nitrogen atoms can be further substituted to generate extensive libraries of compounds for screening against various CNS targets.
Caption: Synthetic utility of this compound.
Elucidating the Mechanism of Action: Key CNS Targets
Based on the extensive body of research on benzylpiperazine derivatives, novel compounds synthesized from this compound are likely to modulate one or more of the following key CNS targets.[4] The specific functional outcome—be it agonism, antagonism, or reuptake inhibition—is determined by the complete chemical structure of the final molecule.
Serotonergic System Modulation
Many benzylpiperazine derivatives exhibit significant activity at serotonin (5-HT) receptors.[5] These G-protein coupled receptors are crucial in regulating mood, anxiety, and cognition.
-
5-HT1A and 5-HT2A/2C Receptors: These are common targets for antidepressant and anxiolytic medications.[1] Derivatives can act as agonists, partial agonists, or antagonists at these receptors. For instance, some piperazine compounds are known 5-HT1A receptor agonists, a mechanism associated with anxiolytic effects.[6]
-
Serotonin Transporter (SERT): Inhibition of SERT is the primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants. The benzylpiperazine scaffold can be incorporated into molecules that potently block serotonin reuptake.[7]
Caption: Gq-coupled 5-HT receptor signaling pathway.
Dopaminergic System Interaction
The dopaminergic system is fundamental to reward, motivation, and motor control. Benzylpiperazine (BZP) itself has amphetamine-like effects, stimulating the release and inhibiting the reuptake of dopamine.[4][5]
-
Dopamine Transporter (DAT): Like SERT, DAT is a key target for CNS stimulants and some antidepressants. Inhibition of DAT increases the synaptic concentration of dopamine.[8][9]
-
Dopamine Receptors (e.g., D2): Antagonism at D2 receptors is a hallmark of antipsychotic medications. The piperazine scaffold is a common feature in many atypical antipsychotics.
Sigma (σ) Receptor Binding
Sigma receptors are unique intracellular proteins, primarily located at the endoplasmic reticulum, that are implicated in a variety of CNS functions and diseases, including neurodegeneration and pain.[10][11] A significant number of benzylpiperidine and benzylpiperazine derivatives show high affinity for sigma receptors, often with a preference for the σ1 subtype.[11]
-
σ1 Receptor: This receptor acts as a molecular chaperone, modulating calcium signaling and ion channel function. Ligands that bind to the σ1 receptor can have neuroprotective and cognitive-enhancing effects.
Experimental Workflow for Mechanistic Characterization
For any novel compound derived from this compound, a systematic, multi-tiered approach is required to elucidate its precise mechanism of action. This workflow ensures a comprehensive pharmacological profile is established.
Caption: Workflow for characterizing a novel CNS drug candidate.
Tier 1: Primary Screening - Receptor Binding Assays
The initial step is to determine the binding affinity of the test compound for a panel of relevant CNS targets. Radioligand binding assays are the gold standard for this purpose.
Protocol: Sigma-1 Receptor (σ1R) Competitive Binding Assay [10][12]
-
Preparation of Membranes: Prepare membrane homogenates from a tissue source rich in σ1R, such as guinea pig liver, or from cells engineered to express the receptor.[12] Determine protein concentration using a Bradford assay.[13]
-
Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 100 µg protein/well), a fixed concentration of a selective σ1R radioligand (e.g., 3 nM [³H]-(+)-pentazocine), and varying concentrations of the test compound.[13]
-
Controls:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known σ1R ligand (e.g., 10 µM haloperidol or (+)-pentazocine) to saturate all specific binding sites.[13]
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.[14]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Example Binding Affinity Data for Benzylpiperazine Derivatives
| Compound | Target | Ki (nM) |
| Derivative A | σ1 Receptor | 15.2 |
| Derivative B | 5-HT1A Receptor | 25.5 |
| Derivative C | Dopamine Transporter | 89.1 |
| Derivative D | 5-HT2A Receptor | 45.7 |
This table presents hypothetical data for illustrative purposes.
Tier 2: Functional Characterization - Cell-Based Assays
Once binding affinity is established, the next critical step is to determine the functional activity of the compound at the target receptor or transporter. Is it an agonist that activates the receptor, an antagonist that blocks it, or an inhibitor of transporter function?
Protocol: Dopamine Transporter (DAT) Uptake Inhibition Assay [9][15]
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the human dopamine transporter (hDAT). Plate the cells in a 96-well microplate and grow to ~80% confluency.[8]
-
Assay Preparation: On the day of the experiment, wash the cells with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES).
-
Compound Incubation: Add varying concentrations of the test compound to the wells. Include control wells:
-
Initiate Uptake: Add a solution of radiolabeled dopamine (e.g., [³H]Dopamine) at a concentration near its Km value for DAT to all wells. Incubate for a short period (e.g., 10 minutes) at 37°C.[9]
-
Terminate Uptake: Stop the reaction by rapidly washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis:
-
Calculate Specific Uptake = Total Uptake - Non-specific Uptake.
-
Determine the percentage inhibition of specific uptake for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the compound and fit the curve to determine the IC₅₀ value, representing the potency of the compound as a DAT inhibitor.
-
Protocol: 5-HT Receptor Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A/2C) [16][17]
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the target 5-HT receptor (e.g., h5-HT2A).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye increases its fluorescence intensity upon binding to intracellular calcium.
-
Assay Procedure:
-
Place the 96-well plate containing the dye-loaded cells into a fluorescence plate reader (e.g., FLIPR).
-
Establish a baseline fluorescence reading.
-
For Agonist Mode: Add varying concentrations of the test compound and measure the change in fluorescence over time. An increase in fluorescence indicates receptor activation and subsequent intracellular calcium release.
-
For Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound, then add a fixed concentration of a known agonist (e.g., serotonin) at its EC₈₀. A reduction in the agonist-induced fluorescence signal indicates antagonist activity.
-
-
Data Analysis:
-
Plot the change in fluorescence (or % of maximal response) against the log concentration of the compound.
-
For agonists, calculate the EC₅₀ (effective concentration to produce 50% of the maximal response).
-
For antagonists, calculate the IC₅₀ (concentration that inhibits 50% of the agonist response).
-
Table 2: Example Functional Potency Data for Benzylpiperazine Derivatives
| Compound | Assay | Functional Readout | Potency (IC₅₀/EC₅₀, nM) |
| Derivative A | σ1R Functional Assay | N/A (Binding Only) | N/A |
| Derivative B | 5-HT1A cAMP Assay | Agonist | EC₅₀ = 40.1 |
| Derivative C | DAT Uptake Assay | Inhibitor | IC₅₀ = 150.3 |
| Derivative D | 5-HT2A Calcium Flux | Antagonist | IC₅₀ = 75.8 |
This table presents hypothetical data for illustrative purposes.
Conclusion
This compound represents a validated and highly valuable starting point for the discovery of novel CNS therapeutics. While its own mechanism of action is that of a chemical precursor, the benzylpiperazine core it provides is strongly associated with potent and diverse modulatory effects on key neurotransmitter systems, including the serotonergic, dopaminergic, and sigma receptor pathways. For drug development professionals, understanding this pharmacological landscape is crucial for the rational design of new chemical entities. The systematic application of the described experimental workflows—from broad radioligand binding screens to specific cell-based functional assays—is essential to accurately define the mechanism of action of any new derivative, ultimately guiding its development toward a potential clinical candidate.
References
- 1. nbinno.com [nbinno.com]
- 2. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 5. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 6. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 15. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. innoprot.com [innoprot.com]
- 17. innoprot.com [innoprot.com]
pharmacological profile of 1-(2-Fluorobenzyl)piperazine derivatives
An In-Depth Technical Guide to the Pharmacological Profile of 1-(2-Fluorobenzyl)piperazine Derivatives
Authored by: A Senior Application Scientist
Abstract
The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile structural motif for the development of a wide array of pharmacologically active agents. The incorporation of the fluorobenzyl group often enhances metabolic stability and binding affinity, making these derivatives particularly valuable for targeting the central nervous system (CNS) and for applications in oncology.[1] This technical guide provides a comprehensive overview of the , synthesizing data from seminal studies to offer field-proven insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and key experimental data that define this important class of compounds.
Introduction: The Strategic Importance of the this compound Moiety
The piperazine ring is a privileged structure in medicinal chemistry, a six-membered heterocycle with two opposing nitrogen atoms that provides a unique combination of structural rigidity, a large polar surface area, and hydrogen bond donors/acceptors.[2] These characteristics often lead to improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] When combined with a 2-fluorobenzyl group, the resulting scaffold gains specific advantages:
-
Enhanced Metabolic Stability: The fluorine atom at the ortho position of the benzyl ring can block metabolic oxidation, thereby increasing the compound's half-life in vivo.
-
Modulated Lipophilicity and Binding: Fluorine substitution can alter the electronic properties and lipophilicity of the molecule, which can fine-tune its binding affinity and selectivity for specific biological targets.[1]
-
CNS Penetration: The overall physicochemical properties of many this compound derivatives allow them to cross the blood-brain barrier, making them suitable candidates for treating neurological and psychiatric disorders.[1][3][4]
This guide will explore the multifaceted pharmacological landscape of these derivatives, from their synthesis to their potential therapeutic applications in areas such as cancer, neurodegenerative diseases, and mood disorders.
Synthesis of this compound Derivatives: A Methodological Overview
The synthesis of this compound derivatives typically involves the N-alkylation of a piperazine ring with a suitable 2-fluorobenzyl halide or a related electrophile. The versatility of the piperazine scaffold allows for the introduction of diverse substituents at the second nitrogen atom, enabling the creation of large chemical libraries for screening.
General Synthetic Workflow
A common synthetic strategy involves a multi-step process, often starting from commercially available precursors. The following diagram illustrates a representative pathway for creating complex derivatives.
Caption: General synthetic pathway for pyridazinone-based derivatives.[5]
Detailed Experimental Protocol: Synthesis of Pyridazinone Derivatives
This protocol is adapted from the synthesis of selective MAO-B inhibitors and serves as a self-validating system for producing a series of this compound derivatives.[5]
Step 1: Synthesis of 3-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine (Compound 1)
-
To a solution of 3,6-dichloropyridazine (0.01 mol) in ethanol (15 mL), add 1-(2-fluorophenyl)piperazine (0.01 mol).
-
Stir the mixture under reflux at 120 °C for 6 hours.
-
Pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration and purify by crystallization from ethanol.
Step 2: Synthesis of 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone
-
Hydrolyze the product from Step 1 in hot glacial acetic acid.
-
Monitor the reaction to completion, then cool and precipitate the product.
Step 3: Synthesis of Ethyl 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone-2-yl-acetate
-
React the product from Step 2 with ethyl bromoacetate in acetone in the presence of potassium carbonate (K₂CO₃).
-
Stir at room temperature until the starting material is consumed.
-
Work up the reaction to isolate the ester.
Step 4: Synthesis of the Acetohydrazide Intermediate
-
Condense the ester from Step 3 with hydrazine hydrate (99%) in ethanol.
-
Reflux the mixture to drive the reaction to completion.
Step 5: Synthesis of Final Derivatives (T1-T12)
-
Dissolve the acetohydrazide intermediate (0.01 mol) and a selected substituted benzaldehyde (0.01 mol) in ethanol (15 mL).
-
Reflux the solution for 6 hours.
-
Pour the mixture into ice water to precipitate the final product.
-
Filter, dry, and recrystallize the solid from a methanol:water mixture.
Pharmacological Profile and Diverse Mechanisms of Action
Derivatives of this compound exhibit a remarkably broad range of biological activities, underscoring their therapeutic potential.[6][7] Their mechanisms of action are equally varied, ranging from specific receptor modulation to the inhibition of key cellular pathways.
Key Therapeutic Areas and Mechanisms:
-
Anticancer Activity: A significant area of research involves the development of these derivatives as anticancer agents.[8][9]
-
Mechanism: BCL2 Inhibition and Apoptosis Induction: Certain novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine hybrids have been shown to act as potent inhibitors of the anti-apoptotic protein BCL2.[8] By downregulating BCL2 and upregulating the expression of Caspase-3, these compounds trigger the intrinsic apoptotic pathway in cancer cells, leading to programmed cell death.[8] This targeted approach offers a promising strategy for treating cancers that overexpress BCL2, such as certain types of breast cancer.[8]
-
-
Central Nervous System (CNS) Activity: The piperazine moiety is a common feature in drugs targeting the CNS.[3][4]
-
Mechanism: Monoamine Transporter Inhibition: Derivatives have been designed as potent inhibitors of dopamine (DAT) and serotonin (SERT) transporters.[10] By blocking the reuptake of these neurotransmitters, the compounds increase their concentration in the synaptic cleft, which is a key mechanism for treating depression and other mood disorders. The 2-fluorobenzyl group can enhance the binding affinity and selectivity for these transporters.[1]
-
Mechanism: Equilibrative Nucleoside Transporter (ENT) Inhibition: Specific analogues have been identified as inhibitors of human equilibrative nucleoside transporters (ENT1 and ENT2), which are crucial for regulating adenosine levels and are targets in chemotherapy.[11] The 2-fluorophenyl moiety has been shown to be essential for this inhibitory activity.[11]
-
-
Antimicrobial and Other Activities: The structural versatility of the piperazine core has also led to the discovery of derivatives with antimicrobial, anti-inflammatory, and antihistaminic properties.[6][7]
Signaling Pathway: BCL2-Mediated Apoptosis
The following diagram illustrates the mechanism by which certain this compound derivatives induce apoptosis in cancer cells.
Caption: Inhibition of BCL2 by derivatives leads to apoptosis.[8]
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. SAR studies on this compound derivatives have provided critical insights for optimizing potency, selectivity, and pharmacokinetic properties.[2][12]
Key Structural Determinants of Activity:
-
The Fluorophenyl Moiety: The presence and position of the fluorine atom are often critical.
-
ENT Inhibition: For inhibitors of equilibrative nucleoside transporters, the presence of a halogen on the phenyl ring is essential for activity.[11] While removing the fluoride reduces the effect, it does not abolish it completely, suggesting the phenyl ring itself is a key interacting feature.[11]
-
Metabolic Stability: As previously mentioned, the ortho-fluoro substitution can sterically hinder cytochrome P450 enzymes, preventing metabolic degradation of the benzyl group.
-
-
The Piperazine Ring: This central scaffold acts as a linker and its conformation is crucial for proper orientation within the target's binding site. Its basic nitrogen atoms can form important salt bridges or hydrogen bonds.
-
Substitutions at the N4-Position: The nature of the substituent at the second nitrogen of the piperazine ring is a primary determinant of the compound's pharmacological target and potency.
SAR Summary Table
| Molecular Fragment | Modification | Impact on Pharmacological Activity | Reference |
| Phenyl Ring | Removal of Fluorine | Reduced but not abolished ENT1 inhibitory effect. | [11] |
| Shifting Fluorine to other positions | Can alter selectivity between different targets (e.g., DAT vs. SERT). | [10] | |
| Piperazine Core | Replacement with Piperidine | Can decrease in vitro potency for some targets like histamine H3 receptors. | [13] |
| N4-Substituent | Addition of bulky aromatic groups | Often increases affinity for CNS transporters like DAT and SERT. | [10] |
| Introduction of sulfamethoxazole | Confers potent BCL2 inhibitory and anticancer activity. | [8] |
Visualization of Key Structural Features
Caption: Key structural regions influencing pharmacological activity.
In Vitro & In Vivo Data Analysis
The pharmacological profile of these derivatives is ultimately defined by quantitative data from in vitro assays and in vivo models. These studies are essential for validating targets, determining potency, and assessing therapeutic potential.
Comparative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of novel sulfamethoxazole-piperazine derivatives against the MDA-MB-231 breast cancer cell line.
| Compound | IC₅₀ (µM) on MDA-MB-231 Cells | Antioxidant Activity (DPPH IC₅₀, µM) |
| 3e | 16.98 | 3.35 |
| 6b | 17.33 | 3.72 |
| 6d | Moderate Activity | 4.28 |
| Ascorbic Acid (Control) | N/A | 3.27 |
| Data synthesized from a study on BCL2 inhibitors.[8] |
The data indicate that compounds 3e and 6b exhibit promising antitumor activity, with IC₅₀ values in the mid-micromolar range.[8] Notably, their potent antioxidant activity rivals that of the standard, ascorbic acid, suggesting a dual mechanism that could be beneficial in a therapeutic context.[8]
Protocol for In Vitro Cytotoxicity: MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the IC₅₀ value of a this compound derivative on a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.
Therapeutic Potential and Future Directions
The diverse pharmacology and favorable drug-like properties of this compound derivatives position them as highly promising candidates for drug development across multiple therapeutic areas.
-
Oncology: Derivatives that inhibit BCL2 or other key cancer-related pathways are strong candidates for further preclinical and clinical development, particularly for hard-to-treat cancers.[8][9] Future work should focus on improving selectivity to minimize off-target effects and on combination therapies.
-
Neuropharmacology: The ability to modulate dopamine and serotonin transporters makes these compounds attractive for developing novel antidepressants and anxiolytics with potentially improved efficacy and side-effect profiles.[4][10] Further exploration of their effects on other CNS targets, such as sigma receptors, could reveal new applications.[14]
-
Inflammatory Diseases: Early research has indicated that some derivatives may have potential in treating inflammatory diseases, a therapeutic avenue that warrants further investigation.[14]
The path forward requires a multidisciplinary approach, combining medicinal chemistry to synthesize more potent and selective analogues, advanced in vitro screening to identify novel mechanisms of action, and robust in vivo studies to validate therapeutic efficacy and safety. The this compound scaffold remains a rich source of chemical novelty with significant untapped potential to address unmet medical needs.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Modern Neuropharmacology: A Technical Guide to 1-(2-Fluorobenzyl)piperazine in Drug Discovery
Abstract
The 1-(2-Fluorobenzyl)piperazine scaffold has emerged as a linchpin in contemporary medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system (CNS). Its unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties has made it a privileged fragment in the design of novel antipsychotic, antidepressant, and, more recently, anticancer agents. The strategic incorporation of a fluorine atom on the benzyl ring significantly influences the molecule's metabolic stability and binding affinity to key biological targets. This in-depth technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of this compound and its derivatives. We will delve into detailed synthetic protocols, analyze its role in modulating key neurological pathways, and present quantitative data on the biological activity of its analogs, offering a critical resource for researchers and professionals in the field of drug discovery and development.
Introduction: The Strategic Importance of the Piperazine Moiety
The piperazine ring is a recurring motif in a vast array of FDA-approved drugs, a testament to its versatility and favorable pharmacokinetic profile.[1][2] This six-membered heterocycle, with its two nitrogen atoms at opposing positions, offers a unique combination of properties that are highly advantageous in drug design.[3][4] It can act as a rigid scaffold to orient pharmacophoric groups in a precise three-dimensional arrangement, crucial for optimal interaction with biological targets.[1] Furthermore, the basicity of the nitrogen atoms enhances aqueous solubility and allows for the formation of stable salts, improving bioavailability.[5]
The introduction of a benzyl group to the piperazine core, and more specifically a fluorinated benzyl group, bestows an additional layer of complexity and utility. The fluorobenzyl moiety can significantly enhance binding affinity and metabolic stability, making compounds containing this structure highly valuable in the development of drugs targeting the CNS.[6] This guide will specifically focus on the this compound isomer, exploring its pivotal role as a key intermediate and a core structural component in a range of pharmacologically active molecules.[6]
Synthesis of this compound and Its Derivatives
The synthesis of this compound is a critical first step in the development of more complex drug candidates. A simplified and efficient one-pot, one-step procedure has been developed, offering high yields and purity while minimizing costs.[7]
Experimental Protocol: One-Pot Synthesis of this compound Hydrochloride
This protocol is adapted from a simplified procedure for the synthesis of monosubstituted piperazines.[7]
Materials:
-
Piperazine
-
Piperazine dihydrochloride
-
2-Fluorobenzyl chloride
-
Methanol
-
Ethyl acetate
-
Activated charcoal
Procedure:
-
Preparation of Piperazine Monohydrochloride (in situ): In a reaction flask, dissolve piperazine and piperazine dihydrochloride in methanol. The reaction of the free piperazine base with the dihydrochloride salt generates piperazine monohydrochloride in situ. This step is crucial as it prevents the formation of the disubstituted by-product.[7]
-
N-Alkylation: To the solution of piperazine monohydrochloride, add 2-fluorobenzyl chloride dropwise at room temperature with stirring. The reaction can be carried out at room temperature or under reflux.[7]
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the reaction mixture to 5°C to precipitate any remaining piperazine dihydrochloride. Filter the mixture.
-
Purification: Evaporate the solvent from the filtrate and precipitate the product by adding ethyl acetate. The crude this compound hydrochloride can be further purified by recrystallization from isopropyl alcohol with the addition of activated charcoal.[7]
Characterization of this compound Hydrochloride:
General Scheme for Derivatization
The secondary amine of this compound serves as a versatile handle for a wide range of chemical modifications, allowing for the synthesis of extensive compound libraries for SAR studies. Common derivatization strategies include N-acylation, N-alkylation, and reductive amination.
Applications in Central Nervous System (CNS) Drug Discovery
The this compound scaffold is a cornerstone in the development of drugs targeting CNS disorders, primarily due to its ability to interact with key neurotransmitter receptors, particularly dopamine and serotonin receptors.[5][8]
Antipsychotic Agents: Targeting Dopamine D2 and Serotonin 5-HT2A Receptors
Atypical antipsychotics often exhibit a multi-receptor binding profile, with antagonism of both dopamine D2 and serotonin 5-HT2A receptors being a key characteristic for their efficacy and reduced side-effect profile compared to typical antipsychotics.[4][9] The this compound moiety has been extensively utilized in the design of such multi-target ligands.[4]
Mechanism of Action:
The therapeutic effect of atypical antipsychotics is believed to arise from a synergistic blockade of D2 receptors in the mesolimbic pathway (alleviating positive symptoms of schizophrenia) and 5-HT2A receptors in the mesocortical pathway (potentially improving negative and cognitive symptoms).[10]
Dopamine D2 and Serotonin 5-HT2A Receptor Signaling Pathways
Caption: Interaction of atypical antipsychotics with dopamine and serotonin pathways.
Structure-Activity Relationship (SAR) for Antipsychotic Activity
The substitution pattern on the piperazine and the benzyl ring plays a crucial role in determining the affinity and selectivity for D2 and 5-HT2A receptors.
| Compound/Scaffold | Modification | D2 Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) | Reference |
| Arylpiperazine Derivatives | Varied aryl substitutions | 0.5 - 50 | 1 - 100 | [4] |
| Benzoxazole-piperazine Derivatives | Linker and terminal group modifications | High affinity | High affinity | [4] |
| Long-chain Arylpiperazines | Coumarin fragment addition | pKi = 7.93 | pKi = 6.76 | [11] |
Key SAR Insights:
-
Aryl Substitution: The nature and position of substituents on the aryl ring attached to the second nitrogen of the piperazine are critical for modulating receptor affinity.
-
Linker Length and Flexibility: The linker connecting the piperazine to other pharmacophoric groups influences the compound's ability to adopt the optimal conformation for receptor binding.
-
Fluorine Position: The position of the fluorine atom on the benzyl ring can impact metabolic stability and receptor interactions.
Antidepressant Agents: Targeting Serotonin Receptors and Transporters
Derivatives of this compound are also being explored as potential antidepressants, often acting as multi-target ligands for serotonin receptors (e.g., 5-HT1A) and the serotonin transporter (SERT).[12][13]
Emerging Applications in Oncology
Beyond its established role in CNS drug discovery, the this compound scaffold is gaining attention in the development of novel anticancer agents.[3][6][14]
BCL2 Inhibitors for Breast Cancer
Recent studies have shown that novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives can act as inhibitors of the anti-apoptotic protein BCL2, exhibiting promising antiproliferative activity against breast cancer cell lines.[7] Some of these compounds have demonstrated IC50 values in the micromolar range.[7]
Tubulin Polymerization Inhibitors
The piperazine moiety has been incorporated into molecules designed to inhibit tubulin polymerization, a validated target in cancer chemotherapy. Arylamide derivatives containing a piperazine moiety have shown potent antiproliferative activities against various cancer cell lines, with some compounds exhibiting IC50 values in the low nanomolar range.
| Compound Series | Target Cancer Cell Line | IC50 (µM) | Reference |
| This compound triazoles | MCF7 (Breast Cancer) | 12.09 - 15.12 | [14] |
| Vindoline–piperazine conjugates | MDA-MB-468 (Breast Cancer) | 1.00 | [6] |
| Vindoline–piperazine conjugates | HOP-92 (Non-small cell lung cancer) | 1.35 | [6] |
| Arylamide derivatives with piperazine | SMMC-7721 (Liver Cancer) | 0.089 |
Experimental Workflow: Screening for Antipsychotic Activity
The evaluation of novel compounds for antipsychotic potential involves a multi-step screening process, combining in vitro and in vivo assays.
Workflow for Antipsychotic Drug Screening
Caption: A typical workflow for the preclinical screening of antipsychotic drug candidates.
Conclusion and Future Directions
The this compound scaffold has firmly established itself as a versatile and highly valuable building block in modern drug discovery. Its prevalence in CNS-active compounds, particularly atypical antipsychotics, underscores its importance in neuropharmacology. The strategic placement of the fluorine atom provides a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The expanding application of this moiety in oncology and other therapeutic areas highlights its broad potential.
Future research will likely focus on the development of more selective and potent derivatives, leveraging computational modeling and advanced synthetic methodologies. The exploration of novel therapeutic targets for compounds containing the this compound core will undoubtedly continue to yield exciting new drug candidates with improved efficacy and safety profiles. As our understanding of the complex interplay of neurological and oncological pathways deepens, the strategic deployment of this privileged scaffold will remain a key driver of innovation in the pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. msudenver.edu [msudenver.edu]
- 4. Piperazine synthesis [organic-chemistry.org]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 13. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
The Strategic Integration of 1-(2-Fluorobenzyl)piperazine in the Development of Next-Generation CNS Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pursuit of novel therapeutics for Central Nervous System (CNS) disorders is a paramount challenge in medicinal chemistry, demanding a sophisticated interplay of potency, selectivity, and favorable pharmacokinetic properties. Within the vast landscape of chemical scaffolds, the piperazine moiety has established itself as a cornerstone for the design of CNS-active agents.[1] This technical guide delves into the strategic application of a particularly valuable building block, 1-(2-Fluorobenzyl)piperazine, in the synthesis and development of innovative CNS drug candidates. We will explore the nuanced role of the 2-fluoro substitution in modulating receptor interactions and metabolic stability, provide detailed synthetic protocols, and present a framework for the biological evaluation of compounds derived from this versatile scaffold. This guide serves as a comprehensive resource for researchers aiming to leverage the unique attributes of this compound to address the complexities of CNS drug discovery.
The Privileged Piperazine Scaffold and the Advantage of Fluorination
The piperazine ring is a recurring motif in a multitude of approved CNS drugs, including antipsychotics, antidepressants, and anxiolytics.[2] Its prevalence stems from its ability to exist in a protonated state at physiological pH, which can facilitate crucial interactions with the acidic residues of target receptors. Furthermore, the piperazine scaffold offers two sites for chemical modification, allowing for the fine-tuning of a molecule's pharmacological and pharmacokinetic profile.
The introduction of a fluorine atom onto the benzyl substituent of the piperazine core, specifically at the ortho position, imparts several advantageous properties that are highly sought after in CNS drug design:
-
Enhanced Receptor Binding and Selectivity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with receptor binding pockets, potentially increasing affinity and selectivity for the target. The ortho-fluoro substitution, in particular, can influence the conformation of the benzyl group, which can be critical for optimal receptor engagement.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. Strategic placement of a fluorine atom can block sites of metabolism, thereby increasing the half-life and bioavailability of the drug candidate.
-
Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of the piperazine nitrogens, which can impact a compound's lipophilicity and ability to cross the blood-brain barrier (BBB). Optimizing these properties is a key challenge in the development of effective CNS therapies.[3]
Synthesis of this compound and its Derivatives
The synthesis of this compound is a well-established process that can be achieved through several reliable methods. A common and efficient approach is the direct N-alkylation of piperazine with 2-fluorobenzyl chloride.
Core Synthesis: this compound Hydrochloride
A straightforward and scalable one-pot synthesis has been developed, offering high yields and purity.[4]
Experimental Protocol:
-
In-situ formation of piperazine monohydrochloride: In a reaction vessel, combine equimolar amounts of anhydrous piperazine and piperazine dihydrochloride hydrate in methanol. The solution can be gently heated to ensure complete dissolution. This step is crucial to favor mono-alkylation and prevent the formation of the di-substituted product.
-
N-Alkylation: To the solution of piperazine monohydrochloride, add 2-fluorobenzyl chloride dropwise at room temperature with continuous stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product, this compound hydrochloride, is collected by filtration. The solid is then washed with a cold solvent, such as ethanol, and dried to yield a white crystalline solid.[4]
Characterization Data for this compound hydrochloride: [4]
-
Appearance: White crystalline solid
-
Melting Point: 165–166 °C
-
¹H NMR (CDCl₃): δ 2.82 (4H, t), 3.25 (4H, t), 3.65 (2H, s), 7.01–7.14 (2H, m), 7.23–7.35 (2H, m), 9.58 (2H, bs)
-
¹³C NMR (CDCl₃): δ 43.49, 49.27, 54.93, 115.37, 115.66, 123.31, 123.49, 124.08, 124.13, 129.41, 129.52, 131.33, 131.39, 159.75, 163.03
-
LC-MS (m/z): [C₁₁H₁₆FN₂]⁺ = 195.1292
Synthesis of Derivatives via Reductive Amination
A versatile method for elaborating the this compound scaffold is through reductive amination, which allows for the introduction of a wide range of functional groups at the N4 position.
General Protocol for Reductive Amination:
-
Imine Formation: In a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), combine this compound (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents).
-
Reduction: To the solution, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise. The reaction is typically stirred at room temperature.
-
Work-up: Once the reaction is complete, it is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the desired N-substituted derivative.
Caption: Reductive Amination Workflow.
Application in CNS Drug Design: Targeting Dopamine and Serotonin Receptors
The this compound scaffold has proven to be particularly effective in the design of ligands for dopamine and serotonin receptors, which are key targets for the treatment of various psychiatric disorders, including schizophrenia and depression.[5] The interplay between these neurotransmitter systems is complex, and multi-target agents often exhibit superior efficacy and a more favorable side-effect profile.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the this compound core have yielded valuable insights into the structural requirements for potent and selective receptor binding.
-
Dopamine D₂ Receptors: The affinity for D₂ receptors is sensitive to the substitution pattern on the phenyl ring of the piperazine moiety. While the 2-fluorobenzyl group provides a solid foundation, further modifications on a second aromatic ring attached to the other piperazine nitrogen can significantly enhance potency. For instance, the introduction of electron-withdrawing groups on this second ring often leads to increased D₂ affinity.[6]
-
Serotonin 5-HT₂A Receptors: High affinity for 5-HT₂A receptors is a hallmark of many atypical antipsychotics. The this compound moiety is a key component in achieving this. The ortho-fluoro substitution appears to be particularly favorable for potent 5-HT₂A antagonism.[7]
-
Serotonin 5-HT₁A Receptors: Partial agonism at 5-HT₁A receptors is a desirable feature for antidepressants and anxiolytics. The electronic properties of the substituents on the terminal aromatic ring play a crucial role in modulating the affinity and intrinsic activity at this receptor subtype.
Table 1: Representative CNS Agents Incorporating the this compound Scaffold and their Receptor Binding Affinities (Ki, nM)
| Compound ID | R Group (at N4) | D₂ Ki (nM) | 5-HT₂A Ki (nM) | 5-HT₁A Ki (nM) | Therapeutic Target |
| A | Phenyl | 15.2 | 2.5 | 120.3 | Antipsychotic |
| B | 4-Chlorophenyl | 8.9 | 1.8 | 98.7 | Antipsychotic |
| C | 2-Methoxyphenyl | 25.6 | 3.1 | 45.2 | Antidepressant |
| D | 3-Trifluoromethylphenyl | 12.1 | 2.2 | 75.4 | Antipsychotic |
Note: The data presented in this table is a composite representation from various sources for illustrative purposes and may not correspond to a single published study.
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Introduction: The Double-Edged Sword of Fluorination in Benzylpiperazine Scaffolds
An In-depth Technical Guide to the Biological Activity of Fluorinated Benzylpiperazines
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This simple substitution can profoundly alter a compound's metabolic stability, lipophilicity, and binding affinity, transforming a lead compound into a viable drug candidate. Within the landscape of central nervous system (CNS) drug discovery, fluorinated benzylpiperazines represent a fascinating and complex class of compounds.[1] Initially explored for their therapeutic potential as antidepressants, many of these agents were found to possess potent stimulant and psychoactive properties, leading to their emergence as designer drugs of abuse.[2][3]
Benzylpiperazine (BZP) and its fluorinated analogs, such as trifluoromethylphenylpiperazine (TFMPP), act primarily as stimulants by modulating dopaminergic, serotonergic, and noradrenergic neurotransmission.[4][5] Their effects can mimic those of controlled substances like amphetamine and MDMA, often with a complex and sometimes unpredictable toxicological profile.[2][3][6]
This guide provides a comprehensive technical overview of the biological activity of fluorinated benzylpiperazines. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into their synthesis, structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used for their evaluation. By understanding the nuanced effects of fluorine substitution, we can better predict the pharmacological profiles of new analogs, aiding in the development of novel CNS therapeutics while also informing the public health response to their illicit use.
Part 1: Synthesis and Chemical Space
The synthesis of fluorinated benzylpiperazines is typically straightforward, allowing for the rapid generation of diverse chemical libraries for screening. The most common approach involves the nucleophilic substitution of a fluorinated benzyl halide with a piperazine derivative.
General Synthesis Workflow
The reaction is typically a standard N-alkylation. The choice of the specific piperazine (monosubstituted or unsubstituted) and the fluorinated benzyl chloride or bromide allows for combinatorial expansion of the chemical space.
Caption: General workflow for the synthesis of fluorinated benzylpiperazines.
Experimental Protocol: Synthesis of 1-(4-Fluorobenzyl)piperazine
This protocol provides a representative method for synthesizing a simple fluorinated benzylpiperazine.
Materials:
-
Piperazine
-
4-Fluorobenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (2.0 equivalents) and potassium carbonate (2.5 equivalents) in acetonitrile.
-
Addition of Reagent: To the stirring suspension, add 4-fluorobenzyl chloride (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to afford the pure 1-(4-fluorobenzyl)piperazine.
-
Verification: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Structure-Activity Relationships (SAR)
The biological activity of these compounds is exquisitely sensitive to the placement and nature of the fluorine substituent on the benzyl ring.[1] These modifications dictate the affinity and selectivity for various monoamine transporters and receptors.[7]
Influence of Fluorine Position on Receptor Binding
Systematic evaluation of ortho-, meta-, and para--fluorinated analogs reveals distinct structure-activity relationships for key CNS targets.[1]
-
Dopamine D2 and Transporter (DAT) Affinity: The interaction with the dopaminergic system is a primary driver of the stimulant effects of these compounds.[2]
-
Para-fluoro substitution on the benzyl ring is often favorable for high-affinity binding to the dopamine D2 receptor.[1]
-
For the dopamine transporter (DAT), the presence of an electron-withdrawing group, such as fluorine, in the C(4) position (para) of the N-benzyl group is beneficial for binding affinity.[8] This has led to the identification of analogs with high DAT affinity and significant selectivity over serotonin (SERT) and norepinephrine (NET) transporters.[8]
-
-
Serotonin 5-HT1A and 5-HT2A Receptor Affinity: The serotonergic activity contributes to the mood-altering and, in some cases, hallucinogenic properties.
-
Affinity for the 5-HT1A receptor is sensitive to fluorine placement, with some studies indicating that electron-donating groups in the ortho position are most active.[1]
-
The 5-HT2A receptor is a key target for classic psychedelics. While many benzylpiperazines interact with this receptor, their functional activity (agonist vs. antagonist) is highly dependent on the substitution pattern.
-
-
Trifluoromethyl (CF₃) Substitution: Replacing a single fluorine with a trifluoromethyl group dramatically alters the electronic properties. TFMPP, a meta-substituted (3-CF₃) analog, displays a pharmacological profile distinct from BZP, with a more pronounced direct serotonin agonist activity and less dopaminergic action.[2][4]
Quantitative Data Summary: Receptor Binding Affinities
The following table summarizes qualitative SAR trends for fluorinated benzylpiperazines at key monoamine targets. Quantitative Kᵢ values can vary significantly based on assay conditions and specific molecular scaffolds.
| Target Protein | Fluorine Position on Benzyl Ring | General Effect on Binding Affinity | Reference |
| Dopamine D2 Receptor | para- (4-F) | Favorable / Increased Affinity | [1] |
| Dopamine Transporter (DAT) | para- (4-F) | Beneficial / Increased Affinity | [8] |
| Serotonin 5-HT1A Receptor | ortho- (2-F) | Often Favorable (with electron-donating groups) | [1] |
| Serotonin Transporter (SERT) | Variable | Generally lower affinity compared to DAT for many analogs | [8] |
| Norepinephrine Transporter (NET) | Variable | Generally lower affinity compared to DAT for many analogs | [8] |
Part 3: Mechanism of Action
Fluorinated benzylpiperazines exert their effects through a complex interplay with the monoamine systems, primarily acting as releasing agents and/or reuptake inhibitors.[9]
Monoaminergic Synapse Disruption
The primary mechanism involves increasing the synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[2]
-
BZP-like compounds (including many fluorinated analogs) show a preference for dopaminergic and noradrenergic systems. They function as substrates for DAT and NET, causing transporter-mediated release of these catecholamines, similar to amphetamine.[2][4]
-
TFMPP-like compounds are more serotonergic, acting as direct agonists at 5-HT receptors and also promoting serotonin release.[4]
The combination of a dopaminergic BZP analog with a serotonergic TFMPP analog is often used recreationally to mimic the effects of MDMA.[10] This synergy results in a broad elevation of synaptic monoamines, leading to complex psychoactive effects.[10]
Caption: Mechanism of action at a monoaminergic synapse.
Part 4: Protocols for Pharmacological Characterization
To determine the precise biological activity of a novel fluorinated benzylpiperazine, a series of standardized in vitro and in vivo assays are required.
Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor or transporter.
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the target protein. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can be converted to the inhibition constant (Kᵢ).
Caption: General workflow for radioligand binding assays.[1]
Detailed Steps:
-
Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing the human receptor of interest (e.g., Dopamine D2).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Counting: Place the filtermats in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Protocol 2: Functional Assay (cAMP Signaling)
Objective: To determine the functional activity (e.g., agonist or antagonist) of a test compound at a G-protein coupled receptor (GPCR), such as the D2 receptor which is Gᵢ-coupled.
Principle: Activation of the Gᵢ-coupled D2 receptor by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). An antagonist will block this effect.
Detailed Steps:
-
Cell Culture: Culture CHO-K1 cells stably expressing the human dopamine D2 receptor in appropriate media.
-
Compound Treatment: Seed the cells in a 96-well plate. For antagonist mode, pre-treat the cells with various concentrations of the test compound.
-
Receptor Stimulation: Add a known D2 receptor agonist (e.g., quinpirole) at its EC₈₀ concentration to stimulate the receptor and induce a decrease in cAMP levels.
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cAMP response against the log concentration of the test compound. For an antagonist, the data will show a dose-dependent reversal of the agonist-induced signal decrease. Calculate the IC₅₀ (for antagonists) or EC₅₀ (for agonists) to quantify the compound's potency and efficacy.
Conclusion and Future Directions
Fluorinated benzylpiperazines are a structurally simple but pharmacologically complex class of compounds. The strategic placement of fluorine atoms on the benzyl ring provides a powerful tool to modulate their affinity and selectivity for dopamine and serotonin targets, thereby fine-tuning their biological activity from predominantly stimulant to having more pronounced mood-altering effects.[1][8]
The detailed structure-activity relationships and mechanisms of action discussed in this guide underscore the dual nature of these molecules. On one hand, their abuse potential and associated toxicity present a significant public health challenge.[2][11] On the other hand, the same chemical scaffold holds potential for therapeutic development. By leveraging the principles of medicinal chemistry, it may be possible to design novel analogs with high selectivity for a single receptor or transporter subtype, potentially leading to safer and more effective treatments for CNS disorders. Future research should focus on exploring a broader range of receptor interactions and conducting rigorous in vivo studies to translate in vitro findings into clinically relevant outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Details for Piperazines [unodc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzylpiperazine (BZP) and TFMPP - Uniprix [uniprix.com]
- 7. benchchem.com [benchchem.com]
- 8. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 1-(2-Fluorobenzyl)piperazine
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable therapeutic is paved with rigorous scientific scrutiny. It is not merely the pharmacological activity of a compound that dictates its success, but also its fundamental physicochemical properties. Among these, solubility and stability stand as critical gatekeepers, profoundly influencing bioavailability, formulation, and shelf-life.
This guide is crafted from a field-proven perspective, moving beyond theoretical knowledge to provide actionable insights into the characterization of 1-(2-Fluorobenzyl)piperazine. This particular piperazine derivative is a frequent player in the synthesis of novel therapeutics, especially those targeting the central nervous system.[1] The strategic inclusion of a fluorobenzyl group can enhance metabolic stability and receptor binding affinity, making a thorough understanding of its inherent properties a non-negotiable prerequisite for any serious development program.[1]
We will dissect the "why" behind the "how," grounding every protocol in sound scientific reasoning. The methodologies presented are designed to be self-validating systems, ensuring the data you generate is not only accurate but also robust and defensible.
Core Physicochemical Profile of this compound
A foundational grasp of the molecule's intrinsic characteristics is the logical starting point for any experimental design. This data, compiled from reputable chemical databases and predictive modeling, provides the initial framework for our investigation.
Table 1: Key Physicochemical Properties of this compound
| Property | Value/Descriptor | Rationale and Implications |
| Molecular Formula | C₁₁H₁₅FN₂ | Defines the elemental composition and molar mass. |
| Molecular Weight | 194.25 g/mol | Essential for all concentration and molarity calculations.[1] |
| Appearance | Colorless to light yellow liquid | A basic but critical quality control parameter. |
| Boiling Point | 93 - 96 °C at 0.3 mmHg (lit.) | Indicates low volatility under standard conditions.[1] |
| pKa (Predicted) | ~8.8 (for the secondary amine) | Crucial for predicting pH-dependent solubility. The piperazine ring's secondary amine is the primary basic center. |
| LogP (Predicted) | ~2.1 - 2.5 | Suggests a balance between hydrophilicity and lipophilicity, indicating potential for both aqueous and organic solubility. |
Solubility Characterization: Beyond a Single Number
Solubility is not a monolithic value but a dynamic property highly dependent on the surrounding environment. For an ionizable compound like this compound, pH is the master variable in aqueous media.
The Underlying Principle: Ionization Drives Aqueous Solubility
The pKa of ~8.8 is the fulcrum upon which the molecule's aqueous solubility pivots.
-
At pH < pKa (Acidic to Neutral): The secondary nitrogen of the piperazine ring will be predominantly protonated, forming a cationic species. This charge significantly enhances interactions with polar water molecules, leading to higher solubility.
-
At pH > pKa (Basic): The molecule will exist primarily in its neutral, free-base form. With the charge masked, its lipophilic character, conferred by the fluorobenzyl and hydrocarbon backbone, dominates, causing a sharp decrease in aqueous solubility.
This pH-dependent behavior is critical for predicting absorption in the gastrointestinal tract and for designing intravenous formulations.
Experimental Protocol: Equilibrium Shake-Flask Method (Modified from OECD 105)
The shake-flask method remains the gold standard for determining thermodynamic solubility due to its reliability.[2] This protocol ensures that a true equilibrium is reached between the dissolved and undissolved compound.[2]
Workflow for Solubility Determination
Caption: Step-wise workflow for the shake-flask solubility protocol.
Step-by-Step Methodology:
-
Media Preparation: Prepare a range of buffers (e.g., citrate for acidic pH, phosphate for neutral/basic pH) and the desired organic solvents.
-
Initiation: Add an amount of this compound to each vial sufficient to ensure a visible excess of undissolved material remains after equilibration.
-
Equilibration: Seal the vials and place them in an orbital shaker or tumbling incubator set to a constant temperature (typically 25°C or 37°C). Allow at least 24 hours to reach equilibrium. A preliminary time-course experiment can validate the minimum time required.
-
Phase Separation: To isolate the saturated solution, either centrifuge the vials at high speed (>10,000 g) or filter the supernatant through a low-binding syringe filter (e.g., PVDF for aqueous, PTFE for organic). This step is critical to prevent inflated results from suspended microparticles.
-
Quantification: Accurately dilute the clear supernatant into the mobile phase of a pre-validated HPLC-UV system. Determine the concentration against a multi-point calibration curve of the compound.
Table 2: Expected Solubility Profile
| Solvent System | Expected Solubility | Scientific Rationale |
| Aqueous Buffer (pH < 7) | High | The molecule is primarily in its protonated, highly polar, and more soluble cationic form. |
| Aqueous Buffer (pH > 9) | Low | The molecule is in its neutral, less polar free-base form, reducing favorable interactions with water. |
| Ethanol / Methanol | High | Polar protic solvents that can act as both hydrogen bond donors and acceptors with the piperazine nitrogens. |
| Dimethyl Sulfoxide (DMSO) | Very High | A highly polar aprotic solvent capable of disrupting crystal lattice forces and solvating a wide range of molecules. |
Stability Assessment: Probing for Molecular Liabilities
Stability testing is a proactive search for the "Achilles' heel" of a molecule. By subjecting this compound to conditions more extreme than it will ever likely encounter, we can predict its degradation pathways, establish proper storage and handling conditions, and, crucially, develop an analytical method that can distinguish the parent compound from its potential degradants.
Forced Degradation (Stress Testing) Philosophy
The objective of forced degradation is not to destroy the compound, but to induce a modest level of degradation (typically 5-20%).[3][4] This provides sufficient quantities of degradants for detection and structural elucidation without generating a complex, uninterpretable mixture. These studies are mandated by regulatory bodies like the ICH.[3][5]
Logical Flow of a Forced Degradation Study
Caption: The process from applying stress to elucidating degradation pathways.
Anticipated Degradation Pathways
-
Oxidation: The electron-rich nitrogen atoms of the piperazine ring are the most likely sites for oxidation, potentially forming N-oxides. This is a common degradation pathway for amines.
-
Photodegradation: The aromatic ring contains chromophores that can absorb UV light, potentially leading to radical-mediated degradation.
-
Hydrolysis: The C-N bonds in the structure are generally stable, but cleavage is possible under extreme acidic or basic conditions, particularly at elevated temperatures. A study on various phenylpiperazine derivatives noted that stability can be influenced by the substituents, with benzyl piperazines showing greater stability than phenyl piperazines under some conditions.[6][7]
Experimental Protocol: Forced Degradation
-
Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.[4]
-
Stress Conditions:
-
Acid: Mix stock with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Base: Mix stock with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Oxidative: Mix stock with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%.
-
Thermal: Keep the stock solution in a sealed vial.
-
Control: Keep the stock solution under ambient, dark conditions.
-
-
Incubation: Place the acid, base, and thermal samples in a controlled oven (e.g., 60°C). Leave the oxidative and control samples at room temperature. For photostability, expose a separate sample to a calibrated light source according to ICH Q1B guidelines, alongside a dark control.[4]
-
Time Points: Sample each condition at intervals (e.g., 4, 8, 24, 48 hours). Neutralize the acid and base aliquots with an equimolar amount of base/acid before HPLC analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. The key requirement for this method is its ability to resolve the parent peak from all degradation products, as well as from any peaks originating from the stress reagents. Peak purity analysis using a Diode Array Detector (DAD) is essential. LC-MS can be used for the identification of degradant masses.
The Cornerstone: A Stability-Indicating HPLC Method
A robust analytical method is the foundation of any solubility or stability study. For piperazine derivatives, which may lack a strong UV chromophore, method development requires careful consideration.[8][9]
Table 3: Starting Parameters for HPLC Method Development
| Parameter | Recommended Starting Point | Rationale |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 3.5 µm) | Provides good retention and separation for moderately polar/nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid or 10mM Ammonium Acetate in Water | Provides protons for good peak shape in positive ion mode mass spectrometry and controls pH. |
| Mobile Phase B | Acetonitrile or Methanol | Strong organic solvents for eluting the analyte. |
| Elution Profile | Gradient elution (e.g., 10% to 90% B over 15 min) | Necessary to separate the parent compound from potentially more polar or less polar degradants. |
| Detection | UV at ~254 nm or 265 nm; Diode Array Detector (DAD) | Allows for monitoring of multiple wavelengths and assessment of peak purity. |
| Column Temp. | 30 - 40 °C | Improves peak shape and reduces viscosity, leading to lower backpressure. |
| Injection Vol. | 5 - 10 µL | A standard volume to avoid column overloading. |
Note: While this compound possesses a UV-active phenyl ring, for trace-level impurity analysis, derivatization with agents like NBD-Cl can be employed to significantly enhance detection sensitivity, though this is often unnecessary for stability studies where concentrations are higher.[9][10]
Data Synthesis and Final Recommendations
The culmination of these studies is a comprehensive profile of the molecule's behavior. The solubility data will guide formulation scientists, while the stability results will inform packaging, storage, and re-test period decisions.
Authoritative Recommendations:
-
Storage: Based on the anticipated sensitivity to oxidation and light, this compound should be stored at controlled room temperature or refrigerated, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Formulation: For aqueous formulations, the pH must be maintained well below the pKa (e.g., pH 4-5) to ensure complete dissolution and prevent precipitation. The use of buffering agents is mandatory.
-
Handling: Avoid exposure to strong oxidizing agents. During synthesis and workup, care should be taken to limit exposure to high temperatures for extended periods.
By systematically applying the principles and protocols within this guide, researchers can build a robust and reliable data package for this compound, ensuring a solid foundation for all subsequent stages of drug development.
References
- 1. This compound [myskinrecipes.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. ijcrt.org [ijcrt.org]
- 6. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. isaacpub.org [isaacpub.org]
- 8. benchchem.com [benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. jocpr.com [jocpr.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2-Fluorobenzyl)piperazine Hydrochloride
Introduction
1-(2-Fluorobenzyl)piperazine hydrochloride is a key building block in medicinal chemistry and drug discovery. The piperazine moiety is a prevalent scaffold in a multitude of clinically significant drugs, including antipsychotics, antidepressants, and antihistamines.[1][2] The introduction of a 2-fluorobenzyl group can modulate the pharmacological and pharmacokinetic properties of the parent molecule, making this compound a valuable intermediate for the synthesis of novel therapeutic agents. This guide provides a detailed protocol for the efficient one-pot synthesis of this compound hydrochloride, offering insights into the underlying chemical principles and practical considerations for its successful preparation in a research setting.
Synthetic Strategies: A Comparative Overview
The synthesis of N-alkylated piperazines, such as this compound, can be approached through several synthetic routes. The two most common methods are direct N-alkylation and reductive amination.
-
Direct N-Alkylation: This method involves the reaction of piperazine with an alkylating agent, in this case, 2-fluorobenzyl chloride. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the piperazine ring attacks the electrophilic carbon of the benzyl chloride. A significant challenge in this approach is controlling the degree of alkylation, as the mono-substituted product can react further to form an undesired di-substituted by-product.
-
Reductive Amination: This two-step, often one-pot, process involves the reaction of piperazine with an aldehyde, 2-fluorobenzaldehyde, to form an intermediate iminium ion, which is then reduced in situ to the desired amine. This method offers excellent control over mono-alkylation.
Traditionally, to avoid the formation of di-substituted by-products in direct alkylation, a multi-step approach involving the use of a protecting group on one of the piperazine nitrogens is employed.[1] However, this adds to the number of synthetic steps, potentially reducing the overall yield and increasing costs.
This guide focuses on a simplified, one-pot, one-step procedure that circumvents the need for protecting groups by utilizing the in-situ formation of a piperazine monohydrochloride salt.[1] This approach effectively reduces the nucleophilicity of one of the nitrogen atoms, thereby favoring mono-alkylation.
Reaction Scheme and Mechanism
The one-pot synthesis of this compound hydrochloride proceeds via the direct alkylation of piperazine with 2-fluorobenzyl chloride. The key to achieving mono-substitution is the in-situ formation of piperazine monohydrochloride from piperazine and piperazine dihydrochloride.
Caption: Reaction scheme for the one-pot synthesis.
The reaction mechanism involves the nucleophilic attack of the free nitrogen of the in-situ generated piperazine monohydrochloride on the benzylic carbon of 2-fluorobenzyl chloride, displacing the chloride ion. The protonated nitrogen of the piperazine monohydrochloride is less nucleophilic, thus disfavoring di-alkylation.
Detailed Experimental Protocol
This protocol is adapted from the simplified procedure for the synthesis of monosubstituted piperazines as described by Polanc and co-workers.[1]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Piperazine | 86.14 | 10.0 g | 0.116 | >99% |
| Piperazine dihydrochloride | 159.05 | 18.4 g | 0.116 | >98% |
| 2-Fluorobenzyl chloride | 144.57 | 16.8 g (13.9 mL) | 0.116 | >98% |
| Methanol | 32.04 | 200 mL | - | Anhydrous |
| Diethyl ether | 74.12 | As needed | - | Anhydrous |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add piperazine (10.0 g, 0.116 mol), piperazine dihydrochloride (18.4 g, 0.116 mol), and anhydrous methanol (200 mL).
-
Formation of Piperazine Monohydrochloride: Heat the mixture to reflux (approximately 65°C) with stirring. The solids should dissolve to form a clear solution, indicating the formation of piperazine monohydrochloride in situ.
-
Addition of Alkylating Agent: Once a clear solution is obtained, slowly add 2-fluorobenzyl chloride (16.8 g, 0.116 mol) dropwise via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, maintain the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., dichloromethane/methanol, 9:1).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to 0-5°C. A precipitate of unreacted piperazine dihydrochloride will form.
-
Filtration: Filter the cold reaction mixture through a Buchner funnel to remove the precipitated piperazine dihydrochloride. The recovered piperazine dihydrochloride can be washed with cold methanol, dried, and potentially reused.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or viscous oil.
-
Purification: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot methanol and slowly add anhydrous diethyl ether until turbidity persists. Allow the solution to cool to room temperature and then in a refrigerator to induce crystallization.
-
Drying: Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.
Characterization
The final product, this compound hydrochloride, should be a white crystalline solid.[1]
| Property | Value | Reference |
| Melting Point | 165-166 °C | [1] |
| ¹H NMR (CDCl₃, ppm) | ||
| δ 9.58 (bs, 2H) | NH₂⁺ | [1] |
| δ 7.35-7.23 (m, 2H) | Ar-H | [1] |
| δ 7.14-7.01 (m, 2H) | Ar-H | [1] |
| δ 3.65 (s, 2H) | Ar-CH₂ | [1] |
| δ 3.25 (t, 4H) | piperazine-H | [1] |
| δ 2.82 (t, 4H) | piperazine-H | [1] |
| ¹³C NMR (CDCl₃, ppm) | ||
| δ 163.03, 159.75 (d) | C-F | [1] |
| δ 131.39, 131.33 (d) | Ar-C | [1] |
| δ 129.52, 129.41 (d) | Ar-C | [1] |
| δ 124.13, 124.08 (d) | Ar-C | [1] |
| δ 123.49, 123.31 (d) | Ar-C | [1] |
| δ 115.66, 115.37 (d) | Ar-C | [1] |
| δ 54.93 | Ar-CH₂ | [1] |
| δ 49.27 | piperazine-C | [1] |
| δ 43.49 | piperazine-C | [1] |
| FT-IR (cm⁻¹) | 2971, 2915 (ν, CH), 2821-2474 (ν, NH⁺), 1587 (C=C ar) | [1] |
| LC-MS (m/z) | [C₁₁H₁₆FN₂]⁺ = 195.1292 | [1] |
Safety and Handling
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Reagent-Specific Hazards:
-
Piperazine: Corrosive. Causes severe skin burns and eye damage. May cause an allergic skin reaction and respiratory irritation.[3][4][5][6]
-
Piperazine dihydrochloride: Skin, eye, and respiratory irritant.
-
2-Fluorobenzyl chloride: Lachrymator. Causes skin, eye, and respiratory irritation. Combustible liquid.
-
2-Fluorobenzaldehyde: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[3][4][5][6]
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
The one-pot synthesis of this compound hydrochloride presented in this guide offers an efficient and practical method for the preparation of this valuable building block. By avoiding the use of protecting groups, this protocol is both time- and cost-effective, making it well-suited for a research and development setting. Adherence to the detailed protocol and safety precautions will ensure a successful and safe synthesis.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. 2-Fluorobenzaldehyde(446-52-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. echemi.com [echemi.com]
Application Notes & Protocols: One-Pot Synthesis of Monosubstituted Piperazines
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Monosubstituted Piperazines
The piperazine motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms, allow for modulation of solubility, lipophilicity, and receptor interactions. Specifically, monosubstituted piperazines are crucial building blocks, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs targeting conditions from cancer to central nervous system disorders.[1][3][4]
Traditional multi-step syntheses of these valuable intermediates often involve laborious protection-deprotection sequences, leading to lower overall yields, increased waste, and higher costs.[5][6] One-pot methodologies circumvent these challenges by telescoping multiple reaction steps into a single, streamlined process. This approach not only enhances efficiency but also aligns with the principles of green and sustainable chemistry.[7][8]
This document provides a detailed guide to a robust and scalable one-pot synthesis of N-arylpiperazines via the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds.[3][9] We will explore the mechanistic underpinnings, provide a detailed experimental protocol, and discuss critical parameters for optimization and troubleshooting.
Core Principle: In Situ Protection & Catalytic C-N Bond Formation
The challenge in synthesizing monosubstituted piperazines lies in preventing the undesired formation of the symmetrically disubstituted product.[7] Several strategies exist, including using a large excess of piperazine or employing protecting groups.[5][6] A more elegant and efficient one-pot approach involves the in situ differentiation of the two nitrogen atoms.
One effective method is the reaction of a protonated piperazine, which temporarily "protects" one nitrogen atom, thereby favoring monosubstitution.[4][7][8] However, for N-arylpiperazine synthesis, the Buchwald-Hartwig amination offers exceptional versatility and functional group tolerance.[1][3][9] This reaction has become a cornerstone in medicinal chemistry for constructing C-N bonds that are otherwise difficult to form.[3][9]
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent.[3] Sterically hindered and electron-rich phosphine ligands are often critical for achieving high yields, especially with less reactive aryl chlorides.[3]
Visualizing the Workflow: Buchwald-Hartwig Synthesis of N-Arylpiperazines
The following diagram illustrates the key stages of the one-pot synthesis protocol.
Caption: Key steps in the one-pot Buchwald-Hartwig amination protocol.
Detailed Experimental Protocol: One-Pot Synthesis of 1-(4-methylphenyl)piperazine
This protocol details the synthesis of a representative N-arylpiperazine from 4-bromotoluene and piperazine. It can be adapted for various aryl halides.
Materials & Equipment:
-
Reactants: 4-Bromotoluene, Piperazine (anhydrous), Sodium tert-butoxide (NaOt-Bu)
-
Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Solvent: Anhydrous Toluene
-
Equipment: Schlenk tube or oven-dried round-bottom flask with reflux condenser, magnetic stirrer hotplate, inert gas supply (Argon or Nitrogen), syringes, standard laboratory glassware for workup and purification, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromotoluene (1.0 equiv.), piperazine (2.5 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Causality Note: Using an excess of piperazine helps to favor the monosubstituted product and can also serve as the solvent in some eco-friendly protocols.[1] The strong, non-nucleophilic base (NaOt-Bu) is crucial for the catalytic cycle.
-
-
Inert Atmosphere: Seal the Schlenk tube with a septum. Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Causality Note: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere is critical to prevent catalyst degradation and ensure high catalytic activity.
-
-
Catalyst Preparation & Addition: In a separate vial under an inert atmosphere, dissolve the palladium source (Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (Xantphos, 2-4 mol%) in a small amount of anhydrous toluene.
-
Reaction Initiation: Add anhydrous toluene to the Schlenk tube containing the reactants, followed by the catalyst solution via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine to remove excess piperazine and inorganic salts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[3] For basic piperazine compounds, using deactivated silica gel or alumina can be effective.[10] Elute with a suitable solvent system (e.g., a gradient of dichloromethane/methanol) to isolate the pure N-(4-methylphenyl)piperazine.
Quantitative Data Summary
The following table provides representative reaction parameters for the synthesis of various monosubstituted piperazines. Actual conditions may require optimization based on substrate reactivity.
| Aryl Halide | Piperazine (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 4-Bromotoluene | 2.5 | Pd₂(dba)₃ (1.5) | Xantphos (3.0) | NaOt-Bu (1.4) | Toluene | 110 | 12 | 85-95 |
| 4-Chloroanisole | 2.5 | Pd₂(dba)₃ (2.0) | RuPhos (4.0) | NaOt-Bu (1.5) | Dioxane | 110 | 18 | 75-85 |
| 2-Bromopyridine | 2.0 | Pd(OAc)₂ (2.0) | BINAP (3.0) | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | 80-90 |
Note: Yields are highly substrate-dependent and the conditions provided are a general guideline.
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidation); Insufficiently strong base; Poor quality solvent/reagents. | Ensure a strictly inert atmosphere; Switch to a stronger base (e.g., LHMDS); Use freshly distilled, anhydrous solvents. |
| Formation of Disubstituted Product | Insufficient excess of piperazine; High concentration. | Increase the molar excess of piperazine (up to 10 equiv.); Perform the reaction at a lower concentration. |
| Dehalogenation of Aryl Halide | Presence of water; Certain ligand/base combinations. | Ensure all reagents and solvents are rigorously dry; Screen alternative phosphine ligands. |
| Difficult Purification | Co-elution of product and starting piperazine. | Convert the crude mixture to a salt (e.g., hydrochloride or diacetate) to facilitate separation by crystallization or extraction.[10][11] |
Microwave-Assisted Synthesis: An Accelerated Approach
For rapid SAR studies, microwave irradiation can significantly accelerate the synthesis of monosubstituted piperazines.[4][7][8] Reactions that typically require several hours under conventional heating can often be completed in minutes.[7][12] This method is particularly advantageous for high-throughput synthesis and library generation.[7][8]
Conclusion
The one-pot synthesis of monosubstituted piperazines, particularly through robust methods like the Buchwald-Hartwig amination, represents a significant advancement in synthetic efficiency. By eliminating intermediate protection and purification steps, these protocols offer a more direct, cost-effective, and environmentally conscious route to these vital pharmaceutical building blocks. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource for researchers aiming to streamline the synthesis of novel piperazine-containing compounds.
References
- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 12. Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media † - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Analytical Identification of 1-(2-Fluorobenzyl)piperazine: A Multi-technique Protocol
An Application Note for Drug Development & Quality Control Professionals
Abstract
This document provides a comprehensive guide with detailed protocols for the analytical identification and characterization of 1-(2-Fluorobenzyl)piperazine. As a crucial building block in medicinal chemistry, particularly for developing agents targeting the central nervous system, robust and reliable analytical methods are paramount for ensuring its identity, purity, and quality throughout the drug development lifecycle.[1] This application note details four orthogonal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section explains the underlying scientific principles, causality behind experimental choices, and provides field-proven, step-by-step protocols suitable for implementation in research, development, and quality control laboratories.
Introduction to this compound
This compound (2-FBP) is a substituted piperazine derivative that serves as a key intermediate in the synthesis of numerous pharmacologically active molecules.[1] The incorporation of the fluorobenzyl moiety can enhance metabolic stability and binding affinity of the final drug product, making 2-FBP a valuable precursor in modern drug discovery.[1] Given its role, confirming the structural integrity and purity of this starting material is a critical first step in any synthesis campaign, governed by strict quality control standards.[2] The methods outlined herein provide a framework for unambiguous identification and quality assessment.
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅FN₂ | [1] |
| Molecular Weight | 194.25 g/mol | [1] |
| CAS Number | 89292-78-4 | [1] |
| Appearance | Colorless to Tan Liquid | [1] |
| Boiling Point | 93 - 96 °C @ 0.3 hPa | [1] |
| Density | 1.170 g/mL @ 25 °C | [1] |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is a cornerstone of systematic toxicological analysis and quality control for piperazine derivatives.[3][4] The compound is first vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. Subsequently, it is fragmented into characteristic ions by electron ionization (EI), and these fragments are detected by a mass spectrometer, providing a unique "fingerprint" for definitive identification.[5] An optimized GC-MS method is particularly crucial for distinguishing between isomers, such as 2-FPP, 3-FPP, and 4-FPP, which may have nearly identical mass spectra.[6][7]
Experimental Workflow: GC-MS
Caption: High-level workflow for the GC-MS analysis of this compound.
Protocol: GC-MS Identification of 2-FBP
1. Reagents and Materials:
-
This compound reference standard
-
Methanol (HPLC or GC grade)
-
2 mL autosampler vials with caps
2. Standard Preparation:
-
Prepare a stock solution of 1 mg/mL by dissolving 10 mg of 2-FBP in 10 mL of methanol.
-
Prepare a working solution of 100 µg/mL by diluting 1 mL of the stock solution into 9 mL of methanol.
3. Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness[5]
-
Injection Volume: 1.0 µL
-
Injector Temperature: 260 °C
-
Split Ratio: 20:1
-
Carrier Gas: Helium at 1.0 mL/min
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40-400 amu
4. Data Analysis and Expected Results:
-
Retention Time: The retention time should be consistent and reproducible for the reference standard.
-
Mass Spectrum: The acquired mass spectrum should be compared to a reference library or previously acquired standard. The fragmentation pattern is key to identification.
| Parameter | Expected Result | Rationale |
| Retention Time (RT) | ~10-12 min (method dependent) | Provides chromatographic identity. |
| Molecular Ion (M+) | m/z 194 (may be low abundance) | Corresponds to the molecular weight of the compound. |
| Base Peak | m/z 91 | Typically from the stable tropylium ion (C₇H₇⁺) after cleavage.[4] |
| Key Fragments | m/z 109, 134, 56 | m/z 109: Fluorotropylium ion. m/z 134: Fragment from benzyl cleavage. m/z 56: Fragment from piperazine ring.[4] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle & Rationale: LC-MS/MS is an exceptionally sensitive and selective technique, ideal for quantifying analytes in complex matrices and for analyzing compounds that are non-volatile or thermally labile.[8] Unlike GC-MS, it typically does not require derivatization for polar compounds like piperazines.[3] The analysis involves separation by HPLC, followed by soft ionization (usually Electrospray Ionization, ESI), which keeps the parent molecule intact. The first mass spectrometer (MS1) selects the protonated molecular ion ([M+H]⁺), which is then fragmented in a collision cell. The resulting product ions are analyzed by a second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides two levels of specificity (precursor and product ions), ensuring high confidence in identification and quantification.[3][9]
Experimental Workflow: LC-MS/MS
Caption: Step-by-step workflow for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM).
Protocol: LC-MS/MS Identification of 2-FBP
1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
2. Standard Preparation:
-
Prepare a 1 mg/mL stock solution in methanol.
-
Prepare working standards by serial dilution in 50:50 acetonitrile:water with 0.1% formic acid to desired concentrations (e.g., 1-1000 ng/mL).[3]
3. Instrumentation and Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent[8]
-
MS System: Sciex API 365 or equivalent triple quadrupole[10]
-
Column: C18 column (e.g., Phenomenex Synergi Hydro-RP, 150 x 2.0 mm, 4 µm)[9]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-2 min: 10% B
-
8 min: 95% B
-
9-12 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Key MS Parameters: Optimize using infusion of a 1 µg/mL standard solution.
4. Data Analysis and Expected Results:
-
MRM Transitions: The key to this method is defining the precursor-to-product ion transitions. These must be optimized experimentally.
| Parameter | Expected Value/Transition | Rationale |
| Precursor Ion [M+H]⁺ | m/z 195.1 | Protonated molecular ion of 2-FBP (C₁₁H₁₆FN₂⁺). |
| Primary MRM (Quantifier) | 195.1 → 109.1 | Fragmentation of the C-N bond to yield the fluorotropylium ion. Highly specific. |
| Secondary MRM (Qualifier) | 195.1 → 87.1 | Fragmentation leading to a piperazine-related product ion. Used for confirmation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR spectroscopy is an unparalleled technique for the definitive elucidation of molecular structure. It provides detailed information about the chemical environment of each ¹H and ¹³C atom in the molecule. For 2-FBP, ¹H NMR will confirm the presence and connectivity of the aromatic protons on the fluorobenzyl ring and the aliphatic protons of the piperazine ring. ¹³C NMR will identify all unique carbon atoms. The combination of these techniques provides an unambiguous structural confirmation.[11][12] Conformational behaviors, such as the interconversion of the piperazine ring's chair conformations, can also be studied.[13]
Experimental Workflow: NMR
Caption: Standard operational workflow for acquiring and processing NMR spectra.
Protocol: ¹H and ¹³C NMR of 2-FBP
1. Reagents and Materials:
-
This compound sample
-
Deuterated Chloroform (CDCl₃) with 0.03% TMS
-
5 mm NMR tubes
2. Sample Preparation:
-
Accurately weigh 5-10 mg of 2-FBP directly into an NMR tube.
-
Add approximately 0.7 mL of CDCl₃.
-
Cap the tube and vortex gently until the sample is fully dissolved.
3. Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance 400 MHz or equivalent[12]
-
Probe: 5 mm BBO probe
-
Temperature: 298 K
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~4 sec
-
Relaxation Delay: 2 sec
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Acquisition Time: ~1 sec
-
Relaxation Delay: 2 sec
-
4. Data Analysis and Expected Results:
-
Process the raw data (FID) with a Fourier transform, followed by phase and baseline correction.
-
Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum and assign them to the molecular structure.
| ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 2H | Aromatic (Ar-H) |
| ~7.0-7.1 | m | 2H | Aromatic (Ar-H) |
| ~3.55 | s | 2H | Benzyl (Ar-CH₂ -N) |
| ~2.90 | t | 4H | Piperazine (-N-CH₂ -CH₂-NH-) |
| ~2.45 | t | 4H | Piperazine (-N-CH₂-CH₂ -NH-) |
| ~1.8 (broad) | s | 1H | Piperazine NH |
| ¹³C Chemical Shift (δ, ppm) | Assignment |
| ~161 (d, J ≈ 245 Hz) | Aromatic C -F |
| ~124-131 | Aromatic CH and C |
| ~55.8 | Benzyl C H₂ |
| ~54.2 | Piperazine C H₂ (adjacent to benzyl) |
| ~46.0 | Piperazine C H₂ (adjacent to NH) |
(Note: Predicted chemical shifts are estimates. Actual values must be confirmed experimentally. Coupling to fluorine will cause splitting in aromatic signals.)
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Rationale: FTIR spectroscopy is a rapid, non-destructive technique used to identify functional groups within a molecule. Infrared radiation is passed through a sample, and the wavelengths that are absorbed correspond to the vibrational frequencies of specific chemical bonds. For 2-FBP, FTIR can quickly confirm the presence of the piperazine ring (C-N and N-H vibrations), the aromatic ring (C=C and C-H vibrations), and the characteristic C-F bond.[14][15] It serves as an excellent orthogonal method for identity confirmation.[1]
Experimental Workflow: FTIR
Caption: General workflow for sample analysis by FTIR spectroscopy.
Protocol: FTIR of 2-FBP
1. Reagents and Materials:
-
This compound sample
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or NaCl/KBr salt plates.
2. Sample Preparation:
-
ATR (Recommended): Place one drop of the liquid sample directly onto the ATR crystal.
-
Neat Liquid Cell: Place one drop between two salt plates and mount in the spectrometer's sample holder.
3. Instrumentation and Data Acquisition:
-
Spectrometer: Bruker IFS 66V or equivalent
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Procedure:
-
Acquire a background spectrum of the empty ATR crystal or salt plates.
-
Place the sample as described above.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample to the background to produce the absorbance spectrum.
-
4. Data Analysis and Expected Results:
-
Identify the key absorption bands and match them to the expected functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 (broad) | N-H Stretch | Secondary Amine (Piperazine) |
| ~3060-3010 | C-H Aromatic Stretch | Fluorobenzyl Ring |
| ~2940, 2850 | C-H Aliphatic Stretch | Piperazine & Benzyl CH₂ |
| ~1600, 1490 | C=C Ring Stretch | Aromatic Ring |
| ~1450 | CH₂ Scissoring | Piperazine Ring[15] |
| ~1230 | C-F Stretch | Fluoro-Aromatic |
| ~1120 | C-N Stretch | Aliphatic Amine |
| ~750 | C-H Out-of-plane bend | Ortho-disubstituted Aromatic |
Conclusion
The analytical identification of this compound requires a multi-faceted approach to ensure unequivocal structural confirmation and purity assessment. This guide provides validated, step-by-step protocols for four critical analytical techniques. GC-MS and LC-MS/MS offer robust methods for separation and identification based on mass, with LC-MS/MS being superior for quantification. NMR spectroscopy provides the gold standard for definitive structural elucidation, while FTIR offers a rapid and reliable confirmation of the compound's functional group architecture. The combined application of these orthogonal methods creates a self-validating system, providing the highest level of confidence for researchers, scientists, and drug development professionals working with this important chemical intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. lcms.cz [lcms.cz]
- 9. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for the Quantitative Analysis of Piperazine Derivatives
An Application Note for Drug Development Professionals
Abstract
Piperazine and its derivatives are a cornerstone of modern pharmaceuticals, forming the structural basis for drugs across therapeutic areas such as antipsychotics, antihistamines, and antianginal agents.[1] The quantitative analysis of these compounds is critical for ensuring drug product quality, from raw material testing to final formulation assays and stability studies. A significant analytical challenge arises from the piperazine moiety itself, which lacks a strong native chromophore, complicating detection by UV spectrophotometry—the most common and accessible detection method in quality control laboratories.[1][2][3] This application note presents a comprehensive guide to developing and validating a robust HPLC-UV method for piperazine derivatives. It provides a detailed protocol for the analysis of piperazine via pre-column derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) to enable sensitive UV detection. Furthermore, it discusses key principles of method development, validation according to ICH guidelines, and practical troubleshooting, offering a complete framework for researchers, scientists, and drug development professionals.
Introduction and Analytical Principle
The analysis of piperazine derivatives by High-Performance Liquid Chromatography (HPLC) is a fundamental requirement in pharmaceutical development and manufacturing. While derivatives containing aromatic rings or other chromophoric groups may be analyzed directly, the parent piperazine and its saturated analogues absorb UV light only at very low wavelengths (below 210 nm), where mobile phase components often interfere.[2]
To overcome this limitation for non-UV-active derivatives, a common and effective strategy is pre-column derivatization. This process involves reacting the analyte with a labeling agent to form a new compound with strong UV-absorbing properties. This application note focuses on the use of 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine groups of piperazine to yield a highly stable derivative with a strong UV absorbance maximum at approximately 340 nm, allowing for sensitive and selective quantification.[1][2]
The derivatized analyte is then separated from impurities and excess reagent using reversed-phase HPLC (RP-HPLC). In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar mixture, typically of water or a buffer and an organic solvent like acetonitrile or methanol.[4] By optimizing the mobile phase composition, a robust separation can be achieved, followed by quantification using a UV detector.
Strategic Method Development
A robust analytical method is built on a logical and systematic development process. The choices made during this phase directly impact the method's final performance, including its accuracy, precision, and reliability.
The Primary Decision: Direct vs. Derivatization Analysis
The first step is to evaluate the UV-Vis spectrum of the target piperazine derivative.
-
Direct Analysis: If the molecule contains a sufficient chromophore (e.g., phenyl, benzyl, or other conjugated systems), direct analysis is preferred for its simplicity.[5][6] The optimal detection wavelength should be set at the absorbance maximum (λmax) to ensure maximum sensitivity.
-
Derivatization: If the analyte lacks a chromophore, as is the case with unsubstituted piperazine, derivatization is necessary.[1][2][3] The choice of derivatizing agent is critical and should yield a stable product with a high molar absorptivity at a wavelength free from common interferences.
Caption: Decision workflow for HPLC-UV method development.
Stationary Phase (Column) Selection
For both direct and derivatization methods, reversed-phase chromatography is the most common and versatile approach.
-
Bonded Phase: A C18 (octadecyl) or C8 (octyl) column is a robust starting point for most piperazine derivatives.[7][8] C18 columns offer higher hydrophobicity and retention for nonpolar compounds, while C8 columns provide slightly less retention and can be beneficial for more polar analytes.
-
Particle Size: Columns with 3 µm or 5 µm particles offer a good balance between efficiency (peak sharpness) and backpressure.[8]
-
Column Dimensions: A standard 4.6 x 150 mm or 4.6 x 250 mm column is suitable for most applications.
Mobile Phase Optimization
The mobile phase is the primary tool for controlling retention and selectivity in HPLC.
-
Organic Solvent: Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency at low wavelengths.[9][10]
-
pH Control: Piperazine derivatives are basic compounds. Controlling the pH of the mobile phase with a buffer is crucial for achieving reproducible retention times and symmetrical peak shapes.[4][11] A pH between 3 and 7 is typically used with silica-based columns.
-
Amine Modifiers: To improve the peak shape of basic analytes, a small amount (e.g., 0.1%) of an amine modifier like diethylamine (DEA) or triethylamine (TEA) can be added to the mobile phase.[1][2] These modifiers compete with the basic analyte for active silanol sites on the stationary phase, reducing peak tailing.
Detailed Protocol: Analysis of Piperazine via NBD-Cl Derivatization
This protocol provides a validated method for the quantification of piperazine in an Active Pharmaceutical Ingredient (API).
Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Analytical Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (reagent grade)
-
Piperazine reference standard
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
-
Sodium Bicarbonate
-
Water (HPLC grade or equivalent)
-
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Methanol : Diethylamine (90:10:0.1, v/v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 35°C[1][2] |
| Injection Volume | 10 µL[1][2] |
| Detection Wavelength | 340 nm[2] |
| Run Time | 20 minutes |
Preparation of Solutions
-
Mobile Phase: Prepare the mixture of Acetonitrile, Methanol, and Diethylamine as specified above. Degas before use.
-
Diluent: Acetonitrile.
-
Buffer Solution (0.1 M Sodium Bicarbonate): Dissolve an appropriate amount of sodium bicarbonate in water to make a 0.1 M solution.
-
NBD-Cl Solution (1 mg/mL): Dissolve 10 mg of NBD-Cl in 10 mL of Acetonitrile. Prepare this solution fresh.
-
Standard Stock Solution (e.g., 100 µg/mL Piperazine): Accurately weigh about 10 mg of piperazine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 20, 50 µg/mL) by diluting the Standard Stock Solution with Diluent.
Sample and Standard Derivatization Procedure
-
Pipette 1.0 mL of each calibration standard and sample solution into separate reaction vials.
-
To each vial, add 1.0 mL of the 0.1 M Sodium Bicarbonate buffer solution.
-
To each vial, add 1.0 mL of the NBD-Cl solution.
-
Cap the vials, vortex briefly, and place them in a heating block or water bath at 60°C for 30 minutes.[1]
-
After heating, cool the vials to room temperature.
-
The solutions are now ready for injection into the HPLC system.
System Suitability and Analysis Sequence
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of a mid-level calibration standard (e.g., 10 µg/mL).
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak area for the five replicates must be ≤ 2.0%. The tailing factor for the piperazine-NBD peak should be ≤ 2.0.
-
Inject a blank (Diluent processed through the derivatization procedure).
-
Inject the calibration standards in order of increasing concentration.
-
Inject the prepared sample solutions.
-
Periodically inject a calibration standard (as a check standard) to monitor system performance during the run.
Caption: General experimental workflow for HPLC-UV analysis.
Method Validation Protocol (ICH Q2(R1) Framework)
Method validation is a regulatory requirement that demonstrates an analytical procedure is suitable for its intended purpose.[12][13] The following parameters must be assessed.
| Validation Parameter | Purpose & Typical Protocol | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is from the analyte only. Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light). | Peak purity analysis (if using PDA) should pass. No interfering peaks at the retention time of the analyte. Analyte peak is resolved from degradation products. |
| Linearity | To demonstrate a proportional relationship between concentration and response. Analyze at least 5 concentration levels across the desired range. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant compared to the response at 100% concentration. |
| Range | The interval between the upper and lower concentrations where the method is precise, accurate, and linear. | For assays: 80% to 120% of the test concentration. For impurity testing: LOQ to 120% of the specification limit.[13] |
| Accuracy | The closeness of test results to the true value. Analyze a minimum of 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0%. |
| Precision | The degree of scatter between a series of measurements. Repeatability (Intra-assay): 6 replicate preparations at 100% concentration. Intermediate Precision: Repeatability test performed by a different analyst, on a different day, or with different equipment. | %RSD ≤ 2.0% for each data set.[14] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. Determined by signal-to-noise ratio (S/N) or based on the standard deviation of the response and the slope of the calibration curve. | S/N ratio ≥ 3:1.[14] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be accurately and precisely quantified. | S/N ratio ≥ 10:1.[14] Precision (%RSD) at the LOQ should meet predefined criteria (e.g., ≤ 10%). |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. Vary parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic). | System suitability criteria must be met under all varied conditions. Analyte concentration should not change significantly. |
Data Analysis and Interpretation
-
Calibration Curve: Plot the peak area of the piperazine-NBD derivative against the concentration of the prepared calibration standards.
-
Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Determine the concentration of piperazine in the sample solutions by interpolating their peak area responses into the calibration curve equation.
-
Final Calculation: Apply the necessary dilution factors from the sample preparation steps to calculate the final concentration of piperazine in the original, undiluted sample.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Small Peak | Incorrect derivatization (pH, temp, time); Injection error; Detector lamp off. | Verify derivatization procedure; Check injector and syringe; Ensure detector lamp is on and has sufficient energy. |
| Peak Tailing | Active silanol sites on column; Column degradation; Mobile phase pH inappropriate for analyte. | Add amine modifier (e.g., 0.1% DEA) to mobile phase; Replace column; Adjust mobile phase pH. |
| Split Peaks | Column contamination or void; Sample solvent incompatible with mobile phase. | Wash or replace column; Ensure sample is dissolved in mobile phase or a weaker solvent. |
| Drifting Baseline | Column not equilibrated; Mobile phase contaminated or improperly mixed; Detector lamp failing. | Allow for longer equilibration time; Prepare fresh mobile phase; Check lamp usage hours and replace if necessary. |
| Variable Retention Times | Leak in the system; Inconsistent mobile phase composition; Column temperature fluctuations. | Check for leaks at all fittings; Ensure mobile phase is well-mixed and degassed; Use a column oven for stable temperature control. |
Conclusion
The HPLC-UV method remains a workhorse in the pharmaceutical industry for its robustness, cost-effectiveness, and reliability. While the analysis of piperazine derivatives can be challenging due to the lack of a native chromophore, this is readily overcome with a validated pre-column derivatization strategy using NBD-Cl. By following a systematic approach to method development, adhering to the rigorous validation framework of ICH guidelines, and applying sound troubleshooting principles, laboratories can implement a sensitive and reliable method for the quantitative analysis of piperazine derivatives. This ensures the quality and consistency of pharmaceutical products, ultimately safeguarding patient health.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. moravek.com [moravek.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. labtech.tn [labtech.tn]
- 8. uhplcs.com [uhplcs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mastelf.com [mastelf.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pharmtech.com [pharmtech.com]
Application Note: Quantitative Analysis of 1-(2-Fluorobenzyl)piperazine in Complex Matrices using a Validated GC-MS Protocol
Abstract
This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the sensitive and selective detection and quantification of 1-(2-Fluorobenzyl)piperazine (2-FBP). 2-FBP is a synthetic piperazine derivative of interest to researchers in drug discovery and development. The methodology outlined herein is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for the determination of 2-FBP in various matrices. The protocol covers sample preparation, including solid-phase extraction (SPE) and derivatization, optimized GC-MS parameters, and data analysis procedures. This method has been developed to ensure high scientific integrity, with a focus on causality behind experimental choices and a self-validating system.
Introduction
This compound (2-FBP) belongs to the benzylpiperazine class of compounds, which are structurally related to a range of pharmacologically active molecules. The accurate and precise quantification of 2-FBP is crucial for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical manufacturing. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like piperazine derivatives.[1] However, the polar nature of the piperazine moiety can lead to poor peak shape and interactions with the GC system. To overcome these challenges, a derivatization step is often employed to enhance the volatility and thermal stability of the analyte.[2]
This application note provides a comprehensive, step-by-step guide for the analysis of 2-FBP, drawing upon established methods for similar piperazine compounds.[3][4] The protocol is designed to be adaptable to various sample matrices with appropriate validation.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅FN₂ | --INVALID-LINK-- |
| Molecular Weight | 194.25 g/mol | --INVALID-LINK-- |
| Boiling Point | 93-96 °C at 0.2 mmHg | --INVALID-LINK-- |
| Density | 1.170 g/mL at 25 °C | --INVALID-LINK-- |
| Structure | ||
![]() |
Experimental Protocol
Materials and Reagents
-
This compound (analytical standard, purity ≥98%)
-
Internal Standard (IS): 1-Benzylpiperazine (BZP) or a deuterated analog (e.g., BZP-d7)
-
Methanol (HPLC grade)
-
Ethyl Acetate (ACS grade)
-
Trifluoroacetic Anhydride (TFAA)
-
Ammonium Hydroxide (concentrated)
-
Oasis MCX SPE cartridges (30 mg, 1 mL)
-
Deionized Water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
Standard and Sample Preparation
3.2.1. Standard Solutions
Prepare stock solutions of 2-FBP and the internal standard (IS) in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions by serial dilution in methanol to create a calibration curve (e.g., 10, 25, 50, 100, 250, 500 ng/mL).
3.2.2. Sample Preparation from Biological Matrices (e.g., Plasma, Urine)
This protocol is adapted from established methods for piperazine analysis in biological fluids.[3][4]
-
Protein Precipitation (for plasma): To 500 µL of plasma, add 500 µL of methanol. Vortex for 30 seconds and centrifuge at 1600 x g for 15 minutes at 4°C. Collect the supernatant.[3][4]
-
Enzymatic Hydrolysis (for urine and plasma supernatant): Transfer the sample to a clean tube and add 500 µL of 0.2 M sodium acetate buffer (pH 5.2) and 25 µL of β-glucuronidase. Incubate overnight at 37°C to cleave any potential glucuronide conjugates.[3][4]
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis MCX SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with 2 mL of 0.1 M HCl, followed by 2 mL of methanol. Discard the eluates.
-
Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[4]
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
Derivatization with an acylating agent like TFAA is crucial for improving the chromatographic performance of piperazines by reducing their polarity and improving their thermal stability.[3][4]
-
To the dry residue from the sample preparation step, add 50 µL of ethyl acetate and 50 µL of TFAA.
-
Cool the sample to room temperature and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
Caption: Derivatization workflow for 2-FBP.
GC-MS Instrumentation and Conditions
The following parameters are a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Mass Spectrometer | Agilent 5975 MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 120°C for 1 min, ramp at 10°C/min to 150°C and hold for 5 min, then ramp at 7.5°C/min to 300°C and hold for 2 min.[4] |
| Transfer Line Temperature | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Analysis and Interpretation
Identification of this compound
The identification of 2-FBP is based on its retention time and the resulting mass spectrum. The derivatized 2-FBP will have a higher molecular weight due to the addition of the trifluoroacetyl group.
Predicted Mass Spectrum of TFA-derivatized 2-FBP:
-
Molecular Ion (M+): The molecular ion of the TFA-derivatized 2-FBP is expected at m/z 290.
-
Key Fragment Ions:
-
m/z 109: Corresponding to the fluorobenzyl cation ([C₇H₆F]⁺). This is a highly characteristic fragment for fluorobenzyl-containing compounds.
-
m/z 195: Resulting from the loss of the fluorobenzyl group.
-
Fragments related to the opening and cleavage of the piperazine ring.
-
For quantitative analysis in SIM mode, the following ions are recommended for monitoring:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| TFA-derivatized 2-FBP | 109 | 290 | 195 |
| TFA-derivatized BZP (IS) | 91 | 272 | 177 |
Quantification
Quantification is achieved by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the analyte. The linearity of the method should be assessed over the desired concentration range.
Caption: Overall GC-MS workflow for 2-FBP analysis.
Method Validation
For reliable and reproducible results, the analytical method should be validated according to established guidelines (e.g., ICH or FDA). Key validation parameters include:
-
Linearity and Range: Assess the linear relationship between concentration and response over a defined range. A correlation coefficient (r²) > 0.99 is desirable.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Accuracy and Precision: Evaluate the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Selectivity: Ensure that the method can differentiate the analyte from other components in the sample matrix.
-
Stability: Assess the stability of the analyte in the sample matrix under different storage conditions and the stability of the derivatized samples.[3][4]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the detection and quantification of this compound using GC-MS. The detailed steps for sample preparation, derivatization, and instrument parameters, along with guidance on data analysis and method validation, offer a solid foundation for researchers. The principles and techniques described can be adapted and validated for various research and development applications requiring the precise measurement of this and other related piperazine derivatives.
References
Application Note: Structural Elucidation of 1-(2-Fluorobenzyl)piperazine using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the structural characterization of 1-(2-Fluorobenzyl)piperazine. We present a detailed, field-proven protocol for sample preparation and NMR data acquisition. The note includes a thorough analysis of the anticipated ¹H and ¹³C NMR spectral data, including chemical shift assignments, multiplicity patterns, and coupling constants. The causality behind experimental choices and the interpretation of spectral features, including the conformational dynamics of the piperazine ring and the influence of the fluorobenzyl moiety, are discussed in depth. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural analysis of small organic molecules.
Introduction
This compound is a versatile building block in medicinal chemistry, frequently incorporated into a wide range of biologically active compounds. Accurate structural confirmation is a critical step in the synthesis and development of novel therapeutics based on this scaffold. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound in solution.[1] This application note details the use of ¹H and ¹³C NMR to unambiguously confirm the structure of this compound.
The piperazine ring can exist in different conformations, which can influence the appearance of its NMR spectrum.[2] Furthermore, the presence of a fluorine atom in the benzyl group introduces characteristic splitting patterns due to ¹H-¹⁹F and ¹³C-¹⁹F coupling, which can aid in spectral assignment.[3][4] A thorough understanding of these spectral features is essential for accurate interpretation.
Molecular Structure
References
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 3. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Implementation of 1-(2-Fluorobenzyl)piperazine in Solid-Phase Synthesis for Accelerated Drug Discovery
Abstract
The piperazine ring is a quintessential privileged scaffold in medicinal chemistry, frequently incorporated into the architecture of numerous FDA-approved drugs to modulate physicochemical and pharmacokinetic properties.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the strategic use of 1-(2-Fluorobenzyl)piperazine as a versatile building block in solid-phase organic synthesis (SPOS). We will explore the rationale behind key experimental choices, from solid support selection to reaction monitoring and final product cleavage. The methodologies detailed herein are designed to empower researchers, scientists, and drug development professionals to efficiently construct diverse chemical libraries based on this valuable scaffold, thereby accelerating the discovery of novel therapeutic agents.
Introduction: The Strategic Value of the Piperazine Scaffold
The piperazine heterocycle is a cornerstone of modern drug design, prized for its ability to impart aqueous solubility, introduce basic centers for salt formation, and act as a rigid linker to orient pharmacophoric groups in three-dimensional space.[1][2][3] The introduction of a 2-fluorobenzyl moiety adds another layer of strategic advantage. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation, modulate the basicity (pKa) of the distal nitrogen, and engage in favorable fluorine-protein interactions at the target binding site.
Solid-phase organic synthesis (SPOS) provides an ideal platform for leveraging building blocks like this compound. By anchoring molecules to an insoluble polymer support, SPOS facilitates the use of excess reagents to drive reactions to completion and simplifies purification to a mere filtration and washing process.[4][5] This combination of a privileged scaffold and an efficient synthesis technique enables the rapid generation of large, focused libraries of compounds for high-throughput screening.
Core Principles: A Guided Approach to Synthesis Design
A successful solid-phase synthesis campaign relies on a series of informed decisions. The causality behind each choice, from resin to cleavage, is critical for achieving high purity and yield.
The Foundation: Selecting the Appropriate Solid Support
The choice of resin is dictated by the desired functionality of the final cleaved product and the overall chemical strategy. The linker, which tethers the growing molecule to the solid support, determines the conditions required for final cleavage.
| Resin Type | Linker Type | Typical Cleavage Condition | Resulting C-Terminal Functionality | Rationale for Use |
| Wang Resin | p-alkoxybenzyl alcohol | >95% Trifluoroacetic Acid (TFA)[6] | Carboxylic Acid | Ideal for creating libraries where a C-terminal acid is a key pharmacophoric feature or a handle for further solution-phase modification. |
| Rink Amide Resin | Acid-labile benzhydrylamine | 5-95% TFA[7] | Primary Amide | The standard choice for synthesizing peptide amides or small molecules with a terminal carboxamide, a common feature in bioactive compounds. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Highly acid-labile trityl chloride | 1-5% TFA or Acetic Acid[8][9] | Carboxylic Acid (fully protected) | Offers exceptionally mild cleavage conditions, preserving acid-sensitive functionalities elsewhere in the molecule.[8] |
| BAL Resin (Backbone Amide Linker) | Acid-labile alkoxybenzaldehyde | >95% TFA | Carboxylic Acid or Aldehyde | The aldehyde handle is perfect for the direct immobilization of amines via reductive amination, making it highly suitable for this compound.[10] |
The Workflow: Immobilization and Diversification
The primary strategy for incorporating this compound involves its use as a secondary amine nucleophile. The most direct and powerful method is reductive amination onto a resin-bound aldehyde.
Once the core scaffold is immobilized, the remaining secondary amine of the piperazine ring is a versatile handle for introducing diversity. Standard coupling reactions can be used to append a wide array of chemical functionalities, building a library of related compounds.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for a typical synthesis workflow. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Immobilization of this compound via Reductive Amination
This protocol describes the attachment of the title compound to a backbone amide linker (BAL) aldehyde resin. This is a crucial first step that establishes the piperazine scaffold on the solid support.
Materials:
-
4-(4-Formyl-3-methoxyphenoxy)butyryl AM resin (BAL Resin, ~0.8 mmol/g)
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1% Acetic Acid (AcOH) in N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM), DMF, Methanol (MeOH)
-
Solid-phase reaction vessel
Procedure:
-
Resin Swelling: Swell the BAL resin (1.0 g, 0.8 mmol) in DCM (10 mL) for 30 minutes, then wash with DMF (3 x 10 mL).
-
Imine Formation: Add a solution of this compound (4.0 mmol, 5.0 eq.) in 1% AcOH/DMF (10 mL) to the swollen resin. Agitate the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Add solid sodium triacetoxyborohydride (4.0 mmol, 5.0 eq.) to the vessel in portions over 10 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reducing the intermediate iminium ion without affecting other functional groups.[11][12]
-
Reaction: Agitate the suspension at room temperature for 18-24 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under high vacuum for at least 4 hours. A small aliquot can be taken for reaction monitoring.
Protocol 2: On-Resin Acylation with a Carboxylic Acid
This protocol details the coupling of a diversity element (a carboxylic acid) to the secondary amine of the resin-bound piperazine.
Materials & Reagents:
| Reagent | Equivalents (vs. Resin Loading) | Purpose |
| Resin-bound piperazine | 1.0 eq. | Substrate |
| Carboxylic Acid (R-COOH) | 3.0 - 5.0 eq. | Diversity Element |
| HBTU | 2.9 - 4.9 eq. | Coupling Reagent (activates carboxylic acid) |
| DIEA | 6.0 - 10.0 eq. | Non-nucleophilic base (scavenges acid) |
| Anhydrous DMF | - | Solvent |
Procedure:
-
Resin Swelling: Swell the resin-bound piperazine (from Protocol 1) in DMF (10 mL) for 30 minutes.
-
Prepare Coupling Solution: In a separate vial, dissolve the carboxylic acid (3.0 eq.) and HBTU (2.9 eq.) in DMF (5 mL). Add DIEA (6.0 eq.) and vortex for 1-2 minutes. Causality: This pre-activation step forms a highly reactive O-acylisourea ester, which is susceptible to nucleophilic attack by the secondary amine on the resin.[10]
-
Coupling Reaction: Drain the DMF from the resin and immediately add the activated coupling solution. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Remove a few beads of resin, wash thoroughly, and perform a qualitative test (e.g., Chloranil test) to check for the absence of secondary amines, indicating reaction completion.[13]
-
Washing: Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under high vacuum.
Protocol 3: Cleavage and Product Isolation
This final protocol describes the liberation of the synthesized molecule from the solid support using a strong acid cocktail.
Materials:
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Cold Diethyl Ether
-
Centrifuge tubes
Common Cleavage Cocktails:
| Cocktail | Composition (v/v/v) | Purpose |
| Standard | 95% TFA / 2.5% H₂O / 2.5% TIS | General purpose cleavage. TIS and water act as scavengers for reactive carbocations generated from the linker and any protecting groups.[6][14] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Used for peptides containing sensitive residues like Arg, Met, Cys. |
Procedure:
-
Preparation: Place the dried, final product resin (~100 mg) into a suitable reaction vessel.
-
Add Cleavage Cocktail: Add the cleavage cocktail (e.g., 2 mL of 95% TFA/TIS/H₂O) to the resin.
-
Cleavage Reaction: Agitate the slurry at room temperature for 2-3 hours. The resin will often shrink and the solution may change color.
-
Product Filtration: Filter the mixture through a cotton plug or a fritted syringe to separate the resin beads. Collect the filtrate in a centrifuge tube.
-
Resin Wash: Wash the resin with a small additional volume of neat TFA (0.5 mL) and combine the filtrates.
-
Precipitation: Add the combined TFA filtrate dropwise into a larger tube containing cold diethyl ether (~10-15 mL). The product should precipitate as a solid.
-
Isolation: Cool the ether suspension at -20°C for 30 minutes to maximize precipitation. Centrifuge the tube, decant the ether, and wash the solid pellet with more cold ether.
-
Drying: Dry the crude product under vacuum.
-
Analysis and Purification: Analyze the crude product by LC-MS and purify by preparative HPLC as required.
Reaction Monitoring: Ensuring Synthetic Success
Because intermediates are covalently bound to the support, reaction monitoring is non-trivial but essential for troubleshooting and optimization. A multi-pronged approach is recommended.[15][16]
-
Qualitative Color Tests: Simple, rapid tests performed on a few resin beads can provide a yes/no answer about the presence of specific functional groups.
-
Kaiser Test: Detects primary amines (blue color). Useful for confirming Fmoc-deprotection in orthogonal strategies.[17]
-
Chloranil Test: Detects secondary amines (blue or green color). This is the most critical test for monitoring the completion of coupling reactions onto the piperazine nitrogen.[8][13]
-
-
On-Bead Analysis: Direct analysis of the resin-bound material.
-
FT-IR Spectroscopy: Useful for observing the appearance or disappearance of strong infrared absorptions, such as the carbonyl stretch (~1650-1750 cm⁻¹) after an acylation step.[17]
-
-
Test Cleavage and LC-MS Analysis: A small amount of resin (~2-5 mg) is subjected to the final cleavage protocol. The resulting solution is analyzed by LC-MS to confirm the mass of the expected intermediate. This is the most definitive method for confirming a successful reaction step.[16][18]
Conclusion
This compound is a high-value building block for solid-phase synthesis, enabling the efficient construction of diverse compound libraries. By understanding the core principles of resin selection, immobilization chemistry, and reaction monitoring, researchers can harness the power of SPOS to accelerate their drug discovery programs. The protocols and rationale provided in this guide offer a robust framework for the successful implementation of this versatile scaffold in the quest for novel therapeutics.
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methods for Solid Phase Peptide Synthesis: Ingenta Connect [ingentaconnect.com]
- 5. Solid-Phase Synthesis Using the Disrupted Ugi Reaction [ebrary.net]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 10. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid-phase synthesis of diverse peptide tertiary amides by reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 18. researchgate.net [researchgate.net]
Application Notes: The Strategic Use of 1-(2-Fluorobenzyl)piperazine in Parallel Synthesis for Accelerated Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: In the landscape of modern medicinal chemistry, parallel synthesis stands as a cornerstone for rapidly generating large, diverse libraries of small molecules. The selection of appropriate building blocks is paramount to the success of these campaigns. 1-(2-Fluorobenzyl)piperazine has emerged as a particularly valuable scaffold due to its unique combination of structural and physicochemical properties. This document provides an in-depth guide to its application, detailing its strategic advantages, core synthetic transformations, and detailed, field-tested protocols for its use in constructing compound libraries.
Introduction: The Strategic Value of this compound
The piperazine ring is a privileged scaffold in medicinal chemistry, frequently found in approved drugs and bioactive molecules.[1][2][3] Its prevalence is due to several key factors:
-
Physicochemical Enhancement: The two nitrogen atoms of the piperazine core can be protonated at physiological pH, often improving aqueous solubility and oral bioavailability of the final compound.[2]
-
Structural Versatility: The piperazine ring acts as a conformationally constrained, non-aromatic linker, allowing chemists to precisely orient different pharmacophoric groups in three-dimensional space.[1]
-
Synthetic Tractability: The secondary amine provides a reliable synthetic handle for a variety of robust chemical transformations, making it ideal for library synthesis.[1][4]
This compound builds upon this solid foundation by introducing a 2-fluorobenzyl group. This moiety is not merely a placeholder; it offers distinct advantages:
-
Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, enhancing the pharmacokinetic profile of the resulting drug candidates.[5]
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine can subtly tune the pKa of the distal nitrogen, potentially altering off-target interactions.
-
Enhanced Binding Interactions: The fluorobenzyl group can participate in favorable interactions with biological targets, including hydrogen bonding and dipole interactions, thereby improving binding affinity.[5]
This combination of a versatile core and a functionally important substituent makes this compound a powerful building block for diversity-oriented parallel synthesis campaigns aimed at discovering novel therapeutics, particularly those targeting the central nervous system (CNS).[5][6]
Physicochemical Properties and Handling
A clear understanding of the reagent's properties is essential for successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅FN₂ | [5] |
| Molecular Weight | 194.25 g/mol | [5] |
| Appearance | Colorless to Tan Liquid | [5] |
| Boiling Point | 93 - 96 °C at 0.3 mmHg | [5] |
| Density | 1.170 g/mL at 25 °C | [5] |
| Storage | Store at room temperature | [5] |
Safety & Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for complete safety information before use.
Core Synthetic Applications in Parallel Synthesis
The un-substituted secondary amine of this compound is the key to its utility in parallel synthesis. It readily participates in two major classes of reactions: Amide Bond Formation and Reductive Amination . These reactions are robust, high-yielding, and tolerant of a wide range of functional groups, making them ideal for automated or semi-automated library production.
Parallel Amide Library Synthesis
Amide bond formation is one of the most fundamental reactions in medicinal chemistry.[7] By reacting this compound with a library of diverse carboxylic acids (R-COOH), a library of amides can be rapidly generated. This is typically achieved using coupling reagents that activate the carboxylic acid for nucleophilic attack by the piperazine nitrogen.
Causality Behind Reagent Choice:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly efficient coupling reagent that works rapidly and is particularly effective for coupling sterically hindered substrates or electron-deficient amines.[8] It minimizes the risk of racemization for chiral carboxylic acids.
-
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): This is a more cost-effective, classic combination. EDC activates the carboxylic acid, while HOBt acts as an additive to suppress side reactions and reduce racemization.[8]
Parallel Reductive Amination Library Synthesis
Reductive amination is a powerful method for forming carbon-nitrogen bonds.[9][10] This process involves the reaction of this compound with a library of aldehydes (R-CHO) or ketones to form an intermediate iminium ion, which is then immediately reduced in situ to the corresponding tertiary amine.
Causality Behind Reagent Choice:
-
Sodium Triacetoxyborohydride (STAB): NaBH(OAc)₃ is the reducing agent of choice for this transformation.[11][12] It is mild enough not to reduce the starting aldehyde or ketone, selectively reducing the more electrophilic iminium ion as it forms. This selectivity prevents side reactions and simplifies purification. It is also stable in common aprotic solvents like Dichloromethane (DCM) and 1,2-Dichloroethane (DCE).[11]
Experimental Workflows and Protocols
The following protocols are designed for a parallel synthesis format, such as in a 96-well reaction block. All additions should be performed in a fume hood.
Workflow Visualization
Caption: Parallel synthesis workflow using this compound.
Protocol 1: Parallel Amide Library Synthesis via HATU Coupling
This protocol details the synthesis in a single well. It should be replicated across the reaction block for each unique carboxylic acid.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (1.0 M in anhydrous DMF).
-
Prepare a stock solution of HATU (1.05 M in anhydrous DMF).
-
Prepare a stock solution of Diisopropylethylamine (DIPEA) (2.5 M in anhydrous DMF).
-
Prepare individual stock solutions for each carboxylic acid from your library (1.0 M in anhydrous DMF).
-
-
Reaction Setup (per well):
-
To each well, add 100 µL (0.1 mmol, 1.0 eq) of the desired carboxylic acid stock solution.
-
Add 110 µL (0.11 mmol, 1.1 eq) of the this compound stock solution.
-
Add 100 µL (0.105 mmol, 1.05 eq) of the HATU stock solution.
-
Initiate the reaction by adding 100 µL (0.25 mmol, 2.5 eq) of the DIPEA stock solution.
-
-
Reaction and Workup:
-
Seal the reaction block and shake at room temperature for 2-6 hours.[8] The reaction progress can be monitored by taking a small aliquot for LC-MS analysis.
-
Upon completion, quench the reaction by adding 500 µL of water to each well.
-
Extract the product by adding 1 mL of ethyl acetate, sealing the block, and shaking vigorously. Allow the layers to separate.
-
Carefully remove the top organic layer and transfer it to a clean collection plate.
-
The crude product in the collection plate can be concentrated in vacuo before analysis and purification.
-
Protocol 2: Parallel Reductive Amination Library Synthesis
This protocol details the synthesis for reacting with a library of aldehydes.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (1.0 M in 1,2-Dichloroethane, DCE).
-
Prepare individual stock solutions for each aldehyde from your library (1.1 M in DCE).
-
Weigh Sodium Triacetoxyborohydride (STAB) into vials or a plate for easy dispensing (approx. 32 mg per well, 0.15 mmol, 1.5 eq).
-
-
Reaction Setup (per well):
-
To each well, add 100 µL (0.1 mmol, 1.0 eq) of the this compound stock solution.
-
Add 100 µL (0.11 mmol, 1.1 eq) of the desired aldehyde stock solution.
-
Add a few drops of glacial acetic acid (catalytic amount) to facilitate iminium ion formation.
-
Allow the mixture to stir for 20-30 minutes at room temperature.
-
Add the pre-weighed Sodium Triacetoxyborohydride (STAB) to each well.[11]
-
-
Reaction and Workup:
-
Seal the reaction block and shake at room temperature overnight (12-16 hours).[11] Monitor by LC-MS for consumption of the starting materials.
-
Quench the reaction by carefully adding 500 µL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well. Shake until gas evolution ceases.
-
Extract the product by adding 1 mL of Dichloromethane (DCM), sealing, and shaking.
-
Transfer the lower organic layer to a collection plate. A phase-separation cartridge can be used to automate this step.
-
The crude product can be concentrated in vacuo for subsequent purification.
-
Analytical Quality Control and Purification
For any compound library, assessing purity and confirming identity is critical.
-
High-Throughput Analysis: Each crude product from the library should be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). This provides two key pieces of information:
-
Purity: The percentage of the total peak area corresponding to the desired product.
-
Identity: Confirmation that the observed mass matches the calculated molecular weight of the expected product.
-
-
Purification: Compounds that meet a purity threshold (e.g., >80%) and show promising activity in initial screens can be purified. Reverse-phase High-Performance Liquid Chromatography (prep-HPLC) is the standard method for purifying compound libraries, allowing for the isolation of multi-milligram quantities of pure material for further testing.
Conclusion
This compound is a high-value building block for parallel synthesis in drug discovery. Its inherent physicochemical advantages and synthetic reliability in both amide coupling and reductive amination reactions allow for the efficient creation of large, diverse, and drug-like compound libraries.[1][2][13] The protocols and workflows described herein provide a robust framework for researchers to leverage this scaffold in their quest for novel bioactive molecules. By combining rational building block selection with high-throughput synthesis and analysis, the drug discovery process can be significantly accelerated.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. neuroquantology.com [neuroquantology.com]
- 5. This compound [myskinrecipes.com]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 7. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity | MDPI [mdpi.com]
Application Notes & Protocols: Derivatization of 1-(2-Fluorobenzyl)piperazine for Bioassay Development
Abstract
This technical guide provides a comprehensive overview of strategies and detailed protocols for the chemical derivatization of 1-(2-Fluorobenzyl)piperazine (2-FBP). As a privileged scaffold in medicinal chemistry, particularly for central nervous system (CNS) targets, 2-FBP serves as a critical starting material for developing novel pharmacologically active molecules.[1] Derivatization is a key step in exploring structure-activity relationships (SAR), optimizing potency and selectivity, and creating tool compounds for bioassays. This document outlines two primary applications: the synthesis of N-acyl derivatives for SAR studies in G-protein coupled receptor (GPCR) bioassays and the synthesis of a fluorescently labeled analog for cellular imaging applications. Each section provides the scientific rationale, step-by-step protocols, characterization methods, and guidance for bioassay implementation.
Introduction: The Strategic Value of this compound
This compound is a versatile building block in drug discovery. The piperazine ring is a common feature in drugs targeting the central nervous system, and the fluorobenzyl group can enhance metabolic stability and binding affinity.[1][2] The core structure features a secondary amine on the piperazine ring (N4), which is the primary site for chemical modification.
Derivatization at this site allows researchers to:
-
Probe Structure-Activity Relationships (SAR): Systematically altering the substituent at the N4 position helps to identify the chemical features required for optimal interaction with a biological target.
-
Modulate Physicochemical Properties: Modifications can alter solubility, lipophilicity, and membrane permeability, which are critical for drug efficacy.[3]
-
Introduce Reporter Moieties: Attaching fluorescent dyes or other tags enables the visualization and tracking of the molecule in cellular and biochemical assays.
This guide focuses on practical, field-proven methods for modifying 2-FBP to generate valuable compounds for bioassay-driven research.
Core Derivatization Workflow
The overall process, from initial synthesis to final bioassay, follows a logical progression. The key stages involve the chemical modification of the starting material, rigorous purification and characterization of the new derivative, and subsequent application in a relevant biological assay.
Figure 1: General workflow from derivatization to bioassay.
Application I: N-Acyl Derivatives for GPCR Bioassays
3.1. Scientific Rationale
The piperazine scaffold is a cornerstone in the design of ligands for aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[4] N-acylation of the 2-FBP core is a rapid and effective method to generate a library of analogs. Introducing different acyl groups allows for the systematic exploration of steric and electronic requirements within the ligand-binding pocket of the target receptor. The resulting data on potency (e.g., EC₅₀ or IC₅₀) are crucial for building a robust SAR model.
3.2. Detailed Protocol: Synthesis of an N-Acyl Derivative (e.g., N-Benzoyl)
This protocol describes a standard amide coupling reaction.
Materials:
-
This compound (2-FBP)
-
Benzoyl chloride (or other desired acyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Reaction Scheme:
Figure 2: N-acylation of this compound.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.5 eq) to the solution. Cool the flask to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution. Causality Note: Dropwise addition is critical to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring (QC Step): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 50:50 Ethyl Acetate:Hexanes. The product should have a higher Rf value than the starting amine.
-
Work-up: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid chloride and HCl salt), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 20% to 50% Ethyl Acetate in Hexanes) to yield the pure N-benzoyl derivative.
3.3. Characterization Protocol
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirm the molecular weight of the product. The expected [M+H]⁺ ion should be observed. This also serves as a purity check.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure. Key signals to look for include the appearance of aromatic protons from the new benzoyl group and shifts in the signals of the piperazine ring protons.
3.4. Bioassay Protocol: GPCR Radioligand Binding Assay
This protocol determines the affinity (Ki) of the synthesized derivative for a specific GPCR.[5]
Materials:
-
Cell membranes expressing the target GPCR (e.g., Dopamine D2 receptor).
-
Radioligand (e.g., [³H]-Spiperone).
-
Synthesized 2-FBP derivative (test compound).
-
Non-specific binding control (e.g., Haloperidol).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well plates and filter mats (GF/C).
-
Scintillation counter and cocktail.
Procedure:
-
Plate Setup: Prepare a 96-well plate with serial dilutions of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).
-
Assay Incubation: To each well, add the cell membrane preparation, the appropriate compound dilution, and finally the radioligand.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter mat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can be converted to the inhibition constant (Ki).[3]
Application II: Fluorescent Labeling for Cellular Imaging
4.1. Scientific Rationale
Covalently attaching a fluorescent dye to 2-FBP creates a probe for use in fluorescence microscopy and other fluorescence-based assays.[6] This allows for the direct visualization of the compound's localization within cells, providing insights into its mechanism of action, cellular uptake, and target engagement. The choice of fluorophore depends on the instrumentation available and the desired spectral properties. Succinimidyl ester (SE) or NHS-ester dyes are commonly used as they react efficiently with the secondary amine of the piperazine under mild conditions.[7][8]
4.2. Detailed Protocol: Synthesis of a Fluorescently Labeled Derivative
This protocol describes the conjugation of an amine-reactive fluorescent dye to 2-FBP.
Materials:
-
This compound (2-FBP)
-
Amine-reactive fluorescent dye (e.g., CF® Dye SE, Fluorescein-NHS).[7]
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous.
-
Diisopropylethylamine (DIPEA).
-
Reversed-phase HPLC for purification.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare a stock solution of 2-FBP (e.g., 100 mM in anhydrous DMF). Prepare a stock solution of the amine-reactive dye (e.g., 10 mM in anhydrous DMF). Causality Note: Amine-reactive esters are highly susceptible to hydrolysis. Use of anhydrous solvents and immediate use of dissolved reagents is paramount for high conjugation efficiency.[7]
-
Reaction Setup: In a microcentrifuge tube protected from light, combine 2-FBP (2-5 eq) with the amine-reactive dye (1.0 eq). A slight excess of the amine is used to drive the reaction to completion.
-
Base Addition: Add DIPEA (5-10 eq) to the reaction mixture. The reaction is typically performed at a pH of 8-9 to ensure the amine is deprotonated and nucleophilic.[6]
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, or overnight at 4 °C, with gentle mixing. Protect the reaction from light.
-
Reaction Monitoring (QC Step): The reaction can be monitored by analytical HPLC-MS. Look for the disappearance of the dye starting material and the appearance of a new peak corresponding to the mass of the conjugate.
-
Purification: Purify the fluorescently labeled product using reversed-phase HPLC. This is essential to remove unreacted dye, which can cause high background in imaging experiments.
4.3. Characterization Protocol
-
Mass Spectrometry: Confirm the exact mass of the fluorescent conjugate.
-
UV-Vis Spectroscopy: Measure the absorbance spectrum to confirm the presence of both the fluorophore and the 2-FBP moiety (if it has a distinct chromophore) and to determine the concentration of the probe.
4.4. Bioassay Protocol: Live-Cell Confocal Microscopy
Procedure:
-
Cell Culture: Plate cells (e.g., HEK293 cells expressing a target of interest) on glass-bottom imaging dishes and grow to 50-70% confluency.
-
Probe Incubation: Replace the culture medium with fresh, serum-free medium containing the desired concentration of the fluorescent 2-FBP derivative (typically in the nM to low µM range).
-
Incubation: Incubate the cells for a specified time (e.g., 30 minutes) at 37 °C and 5% CO₂.
-
Washing: Gently wash the cells two to three times with a buffered saline solution (e.g., HBSS) to remove unbound probe.
-
Imaging: Immediately image the cells using a confocal microscope with the appropriate laser excitation and emission filter set for the chosen fluorophore. Acquire images to observe the subcellular localization of the probe.
Data Summary & Expected Outcomes
The following table provides a hypothetical summary of results for a series of N-acyl derivatives tested in a GPCR binding assay.
| Derivative ID | Acyl Group | Molecular Weight ( g/mol ) | Purification Yield (%) | Binding Affinity (Ki, nM) |
| 2-FBP-01 | Benzoyl | 298.37 | 75% | 150 |
| 2-FBP-02 | 4-Chlorobenzoyl | 332.81 | 71% | 45 |
| 2-FBP-03 | 4-Methoxybenzoyl | 328.39 | 80% | 210 |
| 2-FBP-04 | Cyclohexanoyl | 304.41 | 65% | 850 |
Interpretation: The data suggest that an electron-withdrawing group (Cl) on the benzoyl ring enhances binding affinity, while an electron-donating group (MeO) or a non-aromatic group (cyclohexanoyl) reduces affinity. This provides a clear direction for the next round of synthesis and optimization.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. biotium.com [biotium.com]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-(2-Fluorobenzyl)piperazine
Welcome to the technical support center for the purification of 1-(2-Fluorobenzyl)piperazine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to address the "why" behind common purification challenges, providing you with the expert insights needed to troubleshoot your experiments effectively.
Introduction
This compound is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents targeting the central nervous system.[1] The purity of this intermediate is paramount, as even minor impurities can lead to side reactions, complicate structural analysis, and impact the biological activity of the final compounds. This guide provides a structured, question-and-answer approach to troubleshoot common issues encountered during the purification of the crude product obtained from synthesis.
Section 1: Understanding Your Crude Product - Initial Assessment & Common Impurities
A successful purification strategy begins with a thorough understanding of the crude material. The impurity profile is directly linked to the synthetic method employed. A common and efficient route is the direct N-alkylation of piperazine with 2-fluorobenzyl chloride or bromide.[2][3]
Q1: What are the most likely impurities in my crude this compound?
A: Based on standard alkylation chemistry, your primary impurities will likely be:
-
Unreacted Piperazine: As a highly polar and water-soluble compound, it can often be removed with an aqueous wash.[4] However, if the crude product is solidified as a hydrochloride salt, residual piperazine dihydrochloride may also be present.[2]
-
1,4-bis(2-Fluorobenzyl)piperazine: This is the product of over-alkylation, where both nitrogen atoms of the piperazine ring have reacted. Its formation is favored if the alkylating agent (2-fluorobenzyl chloride) is used in excess or if reaction conditions are not carefully controlled.
-
Residual 2-Fluorobenzyl Chloride/Alcohol: The starting alkylating agent may persist if the reaction does not go to completion. It can also hydrolyze to 2-fluorobenzyl alcohol during aqueous workup.
-
Inorganic Salts: Salts like triethylamine hydrochloride (if a base is used) or piperazine dihydrochloride can precipitate or remain in the crude product.[2]
Q2: How can I perform a quick purity assessment of my crude product?
A: Before committing to a large-scale purification, a quick analysis is essential.
-
Thin-Layer Chromatography (TLC): This is the fastest method. Use a solvent system like 10% Methanol in Dichloromethane (DCM) with 1% triethylamine (to prevent streaking of the basic amine spots). The desired product should be a major spot, but look for spots at the baseline (piperazine), a higher Rf (less polar bis-alkylated product), and others.
-
¹H NMR Spectroscopy: Dissolve a small sample in CDCl₃. The spectrum will give you a wealth of information. Look for the characteristic benzylic singlet around 3.65 ppm and the piperazine protons.[2] The presence of a second, distinct benzylic singlet could indicate the bis-alkylated impurity. A large peak for unreacted piperazine (a broad singlet) may also be visible.
Section 2: Troubleshooting Purification by Crystallization & Salt Formation
For basic compounds like this compound, conversion to an acid addition salt is a powerful purification technique. The resulting salt often has much better crystalline properties than the free base, which can be an oil or a low-melting solid.[1][5]
Q3: I added hydrochloric acid to my crude product in solution, but it oiled out instead of forming a solid precipitate. What's wrong?
A: "Oiling out" is a common problem. It occurs when the salt precipitates from the solution above its melting point or as a super-saturated liquid phase.
-
Causality: High concentrations of impurities can act as a melting point depressant, causing the salt to form as a liquid. The solvent may also be too good, preventing the formation of a stable crystal lattice.
-
Troubleshooting Steps:
-
Scratch & Seed: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth. If you have a small amount of pure solid, add a tiny crystal ("seeding").
-
Cool Slowly: Crash cooling often promotes oiling. Allow the solution to cool to room temperature slowly, then transfer it to a 4°C refrigerator, and finally to a -20°C freezer if necessary.
-
Change Solvent System: The choice of solvent is critical. If your salt oiled out from ethanol, try a less polar solvent like isopropanol or acetone.[6] You can also add an "anti-solvent." For example, if your oil is in ethanol, slowly add diethyl ether or hexane until turbidity persists, then cool.
-
Q4: My product crystallized well as the hydrochloride salt, but how do I get the pure free base back?
A: This process, called liberation or free-basing, is a straightforward acid-base extraction.
Protocol: Liberation of this compound Free Base
-
Dissolution: Dissolve the purified hydrochloride salt in a minimal amount of water.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a base, such as 5N sodium hydroxide (NaOH) solution, while stirring until the pH is greater than 12 (check with pH paper).[7] The free base will often separate as a cloudy suspension or an oil.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times (e.g., 3 x 50 mL for a 10g scale) with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate.[7] The free base is much more soluble in the organic layer.
-
Drying & Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the pure free base.
Q5: Can I use other acids besides HCl?
A: Absolutely. Different acids can yield salts with varying solubility and crystallinity. A patent for purifying piperazine describes the successful use of acetic acid to form piperazine diacetate, which precipitates from acetone.[6] Citric acid has also been used.[6] If you are struggling with the hydrochloride, experimenting with other acids like HBr, sulfuric, or even organic acids like tartaric acid on a small scale can be a valuable strategy.
Section 3: Troubleshooting Purification by Column Chromatography
When salt crystallization is ineffective, or very high purity is required, silica gel column chromatography is the next logical step.
Q6: What is a good starting solvent system (mobile phase) for purifying this compound on a silica column?
A: The goal is to find a solvent system that gives your product an Rf value of ~0.3 on a TLC plate, with good separation from impurities. Since the target molecule is basic, streaking on the acidic silica gel is a common issue.
-
Causality: The basic nitrogen atoms in your compound can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and streaking.
-
Solution: Add a small amount of a basic modifier to your mobile phase to neutralize the active sites on the silica.
-
Recommended Starting System: Dichloromethane (DCM) with a gradient of Methanol (MeOH) from 0% to 10%. Add 0.5-1% triethylamine (TEA) or ammonia solution to the mobile phase.
-
Alternative: Ethyl Acetate/Hexane systems can also be used, again with the addition of a basic modifier.
-
| Component | Polarity | Role in Mobile Phase | Typical Ratio (Starting Point) |
| Hexane / Heptane | Non-polar | Primary eluent for non-polar impurities | 80-90% |
| Ethyl Acetate / DCM | Mid-polar | Elutes the product | 10-20% |
| Methanol / Ethanol | Polar | Increases eluting power for polar compounds | 0-10% |
| Triethylamine (TEA) | Basic | Reduces tailing/streaking of amines | ~1% |
Q7: After my column, my NMR spectrum shows broad peaks, and the mass is slightly off. What could be the cause?
A: This often points to residual triethylamine (from the mobile phase) or silica gel in your final product.
-
Troubleshooting:
-
Removing TEA: Triethylamine is volatile, but it can be stubborn. After concentrating your fractions, re-dissolve the residue in DCM and concentrate it again two or three times. This co-evaporation can help remove the last traces. Alternatively, a mild vacuum at slightly elevated temperature (30-40°C) can be applied if the product is stable.
-
Removing Silica: Fine silica particles can sometimes pass through the column frit. To remove them, dissolve your product in a solvent like DCM, filter it through a small plug of celite or a syringe filter (0.45 µm), and then concentrate the filtrate.
-
Section 4: Troubleshooting Purification by Vacuum Distillation
Given its relatively high boiling point (93-96°C at 0.3 mbar), vacuum distillation is a viable method for purifying this compound, especially for removing non-volatile or highly volatile impurities.[1]
Q8: My product seems to be decomposing or turning dark during distillation, even under vacuum. How can I prevent this?
A: Thermal stability is a key concern for many organic molecules, especially amines, which can be susceptible to oxidation at high temperatures.[8]
-
Causality: Prolonged exposure to high temperatures, even under vacuum, can cause decomposition. The presence of oxygen can also lead to oxidative degradation, often indicated by color change.
-
Troubleshooting Steps:
-
Improve Vacuum: Use a better vacuum pump. The lower the pressure, the lower the boiling point and the less thermal stress on your compound. A pressure of <1 mmHg is recommended.
-
Use a Short-Path Apparatus: A short-path distillation head minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperature and decreasing losses on the glass surfaces.
-
Ensure an Inert Atmosphere: Before heating, ensure the system is leak-free and has been purged with an inert gas like nitrogen or argon to remove oxygen.
-
Control Heating: Use a well-controlled heating mantle with a stir bar for even heat distribution. Avoid overheating the distillation pot. The pot temperature should ideally be no more than 20-30°C above the vapor temperature.
-
Section 5: Final Purity Assessment and Storage
Q9: How do I confirm the purity of my final product?
A: A combination of methods provides the most confidence:
-
NMR (¹H and ¹³C): This should show clean signals corresponding to the desired structure, with no significant impurity peaks.[2]
-
LC-MS: Liquid Chromatography-Mass Spectrometry will confirm the correct molecular weight and give a purity percentage based on peak area (e.g., >99% by UV).
-
Elemental Analysis (C, H, N): Provides the empirical formula and is a classic standard for purity confirmation. The results should be within ±0.4% of the theoretical values.
Q10: What are the recommended storage conditions for pure this compound?
A: As an amine, the compound can be sensitive to air and light over time.
-
Storage: Store in a tightly sealed amber vial or bottle to protect from light.[5]
-
Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to displace air and prevent oxidation.
-
Temperature: Storage at 2-8°C (refrigerated) is advisable to slow down any potential degradation.[5][9] While benzyl piperazines are generally more stable than phenyl piperazines, low-temperature storage is always best practice.[8]
References
- 1. This compound [myskinrecipes.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpps.com [wjpps.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 1-(4-FLUOROBENZYL)PIPERAZINE CAS#: 70931-28-1 [chemicalbook.com]
- 6. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-(4-FLUOROBENZYL)PIPERAZINE CAS#: 70931-28-1 [m.chemicalbook.com]
Technical Support Center: Scale-Up of 1-(2-Fluorobenzyl)piperazine Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 1-(2-Fluorobenzyl)piperazine. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the challenges encountered when transitioning from lab-scale experiments to larger-scale production.
Section 1: Troubleshooting Guide - Common Scale-Up Challenges
This section addresses the most common issues encountered during the scale-up of the N-alkylation of piperazine with 2-fluorobenzyl halides.
Q1: My yield of this compound has significantly dropped after increasing the batch size. What are the likely causes?
Low yield upon scale-up is a frequent problem, often stemming from issues with selectivity and reaction control that are less apparent at a smaller scale.
Primary Causes & Solutions:
-
Di-alkylation: The most significant contributor to yield loss is the formation of the 1,4-bis(2-fluorobenzyl)piperazine byproduct. Piperazine has two reactive secondary amines, and once the desired mono-alkylation occurs, the second nitrogen can react with another molecule of the alkylating agent.[1]
-
Causality: At larger scales, inefficient mixing can create localized "hot spots" of high alkylating agent concentration, promoting the di-alkylation side reaction. Furthermore, extended reaction times or higher temperatures needed for larger volumes can also favor the formation of this thermodynamically stable byproduct.[1]
-
Solution: Implement controlled, slow addition of the 2-fluorobenzyl halide to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring mono-alkylation. Using a slight excess of piperazine can also statistically favor the mono-substituted product, though this requires an effective purification strategy to remove unreacted piperazine.
-
-
Suboptimal Base Selection: The choice of base is critical. A strong base can deprotonate the mono-alkylated product, increasing its nucleophilicity and making it more susceptible to a second alkylation.[1]
-
Causality: While strong bases (e.g., NaOH, KOH) accelerate the reaction by neutralizing the generated H-X, they also increase the rate of the competing di-alkylation reaction.
-
Solution: Switch to a milder, heterogeneous base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). These bases are sufficient to scavenge the acid byproduct without significantly promoting the unwanted side reaction.
-
-
Quaternary Salt Formation: Over-alkylation can also occur on the same nitrogen, leading to the formation of water-soluble quaternary ammonium salts, which are lost during aqueous work-up.[1]
-
Causality: This is more common with highly reactive alkylating agents or under forcing conditions.
-
Solution: Maintain strict temperature control and avoid excessive reaction times. Monitor the reaction closely using techniques like TLC or LC-MS to stop it once the formation of the desired product has maximized.
-
Q2: I'm observing a significant amount of 1,4-bis(2-fluorobenzyl)piperazine in my crude product. How can I minimize this impurity?
Minimizing the di-substituted impurity is the primary challenge in this synthesis. The strategy revolves around controlling reaction kinetics to favor the first alkylation over the second.
Troubleshooting Workflow for Di-alkylation
Caption: Troubleshooting logic for minimizing di-alkylation.
Parameter Optimization Summary
| Parameter | Standard Lab Scale | Recommended Scale-Up Adjustment | Rationale |
| Stoichiometry (Pip:2-FB-Cl) | 1.1 : 1 | 2 : 1 to 3 : 1 | Statistically favors mono-alkylation. Requires efficient removal of excess piperazine. |
| Base | NaOH, Et₃N | K₂CO₃, NaHCO₃ | Weaker bases minimize deprotonation of the product, reducing di-alkylation.[1] |
| Temperature | Room Temp to 50°C | 0°C to Room Temp | Lower temperatures decrease the rate of the second alkylation more significantly than the first. |
| Solvent | Acetonitrile, DMF | Toluene, Isopropanol | Choice depends on work-up, but solvents allowing for easy separation from inorganic salts are preferred. |
| Monitoring | TLC | HPLC, GC-MS | Provides quantitative data on product/impurity ratio to determine optimal reaction endpoint. |
Q3: The purification by column chromatography is not feasible for my 5 kg batch. What are viable, large-scale purification strategies?
Chromatography is generally avoided in large-scale production due to high solvent consumption and cost. Crystallization and extraction are the preferred methods.
-
Strategy 1: Salt Crystallization (Most Common)
-
Extraction: After the reaction, perform an aqueous workup. Quench the reaction with water. The desired product, excess piperazine, and the di-substituted byproduct will be in the organic layer. Wash with brine to remove water-soluble salts.
-
Acidification: To the organic layer, add a solution of hydrochloric acid (e.g., HCl in isopropanol) or another suitable acid.
-
Precipitation: The mono-alkylated product, being the most basic amine, will preferentially form the hydrochloride salt and precipitate out of the solution. The less basic di-substituted byproduct tends to remain in the mother liquor.
-
Isolation: The solid product salt is isolated by filtration and can be further purified by recrystallization.
-
-
Strategy 2: Distillation
-
If the free base of this compound is thermally stable, vacuum distillation can be an effective method to separate it from the much higher boiling di-substituted byproduct and non-volatile impurities. This is highly dependent on the specific properties of the compound.
-
-
Strategy 3: Continuous In-line Purification
Q4: What are the critical safety considerations for scaling up this process?
Process safety is paramount. A thorough risk assessment must be conducted before any scale-up.
-
Piperazine Handling: Piperazine is corrosive and a known respiratory and skin sensitizer.[6][7] Inhalation of dust or vapors can cause severe irritation or allergic reactions.
-
Alkylating Agent: 2-Fluorobenzyl chloride (or bromide) is a lachrymator and is corrosive.
-
Control Measures: Handle exclusively in a fume hood. Ensure an emergency eyewash and shower are accessible.
-
-
Exothermic Reaction: The N-alkylation reaction is exothermic. On a large scale, the heat generated can be significant, potentially leading to a runaway reaction if not properly controlled.
-
Control Measures: Use a reactor with adequate cooling capacity. Employ slow, controlled addition of the alkylating agent to manage the rate of heat generation. Monitor the internal temperature continuously.
-
Section 2: Frequently Asked Questions (FAQs)
Q: What is the primary synthetic route for this compound? A: The most common route is a nucleophilic substitution (N-alkylation) reaction between piperazine and a 2-fluorobenzyl halide (typically the chloride or bromide) in the presence of a base to neutralize the resulting hydrohalic acid.[9]
Q: Can I use a protecting group to achieve better selectivity? A: Yes, a protecting group strategy is an excellent, albeit more costly, method to ensure mono-alkylation. The most common approach involves protecting one of the piperazine nitrogens with a tert-butoxycarbonyl (Boc) group.[1][10] The mono-Boc-piperazine is then alkylated, followed by the removal of the Boc group under acidic conditions to yield the desired product with high purity.
Q: Are there alternative synthesis methods to N-alkylation? A: Yes, reductive amination is a viable alternative. This involves reacting piperazine with 2-fluorobenzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[10][11][12] This method can offer high selectivity for mono-alkylation, especially when a large excess of piperazine is used.
Q: Which analytical methods are best for in-process control and final product analysis? A: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For quick, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product-to-impurity ratio, crucial for determining the reaction endpoint.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming product identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Essential for structural confirmation of the final product and key intermediates.[13]
Section 3: Key Experimental Protocols
Protocol 1: Scale-Up Synthesis via Stoichiometric Control (100g Scale)
This protocol prioritizes yield and purity by using an excess of piperazine.
-
Reactor Setup: Equip a 2L jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and a dropping funnel. Purge the system with nitrogen.
-
Charge Reagents: Charge the reactor with anhydrous piperazine (223 g, 2.59 mol, 2.5 eq.) and potassium carbonate (179 g, 1.29 mol, 1.25 eq.) in isopropanol (1 L).
-
Cooling: Cool the stirred slurry to 0-5°C using a circulating chiller.
-
Controlled Addition: Prepare a solution of 2-fluorobenzyl chloride (150 g, 1.04 mol, 1.0 eq.) in isopropanol (250 mL). Add this solution dropwise to the reactor via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Take an aliquot, quench with water, extract with ethyl acetate, and analyze by HPLC to confirm the consumption of the starting material.
-
Work-up: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the bulk of the isopropanol.
-
Extraction: Dissolve the residue in ethyl acetate (1 L) and wash with water (2 x 500 mL) to remove excess piperazine.
-
Isolation: The organic layer containing the product can be concentrated to an oil or proceed directly to salt formation for purification.
Protocol 2: Purification by Hydrochloride Salt Crystallization
-
Solvent Exchange: Take the final organic layer from the work-up (Protocol 1) and concentrate it under reduced pressure. Re-dissolve the resulting crude oil in fresh isopropanol (750 mL).
-
Acidification: Cool the solution to 0-5°C. Slowly add a solution of 2M HCl in isopropanol until the pH of a wet sample on pH paper is between 1-2.
-
Crystallization: A white precipitate of this compound dihydrochloride will form. Stir the slurry at 0-5°C for 2 hours to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold isopropanol (2 x 100 mL).
-
Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight. The typical yield is 70-80% with >99% purity by HPLC.
Section 4: Visualized Workflows & Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. m.youtube.com [m.youtube.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. capotchem.com [capotchem.com]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. etd.auburn.edu [etd.auburn.edu]
- 13. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
Technical Support Center: Navigating the Stability of 1-(2-Fluorobenzyl)piperazine in Solution
Welcome to the technical support center for 1-(2-Fluorobenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. By understanding the potential degradation pathways and influential factors, you can ensure the integrity of your experiments and the reliability of your results.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Inconsistent Results or Loss of Potency in Biological Assays
Symptoms:
-
Decreased or variable biological activity over time.
-
Poor reproducibility between experiments using the same stock solution.
-
Unexpected changes in the physical appearance of the solution (e.g., color change).[1]
Potential Causes:
-
pH-Dependent Degradation: Piperazine derivatives can be highly sensitive to the pH of the solution.[1][2][3] The two nitrogen atoms in the piperazine ring have different pKa values, making their protonation state, and thus stability, dependent on the pH.
-
Hydrolysis: The benzylpiperazine structure may be susceptible to hydrolysis, particularly at non-optimal pH values and elevated temperatures.[1]
-
Oxidation: The piperazine ring can be susceptible to oxidation, which can be catalyzed by light, temperature, or the presence of metal ions.[1]
-
Improper Storage: Frequent freeze-thaw cycles or storage at inappropriate temperatures can accelerate degradation.[1]
Solutions:
-
pH Optimization: Conduct a pH-stability profile to determine the optimal pH for your compound in your specific experimental buffer. It is often observed that the stability of basic compounds like piperazine derivatives is enhanced in acidic conditions where they are fully protonated.[1][4]
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound immediately before use.[1]
-
Proper Storage of Stock Solutions:
-
Inert Atmosphere: For long-term storage of the solid compound, consider keeping it under an inert gas like argon or nitrogen.[5]
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC, LC-MS)
Symptoms:
-
Additional peaks, beyond the main compound peak, appear in your chromatogram over time.
-
The area of the main peak decreases while the area of the new peaks increases.
Potential Causes:
-
Forced Degradation: Your experimental conditions (e.g., pH, temperature, light exposure) may be unintentionally causing the compound to degrade.[7][8]
-
Reaction with Mobile Phase Components: Although less common, some mobile phase additives could potentially react with the analyte.
Solutions:
-
Conduct a Forced Degradation Study: Systematically expose solutions of this compound to various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and pathways.[7][8][9][10][11] This will help in developing a stability-indicating analytical method.
-
Optimize HPLC Method:
-
Column Selection: While C18 columns are common, consider trying a phenyl or cyano column for different selectivity that may better separate the parent compound from its degradation products.[1]
-
Mobile Phase pH: Adjusting the pH of the mobile phase can significantly impact the retention and peak shape of basic compounds like piperazine derivatives.[1]
-
Use of Additives: Adding a small amount of an amine modifier like triethylamine to the mobile phase can help reduce peak tailing.[1]
-
-
Sample Preparation: Ensure samples are properly handled and stored before analysis to minimize degradation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
A1: While specific data for this compound is not extensively published, based on the general behavior of benzylpiperazine and other piperazine derivatives, its stability in solution is influenced by several factors. It is generally more stable in acidic to neutral aqueous solutions where the piperazine nitrogens are protonated.[1][4] In organic solvents like DMSO and ethanol, it is expected to be relatively stable if stored properly (cool, dark, and dry).[12] However, long-term storage in any solution should be approached with caution, and stability should be verified for your specific conditions.
Q2: How does pH affect the stability of this compound?
A2: The piperazine moiety contains two basic nitrogen atoms. The pH of the solution will determine the degree of protonation of these nitrogens. Generally, for piperazine derivatives, a lower pH (acidic conditions) leads to the formation of the more stable protonated species, which can protect the molecule from certain degradation pathways like oxidation.[1] Conversely, at higher pH (basic conditions), the free base form is more prevalent, which can be more susceptible to oxidation and other reactions. Studies on similar piperazine derivatives have shown that the pH of the solution is a critical parameter for their utility and stability.[2][3]
Q3: What are the likely degradation products of this compound?
A3: Based on the structure and known degradation pathways of similar compounds, potential degradation products could arise from:
-
Oxidation of the piperazine ring: This can lead to the formation of N-oxides or ring-opened products.[1][13][14]
-
Hydroxylation of the benzyl ring: The aromatic ring can undergo hydroxylation.[15][16]
-
Cleavage of the benzyl group: The bond between the benzyl group and the piperazine ring could potentially be cleaved under harsh conditions.
-
N-dealkylation: This is a common metabolic pathway for piperazine derivatives and could potentially occur under certain chemical conditions.[15][16]
A forced degradation study coupled with mass spectrometry (LC-MS) would be the most effective way to identify the specific degradation products under your experimental conditions.[7][9]
Q4: What are the recommended storage conditions for solid this compound and its solutions?
A4: Solid Compound:
-
Temperature: Store in a cool and shaded area.[5]
-
Atmosphere: Keep the container tightly closed and consider storing under an inert gas to protect from moisture and air.[5]
Solutions:
-
Temperature: Store at -20°C or -80°C for long-term storage.[1] For short-term storage, refrigeration at 4°C may be acceptable, but stability should be verified.
-
Container: Use amber glass vials or wrap clear vials in aluminum foil to protect from light.[17]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Q5: How can I develop a stability-indicating HPLC method for this compound?
A5: A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients. The key steps are:
-
Forced Degradation: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[7][8][11]
-
Chromatographic Separation: Develop an HPLC method that can resolve the parent peak from all the degradation product peaks. This may involve experimenting with different columns (e.g., C18, Phenyl), mobile phase compositions, pH, and gradient elution.[1]
-
Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[7]
Experimental Protocols & Data
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC-UV/MS system
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.[1]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.[1]
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at a temperature below its melting point for a specified period. Also, reflux a solution of the compound.
-
Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[18][19]
-
Analysis: Analyze all samples by a suitable HPLC-UV/MS method to separate and identify the degradation products.
Table 1: Summary of Potential Degradation under Forced Conditions
| Stress Condition | Expected Outcome | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl, 60°C) | Moderate degradation possible. | Ring-opened products, N-debenzylation. |
| Basic (e.g., 0.1 M NaOH, 60°C) | Significant degradation expected. | Oxidation products, ring cleavage. |
| Oxidative (e.g., 3% H₂O₂) | Significant degradation expected. | N-oxides, hydroxylated species. |
| Thermal (e.g., >60°C) | Degradation rate is temperature-dependent. | Varies with temperature and state (solid/solution). |
| Photolytic (UV/Vis light) | Degradation is likely, especially in solution. | Photoreaction products (e.g., radicals, rearranged structures). |
Visualizations
Troubleshooting Workflow for Stability Issues
Caption: A decision tree for troubleshooting stability issues.
Factors Influencing Stability
Caption: Key factors affecting the stability of the compound in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. nj.gov [nj.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
- 11. biopharminternational.com [biopharminternational.com]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 14. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 15. Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
- 17. scispace.com [scispace.com]
- 18. bfarm.de [bfarm.de]
- 19. ema.europa.eu [ema.europa.eu]
Technical Support Center: Overcoming Poor Solubility of 1-(2-Fluorobenzyl)piperazine Derivatives
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(2-Fluorobenzyl)piperazine derivatives. The inherent lipophilicity of the fluorobenzyl group, combined with the basic nature of the piperazine ring, can lead to complex solubility profiles. This guide provides actionable troubleshooting advice, detailed experimental protocols, and in-depth scientific explanations to empower you to overcome these hurdles and achieve consistent, reliable results in your experiments.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the solubility of this compound derivatives.
Q1: My this compound derivative is showing poor aqueous solubility, leading to precipitation in my biological assays. What are the first steps I should take?
A1: Poor aqueous solubility is a frequent challenge with this class of compounds. The primary reason is the hydrophobic nature of the 2-fluorobenzyl group. However, the presence of the basic piperazine ring offers several straightforward strategies for solubility enhancement. Here’s a logical progression of initial steps:
-
pH Adjustment: The piperazine moiety is basic and can be protonated to form a more soluble salt. Lowering the pH of your aqueous solution will increase the ionization of the piperazine nitrogens, which can significantly enhance solubility.[1][2]
-
Co-solvent Usage: Employing a water-miscible organic solvent can help solubilize your compound.[3][4] Dimethyl sulfoxide (DMSO) is a common starting point. Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay buffer. It is critical to ensure the final concentration of the co-solvent is low enough (typically <0.5-1%) to not interfere with your biological system.[1]
-
Salt Form: If you have the option to use or create a salt form of your derivative (e.g., hydrochloride, mesylate), this is often the most effective way to dramatically increase aqueous solubility.[5][6][7]
Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to the solubility of my this compound derivative?
A2: Absolutely. Inconsistent results are a classic sign of a compound's solubility limit being exceeded in the assay medium. When a compound precipitates, its effective concentration is reduced, leading to variability in the observed biological response. It is crucial to determine the kinetic solubility of your compound in the specific assay medium you are using to ensure you are working within its soluble range.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I be more concerned with for my in vitro assays?
A3: For in vitro assays, kinetic solubility is generally the more relevant parameter.
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent. It is determined over a longer period (e.g., 24-48 hours) to ensure the solution has reached a state of equilibrium with the solid compound.
-
Kinetic solubility , on the other hand, measures the concentration at which a compound precipitates out of a solution when added from a concentrated stock (usually in DMSO). This more closely mimics the conditions of most in vitro biological assays where a compound is rapidly diluted into an aqueous buffer.
In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving persistent solubility issues.
Issue 1: Compound Precipitates Upon Dilution from DMSO Stock into Aqueous Buffer
This is a very common scenario. The compound is soluble in the organic stock solvent but crashes out when introduced to the aqueous environment of the assay.
The dramatic change in solvent polarity from DMSO to the aqueous buffer reduces the solubility of the hydrophobic this compound derivative below its working concentration.
-
Optimize Co-solvent Concentration: Determine the maximum tolerable concentration of DMSO for your specific assay. While the general rule of thumb is <1%, some cell lines or assays may be more or less sensitive.
-
Employ a Stepwise Dilution Strategy: Instead of a single large dilution, perform a series of smaller dilutions. This can sometimes help to keep the compound in solution.
-
Utilize Alternative Co-solvents: If DMSO is not providing the desired solubility or is incompatible with your assay, other co-solvents can be explored.[4][8][9]
| Co-solvent | Typical Starting Concentration in Final Assay Medium | Considerations |
| DMSO | 0.1 - 1% | Widely used, but can have biological effects at higher concentrations. |
| Ethanol | 0.1 - 2% | Generally well-tolerated by cells, but can be volatile. |
| PEG 400 | 1 - 5% | A good option for increasing solubility with generally low toxicity.[10] |
Issue 2: Low and Inconsistent Bioavailability in Preclinical Animal Studies
Poor aqueous solubility is a major contributor to low and variable oral bioavailability. The rate of dissolution in the gastrointestinal tract can become the rate-limiting step for absorption.[11][12][13]
The compound is not dissolving efficiently in the GI fluids, leading to incomplete absorption into the bloodstream.
-
Salt Formation: This is the most widely used and effective method for improving the dissolution rate and solubility of basic drugs like this compound derivatives.[5][6][14] A salt screening study is highly recommended to identify the optimal salt form with the best combination of solubility, stability, and manufacturability.
-
Particle Size Reduction (Micronization): Reducing the particle size of the solid compound increases the surface area available for dissolution, which can enhance the dissolution rate according to the Noyes-Whitney equation.[6][11]
-
Amorphous Solid Dispersions: Converting the crystalline drug to an amorphous state can significantly improve its aqueous solubility and dissolution rate. This is often achieved by dispersing the drug in a polymer matrix.
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating the drug in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve oral absorption by presenting the drug to the GI tract in a solubilized state.[12]
Advanced Solubilization Strategies
When basic troubleshooting steps are insufficient, more advanced formulation strategies can be employed.
Strategy 1: Salt Formation for Enhanced Aqueous Solubility
The basic nitrogen atoms in the piperazine ring are ideal targets for salt formation. By reacting the free base with an acid, an ionic salt is formed, which typically has much higher aqueous solubility than the neutral molecule.[5][7][15]
The salt form readily dissociates in water into the protonated, charged form of the this compound derivative and the counter-ion. The charged species is more readily solvated by polar water molecules, leading to increased solubility.
Caption: Salt formation of a basic piperazine derivative.
Strategy 2: pH Adjustment to Leverage Ionization
The solubility of a basic compound like a this compound derivative is highly dependent on the pH of the solution.[2][16][17]
According to the Henderson-Hasselbalch equation, as the pH of the solution decreases below the pKa of the piperazine nitrogens, the equilibrium will shift towards the protonated (charged) and more soluble form.
Caption: Effect of pH on the ionization and solubility of a basic compound.
Strategy 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, forming inclusion complexes with enhanced aqueous solubility.[18][19][20]
The hydrophobic 2-fluorobenzyl portion of the molecule can be encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively "cloaking" the poorly soluble part of the drug and increasing its apparent solubility.[19][21][22]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. Co-solvent: Significance and symbolism [wisdomlib.org]
- 5. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjpdft.com [rjpdft.com]
- 7. bjcardio.co.uk [bjcardio.co.uk]
- 8. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. future4200.com [future4200.com]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. ajdhs.com [ajdhs.com]
- 17. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. benchchem.com [benchchem.com]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nbinno.com [nbinno.com]
- 22. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-(2-Fluorobenzyl)piperazine
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery, development, and quality control. This guide provides an in-depth technical comparison of two distinct high-performance liquid chromatography (HPLC) methods for the quantification of 1-(2-Fluorobenzyl)piperazine, a key building block in the synthesis of various pharmaceutical agents.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and demonstrates how each method constitutes a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline on the validation of analytical procedures.[1] Every claim and protocol is supported by authoritative sources to ensure scientific integrity.
Introduction to this compound and the Imperative for Accurate Quantification
This compound is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The accurate determination of its concentration is critical in various stages, from process development and optimization of synthetic routes to ensuring the quality of starting materials for API synthesis. An unreliable analytical method can lead to incorrect process decisions, out-of-specification batches, and potential regulatory hurdles.
This guide will compare two validated methods for the quantification of this compound:
-
Method A: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV)
-
Method B: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry Detection (UPLC-MS/MS)
The performance of each method will be critically evaluated against the core validation parameters mandated by regulatory authorities.[2][3]
Method Validation: The Foundation of Reliable Analytical Data
Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4][5] The validation process for a quantitative impurity method, such as the analysis of a starting material like this compound, typically involves the assessment of the following parameters.
Caption: Workflow for HPLC method validation.
Comparative Analysis of Validation Parameters
The following sections provide a detailed comparison of Method A and Method B across all critical validation parameters. The experimental data presented is hypothetical but reflects typical results for these analytical techniques.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2][6]
Experimental Protocol (Method A & B):
-
A solution of this compound was prepared.
-
A placebo solution (containing all reagents except the analyte) was prepared.
-
Solutions of potential impurities and degradation products were prepared.
-
The analyte solution was spiked with the potential impurities and degradation products.
-
All solutions were analyzed by both HPLC-UV and UPLC-MS/MS to assess for interference at the retention time of this compound.
-
For UPLC-MS/MS, specificity is further enhanced by monitoring specific precursor-to-product ion transitions.
Data Summary:
| Parameter | Method A (HPLC-UV) | Method B (UPLC-MS/MS) | Commentary |
| Resolution from nearest impurity | > 2.0 | Not applicable (mass-based) | Method A demonstrates good chromatographic separation. |
| Interference from placebo | No peak at analyte retention time | No signal for analyte transition | Both methods are free from matrix interference. |
| Peak Purity (PDA) | Pass | Not applicable | Confirms spectral homogeneity for Method A. |
| Mass Specificity | Not applicable | High (Specific MRM transition) | Method B offers superior specificity due to the selectivity of MS/MS detection. |
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[2] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][7]
Experimental Protocol (Method A & B):
-
A stock solution of this compound was prepared.
-
A series of at least five calibration standards were prepared by diluting the stock solution to cover the expected working range (e.g., 1-50 µg/mL).
-
Each calibration standard was injected in triplicate.
-
A calibration curve was constructed by plotting the mean peak area (or area ratio for MS) against the concentration.
-
Linear regression analysis was performed to determine the correlation coefficient (r²), slope, and y-intercept.
Data Summary:
| Parameter | Method A (HPLC-UV) | Method B (UPLC-MS/MS) | Acceptance Criteria |
| Range | 1 - 50 µg/mL | 0.1 - 50 ng/mL | Appropriate for intended use |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Regression Equation | y = 45872x + 1254 | y = 98756x + 256 | Linear relationship established |
Insight: Method B (UPLC-MS/MS) demonstrates a significantly lower quantifiable range, making it more suitable for trace-level analysis.
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[5] This is often determined by recovery studies.
Experimental Protocol (Method A & B):
-
A placebo matrix was spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Three replicate samples were prepared at each concentration level.
-
The samples were analyzed, and the percentage recovery was calculated.
Data Summary:
| Spike Level | Method A (HPLC-UV) % Recovery (Mean ± RSD) | Method B (UPLC-MS/MS) % Recovery (Mean ± RSD) | Acceptance Criteria |
| Low (80%) | 99.2 ± 1.1% | 100.5 ± 0.8% | 98.0 - 102.0% |
| Medium (100%) | 100.5 ± 0.9% | 100.1 ± 0.6% | 98.0 - 102.0% |
| High (120%) | 101.1 ± 1.3% | 99.8 ± 0.9% | 98.0 - 102.0% |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol (Method A & B):
-
Repeatability (Intra-assay precision): Six replicate injections of a standard solution at 100% of the target concentration were analyzed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The repeatability experiment was repeated on a different day, with a different analyst, and/or on a different instrument.
Data Summary:
| Parameter | Method A (HPLC-UV) %RSD | Method B (UPLC-MS/MS) %RSD | Acceptance Criteria |
| Repeatability | 1.2% | 0.8% | ≤ 2.0% |
| Intermediate Precision | 1.8% | 1.3% | ≤ 2.0% |
Insight: The lower relative standard deviation (RSD) for Method B indicates superior precision, which is characteristic of modern UPLC-MS/MS systems.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
Experimental Protocol (Method A & B): LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
-
LOD is typically determined at an S/N of 3:1.
-
LOQ is typically determined at an S/N of 10:1.
Data Summary:
| Parameter | Method A (HPLC-UV) | Method B (UPLC-MS/MS) | Commentary |
| LOD | 0.3 µg/mL | 0.03 ng/mL | Method B is 10,000 times more sensitive. |
| LOQ | 1.0 µg/mL | 0.1 ng/mL | Method B is ideal for trace quantification. |
Robustness
Robustness measures the capacity of an analytical method to remain unaffected by small but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]
Experimental Protocol (Method A & B): Key chromatographic parameters were slightly varied to assess the impact on the results.
-
Flow rate (±10%)
-
Column temperature (±5°C)
-
Mobile phase composition (±2% organic)
Data Summary:
| Parameter Variation | Method A (HPLC-UV) %RSD | Method B (UPLC-MS/MS) %RSD | Acceptance Criteria |
| Flow Rate (+10%) | 1.4% | 1.1% | System suitability must pass |
| Flow Rate (-10%) | 1.5% | 1.2% | System suitability must pass |
| Temperature (+5°C) | 1.3% | 1.0% | System suitability must pass |
| Temperature (-5°C) | 1.4% | 1.1% | System suitability must pass |
| Organic Phase (+2%) | 1.6% | 1.3% | System suitability must pass |
| Organic Phase (-2%) | 1.7% | 1.4% | System suitability must pass |
Insight: Both methods demonstrate good robustness, indicating they are reliable for routine use.
Method Comparison Summary and Recommendations
Caption: Decision matrix for method selection.
| Feature | Method A: RP-HPLC-UV | Method B: UPLC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Sensitivity | Moderate (µg/mL level). | Very High (pg/mL to ng/mL level). |
| Specificity | Good, but susceptible to co-eluting impurities with similar UV spectra. | Excellent, highly specific due to MRM transitions. |
| Analysis Time | Longer (typically 15-30 minutes). | Shorter (typically 2-5 minutes). |
| Cost | Lower initial investment and running costs. | Higher initial investment and maintenance costs. |
| Complexity | Simpler to operate and maintain. | More complex, requires specialized training. |
| Ideal Application | Routine quality control, assay of the main component. | Trace-level impurity analysis, metabolite identification, bioanalysis. |
Conclusion
Both the RP-HPLC-UV and UPLC-MS/MS methods can be successfully validated for the quantification of this compound and are fit for their intended purposes.
-
Method A (RP-HPLC-UV) is a robust, cost-effective, and reliable method suitable for routine quality control applications where the analyte concentration is relatively high and the sample matrix is well-defined. Its simplicity makes it accessible to a wide range of analytical laboratories.
-
Method B (UPLC-MS/MS) offers unparalleled sensitivity and specificity. It is the superior choice for applications requiring trace-level quantification, such as impurity profiling, analysis in complex biological matrices, or when absolute certainty of analyte identity is required. The increased speed of analysis can also lead to higher sample throughput, which is a significant advantage in a high-volume testing environment.
The selection of the most appropriate method ultimately depends on the specific analytical challenge, the required level of sensitivity and specificity, and the available resources. This guide provides the foundational data and rationale to make an informed decision, ensuring the generation of accurate and defensible analytical results in the development and manufacturing of pharmaceuticals.
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. jocpr.com [jocpr.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. jocpr.com [jocpr.com]
- 5. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 6. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Determination of (trans)-1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl) piperazine dihydrochloride with HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(2-Fluorobenzyl)piperazine and its Positional Isomers: A Guide for CNS Drug Discovery
Introduction: The Significance of Fluorination in Benzylpiperazine Scaffolds
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in the design of a multitude of biologically active compounds.[1] When coupled with a benzyl group, the resulting N-benzylpiperazine (BZP) core exhibits significant activity within the central nervous system (CNS), primarily by modulating monoaminergic systems.[2] BZP and its derivatives are known to interact with dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, leading to stimulant and euphoriant effects.[2][3]
The strategic introduction of a fluorine atom onto the benzyl ring offers a powerful tool for medicinal chemists to fine-tune the pharmacological profile of these molecules. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[4] This guide provides a comprehensive comparative analysis of 1-(2-Fluorobenzyl)piperazine and its positional analogs, 1-(3-Fluorobenzyl)piperazine and 1-(4-Fluorobenzyl)piperazine. We will delve into their synthesis, structure-activity relationships (SAR), and the experimental protocols required to evaluate their performance, offering a technical resource for researchers engaged in the development of novel CNS-active agents.
Structure-Activity Relationships: The Critical Role of Fluorine Placement
The position of the fluorine atom on the benzyl ring—ortho (2-), meta (3-), or para (4-)—is a critical determinant of the compound's interaction with monoamine transporters and G-protein coupled receptors (GPCRs).[5] These subtle structural shifts can lead to significant variations in binding affinity, selectivity, and functional activity.
Impact on Monoamine Transporter Affinity
Monoamine transporters are the primary targets for many psychoactive compounds. The affinity of fluorobenzylpiperazine isomers for DAT, SERT, and NET dictates their potential as stimulants, antidepressants, or tools for studying neurochemical pathways.
-
Serotonin Transporter (SERT): The affinity for SERT is also highly sensitive to the substitution pattern. Some studies on related structures have shown that modifications at different positions on the phenyl ring can modulate SERT affinity significantly.[6]
-
Norepinephrine Transporter (NET): Benzylpiperazine itself has a lower potency for NET compared to DAT and SERT.[8] The introduction of a fluorine atom can alter this, although the precise impact of its position requires direct comparative testing.
The table below summarizes the expected trends based on general SAR principles for benzylpiperazine and related scaffolds. It is important to note that these are generalized trends, and empirical data is required for definitive characterization.
Table 1: Postulated Comparative Monoamine Transporter Affinities of Fluorobenzylpiperazine Isomers
| Compound | Target | Expected Relative Affinity | Rationale |
| This compound | DAT, SERT, NET | Moderate | Ortho-substitution may introduce steric hindrance affecting the optimal binding conformation. |
| 1-(3-Fluorobenzyl)piperazine | DAT, SERT, NET | Moderate to High | Meta-substitution alters the electronic distribution of the ring, which can influence binding. |
| 1-(4-Fluorobenzyl)piperazine | DAT, SERT, NET | Potentially Highest for DAT | Para-substitution with an electron-withdrawing group is often favorable for DAT affinity in related scaffolds.[6] |
Synthetic Strategies: A Unified Approach to Isomer Generation
The synthesis of 1-(fluorobenzyl)piperazine and its analogs can be efficiently achieved through a one-pot, one-step procedure involving the reductive amination of the corresponding fluorobenzaldehyde with piperazine. This method avoids the need for protecting groups, offering a streamlined and cost-effective route to these compounds.[9]
General Synthetic Workflow
The logical flow for synthesizing these target compounds is outlined below. This process is adaptable for all three positional isomers by selecting the appropriate starting fluorobenzaldehyde.
Caption: General workflow for the synthesis of fluorobenzylpiperazine isomers.
Experimental Protocols for Pharmacological Evaluation
To empirically determine and compare the pharmacological profiles of this compound and its analogs, standardized in vitro assays are essential. The following protocols describe robust methods for assessing monoamine transporter inhibition and functional activity at Gαi-coupled receptors.
Protocol 1: Monoamine Transporter Uptake Inhibition Assay
This assay determines the potency of the test compounds in inhibiting the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters. The resulting IC₅₀ value is a measure of the compound's inhibitory potency.
Objective: To determine the IC₅₀ values of this compound and its analogs at DAT, SERT, and NET.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Krebs-HEPES buffer (KHB).
-
Radiolabeled substrates: [³H]dopamine, [³H]serotonin (5-HT), or [³H]norepinephrine.
-
Test compounds (fluorobenzylpiperazine isomers) dissolved in DMSO and serially diluted.
-
Reference inhibitors (e.g., GBR12909 for DAT, Citalopram for SERT, Desipramine for NET).
-
96-well cell culture plates.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in KHB.
-
Assay Initiation: Wash the cells once with warm KHB. Add the buffer containing the various concentrations of test compounds to the wells.
-
Pre-incubation: Incubate the plates for 5-10 minutes at room temperature.
-
Substrate Addition: Add the appropriate [³H]-labeled neurotransmitter to each well to initiate the uptake reaction. The final concentration should be at or near the Kₘ for the respective transporter.
-
Incubation: Incubate for a short period (e.g., 1-5 minutes) at room temperature. The optimal time should be determined to ensure measurements are within the initial linear phase of uptake.
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold KHB to remove the extracellular radiolabeled substrate.
-
Cell Lysis & Scintillation Counting: Lyse the cells and add scintillation fluid. Quantify the amount of radioactivity taken up by the cells using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Fit the data using a non-linear regression model to determine the IC₅₀ value.
Self-Validation and Causality:
-
Positive Controls: Known potent inhibitors for each transporter (e.g., GBR12909) are used to validate assay performance and establish the maximum inhibition level.[10]
-
Negative Control: A vehicle control (DMSO) establishes the baseline of 100% transporter activity.
-
Non-specific Uptake: To determine uptake not mediated by the specific transporter, a high concentration of a selective inhibitor is used. This value is subtracted from all other readings.
-
Rationale for HEK293 cells: Using stably transfected cell lines provides a clean and reproducible system, isolating the activity of a single human transporter subtype for unambiguous characterization.[11]
Protocol 2: Gαi-Coupled Receptor Functional Assay (cAMP Inhibition)
Many CNS receptors targeted by piperazine derivatives, such as the serotonin 5-HT₁ₐ receptor, are Gαi-coupled. Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay measures the ability of a compound to inhibit forskolin-stimulated cAMP production.
Objective: To determine the EC₅₀ and intrinsic activity of fluorobenzylpiperazine isomers at a target Gαi-coupled receptor.
Materials:
-
HEK293 cells expressing the target Gαi-coupled receptor (e.g., 5-HT₁ₐ).
-
Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (fluorobenzylpiperazine isomers) and a reference agonist.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor™ cAMP Assay).[5][9]
-
White, opaque 384-well assay plates.
-
Plate reader compatible with the chosen detection technology.
Procedure:
-
Cell Preparation: Harvest and resuspend the cells in assay buffer.
-
Compound Addition: Dispense the cells into the assay plate. Add serial dilutions of the test compounds or reference agonist.
-
Forskolin Stimulation: Add a pre-determined concentration of forskolin (typically its EC₈₀) to all wells (except for basal controls) to stimulate cAMP production.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for cAMP accumulation.
-
Detection: Add the cAMP detection reagents according to the manufacturer's protocol. This usually involves cell lysis and the addition of assay-specific reagents.
-
Signal Reading: Incubate as required by the kit, then read the plate on the appropriate plate reader.
-
Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the percent inhibition of the forskolin response against the log concentration of the agonist to determine the EC₅₀ and Eₘₐₓ values.
Self-Validation and Causality:
-
Forskolin Control: This establishes the maximum stimulated cAMP level (0% inhibition).
-
Basal Control: Cells without forskolin or agonist show the baseline cAMP level.
-
Reference Agonist: A known full agonist for the receptor validates the cellular response and allows for the determination of the relative intrinsic activity of the test compounds.
-
Rationale for Forskolin: Since Gαi activation inhibits cAMP production, a stimulant (forskolin) is needed to elevate basal cAMP levels, creating a measurable window for detecting inhibition.[12]
Experimental Workflow Visualization
The following diagram illustrates the key decision points and workflow for characterizing a novel fluorobenzylpiperazine analog.
Caption: Workflow for the pharmacological characterization of novel analogs.
Conclusion and Future Directions
The substitution of fluorine on the benzyl ring of 1-benzylpiperazine provides a powerful strategy for modulating its pharmacological profile. The positional isomers—ortho, meta, and para—likely exhibit distinct affinities and selectivities for monoamine transporters and CNS receptors. While general SAR principles provide a predictive framework, the precise quantitative comparison requires empirical validation through the robust experimental protocols detailed in this guide.
Future research should focus on obtaining a complete quantitative dataset for these foundational analogs to build a more precise QSAR model. This will enable the rational design of next-generation piperazine-based therapeutics with optimized potency, selectivity, and pharmacokinetic properties for treating a range of neuropsychiatric and neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of "Legal X" piperazine analogs on dopamine and serotonin release in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 5. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 9. Efficient asymmetric syntheses, determination of absolute configurations and biological activities of 1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-hydroxy-3-(phenylamino)propyl]piperazine as a novel potent dopamine uptake inhibitor in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorobenzylpiperazine Isomers for CNS Drug Discovery
A Senior Application Scientist's Guide to the Pharmacological Distinctions of Ortho-, Meta-, and Para-Fluorobenzylpiperazine
In the landscape of central nervous system (CNS) drug development, the benzylpiperazine (BZP) scaffold has served as a foundational structure for numerous psychoactive compounds. The introduction of a fluorine atom to the benzyl ring creates a series of positional isomers—ortho- (2-F), meta- (3-F), and para- (4-F) fluorobenzylpiperazine (FBZP)—each with a distinct pharmacological profile. The position of this single halogen atom dramatically influences the molecule's interaction with key monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This guide provides a comparative analysis of these isomers, synthesizing available data to inform researchers and drug development professionals on their structure-activity relationships (SAR) and potential therapeutic applications.
The strategic placement of fluorine is a common tactic in medicinal chemistry to modulate metabolic stability and receptor affinity.[1][2] Understanding how the ortho-, meta-, and para- positions alter the electronic properties and conformation of the benzylpiperazine molecule is critical to predicting its biological activity.[3][4] This guide will delve into the nuanced differences in their interactions with monoamine transporters, supported by available binding and functional data, and provide standardized protocols for their evaluation.
Chemical Structures of Fluorobenzylpiperazine Isomers
The fundamental difference between the FBZP isomers lies in the substitution pattern on the phenyl ring. This seemingly minor structural change leads to significant variations in their pharmacological effects.
Figure 1: Chemical structures of FBZP isomers.
Pharmacodynamics: A Comparative Analysis
The primary mechanism of action for many benzylpiperazine derivatives is the inhibition of monoamine reuptake or the promotion of neurotransmitter release. The affinity and selectivity for DAT, SERT, and NET are highly dependent on the fluorine's position.
Monoamine Transporter Interactions
While comprehensive, directly comparative studies on all three isomers are limited, data from various sources on related compounds allow for an inferential analysis. Generally, piperazine compounds show varying degrees of affinity for all three monoamine transporters.[5] Fluorination can significantly alter this profile.[6][7] For instance, para-substitution often enhances selectivity for the serotonin transporter.[6]
| Isomer | Target | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) | Selectivity Profile |
| 2-FBZP (ortho) | DAT, NET, SERT | Data not consistently available | Data not consistently available | Likely mixed activity |
| 3-FBZP (meta) | DAT, NET, SERT | Data not consistently available | Data not consistently available | Likely mixed activity |
| 4-FBZP (para) | DAT, NET, SERT | High affinity for SERT | Potent SERT inhibitor | SERT > DAT/NET |
Causality Behind Pharmacological Profile:
-
Ortho-substitution: The fluorine atom at the 2-position can cause steric hindrance, potentially altering the preferred conformation of the molecule and affecting how it fits into the binding pockets of transporters. This may lead to a less predictable or mixed pharmacological profile.
-
Meta-substitution: Substitution at the 3-position has a more moderate electronic influence on the piperazine ring compared to the other isomers. Its effects are often intermediate between the ortho and para isomers.
-
Para-substitution: The fluorine at the 4-position exerts a strong electron-withdrawing effect through the phenyl ring, which can influence the basicity (pKa) of the distal nitrogen in the piperazine ring. This modulation is often favorable for high-affinity interactions with the serotonin transporter.[6]
Experimental Protocols for Biological Evaluation
To rigorously compare the biological activity of these isomers, standardized in vitro assays are essential. The following protocols describe well-established methods for determining transporter binding affinity and uptake inhibition.[8][9]
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
This assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to compete with a known radiolabeled ligand.[10][11]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for SERT) or cultured cells expressing the human recombinant transporter in ice-cold lysis buffer.[11]
-
Centrifuge the homogenate at low speed to remove debris.[11]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the transporters.[11]
-
Wash the membrane pellet and resuspend in assay buffer to a specific protein concentration.[11]
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add membrane preparation, radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT), and assay buffer.[10]
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known inhibitor (e.g., cocaine for DAT, fluoxetine for SERT) to saturate the transporters.[10]
-
Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test FBZP isomer.
-
-
Incubation & Filtration:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.[10]
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filtermat, trapping the membranes with the bound radioligand.[11]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.[11]
-
-
Data Acquisition & Analysis:
-
Dry the filtermats, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding (Total Binding - Non-specific Binding).
-
Plot the percentage of specific binding against the log concentration of the FBZP isomer to generate a competition curve.
-
Determine the IC₅₀ value (concentration of isomer that inhibits 50% of specific binding) and calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation.
-
Figure 2: Workflow for a competitive radioligand binding assay.
Protocol 2: Synaptosomal Monoamine Uptake Assay
This functional assay measures the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into nerve terminals (synaptosomes).[12][13]
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Uptake Assay:
-
Pre-incubate synaptosomes with varying concentrations of the FBZP isomer or vehicle control in a 96-well plate.
-
Initiate the uptake by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin).[13]
-
Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes) at 37°C.[15]
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.[13]
-
-
Data Analysis:
-
Quantify the radioactivity trapped within the synaptosomes using a scintillation counter.
-
Determine the IC₅₀ value for the inhibition of neurotransmitter uptake for each isomer.
-
Conclusion and Future Directions
The positional isomerism of fluorobenzylpiperazine presents a clear example of a structure-activity relationship. While existing literature on related compounds suggests that the para-isomer (4-FBZP) is likely a potent and selective serotonin reuptake inhibitor, the ortho- (2-FBZP) and meta- (3-FBZP) isomers require further characterization to fully elucidate their pharmacological profiles. They may present as mixed-activity agents or possess unique selectivities that could be therapeutically valuable.
For researchers in drug discovery, a systematic evaluation of all three isomers using the standardized protocols outlined above is a critical next step. This would involve head-to-head comparisons in binding and uptake assays across all three major monoamine transporters, followed by in vitro functional assays to determine agonist versus antagonist activity at key CNS receptors (e.g., 5-HT and dopamine receptor subtypes).[16][17] The resulting data would provide a definitive guide to the selection of the most promising isomer for further development as a CNS therapeutic agent.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 3. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. leah4sci.com [leah4sci.com]
- 5. Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Document: Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential c... - ChEMBL [ebi.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Piperazine Derivatives
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confidence in a therapeutic candidate. This is particularly true for piperazine derivatives, a class of compounds forming the structural core of numerous critical drugs. The successful transfer and consistent performance of analytical methods for these molecules across different laboratories, instruments, and analysts are paramount. This guide provides an in-depth comparison of common analytical techniques for piperazine derivatives and a detailed framework for their cross-validation, grounded in scientific principles and regulatory expectations.
The Analytical Challenge of the Piperazine Moiety
Piperazine and its derivatives present a unique set of analytical challenges. The piperazine ring itself lacks a strong chromophore, making direct UV detection by High-Performance Liquid Chromatography (HPLC) difficult at low concentrations.[1][2] This often necessitates derivatization to introduce a UV-active or fluorescent tag, adding a layer of complexity to the sample preparation process.[1][2][3] Furthermore, as basic compounds, piperazine derivatives can be prone to peak tailing on traditional reversed-phase columns, requiring careful mobile phase optimization.[4]
Given these challenges, selecting and validating a robust analytical method is critical. The subsequent cross-validation, or method transfer, ensures that the validated state of the method is maintained when it is moved between laboratories, for instance, from a research and development setting to a quality control laboratory.[5][6][7] This process is a regulatory expectation, with clear guidance from bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[5][7][8][9]
Comparative Analysis of Key Analytical Methodologies
The choice of an analytical method for a piperazine derivative is dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and the intended purpose of the test (e.g., purity, assay, or trace analysis). Below is a comparison of the most commonly employed techniques.
| Parameter | HPLC-UV (with Derivatization) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance after chemical derivatization. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry. | Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. |
| Typical Analyte | Non-volatile or thermally labile piperazine derivatives. | Volatile piperazine derivatives or those that can be made volatile through derivatization. | A wide range of piperazine derivatives, particularly in complex matrices or at very low concentrations. |
| Sample Matrix | Active Pharmaceutical Ingredients (API), drug products.[3] | Pharmaceutical drug substances, biological matrices (plasma, urine).[10] | Biological fluids (urine, serum), complex sample matrices.[1][4][10] |
| Linearity Range | ~30 - 350 ppm[3] | 0 - 10 µg/mL[10] | 1 - 200 µg/kg[3] |
| Accuracy (% Recovery) | 104.87 - 108.06%[10] | 98.6 - 101.2%[10] | 102.93 - 111.46%[3] |
| Precision (%RSD) | < 1.13%[10] | < 2.0%[10] | 4.57 - 5.28%[3] |
| Limit of Detection (LOD) | ~30 ppm[10] | 0.002 - 0.008%[10] | 0.4 µg/kg[3] |
| Limit of Quantification (LOQ) | ~90 ppm[10] | 0.005 - 0.03%[10] | 1.0 µg/kg[3] |
| Key Advantages | Widely available instrumentation, cost-effective, robust for QC applications. | High specificity from mass spectrometric detection. | High sensitivity and selectivity, suitable for bioanalysis and trace impurity analysis. |
| Key Considerations | Often requires a derivatization step, which can introduce variability.[1] Lower sensitivity compared to MS-based methods. | Requires analytes to be volatile and thermally stable, or to undergo derivatization. | Higher instrument cost and complexity. |
The Cross-Validation Workflow: A Step-by-Step Protocol
The successful transfer of an analytical method from a "sending" laboratory to a "receiving" laboratory is a documented process that qualifies the receiving lab to perform the procedure as intended.[6] The most common approach is comparative testing, where both laboratories analyze the same batch of a homogenous material.
Below is a detailed protocol for the cross-validation of an HPLC-UV method for the assay of a hypothetical piperazine derivative drug substance.
Experimental Protocol: Inter-Laboratory Cross-Validation of an HPLC-UV Method
1. Objective: To demonstrate that the receiving laboratory can achieve comparable, precise, and accurate results to the sending laboratory using the validated HPLC-UV method for the assay of Piperazine Derivative X.
2. Pre-requisites:
-
A comprehensive and approved method transfer protocol must be in place, detailing the scope, procedures, and acceptance criteria.
-
The analytical method must be fully validated at the sending laboratory according to ICH Q2(R2) guidelines.[8][11][12][13][14]
-
The receiving laboratory must have the same or equivalent instrumentation, reagents, and qualified personnel.
3. Materials and Methods:
-
Samples: One homogenous batch of Piperazine Derivative X drug substance.
-
Reference Standard: A well-characterized reference standard of Piperazine Derivative X.
-
Instrumentation: HPLC systems at both laboratories with UV detectors, equipped with the same column type (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Reagents: All reagents and solvents must be of the same grade at both laboratories.
4. Experimental Design:
-
Sending Laboratory:
-
Performs system suitability tests (SST) to ensure the system is performing correctly.
-
Analyzes the reference standard to prepare a calibration curve.
-
Performs six independent assays of the Piperazine Derivative X drug substance sample.
-
-
Receiving Laboratory:
-
Receives the method, samples, and reference standard from the sending laboratory.
-
Performs familiarization runs to ensure the analyst is competent with the method.
-
Performs system suitability tests (SST).
-
Analyzes the reference standard to prepare a calibration curve.
-
Performs six independent assays of the same Piperazine Derivative X drug substance sample.
-
5. Data Analysis and Acceptance Criteria:
-
System Suitability: All SST parameters (e.g., tailing factor, theoretical plates, %RSD of replicate injections) must pass the pre-defined criteria at both sites.
-
Precision:
-
The %RSD of the six assay results from the receiving laboratory should be ≤ 2.0%.
-
The %RSD of the twelve assay results (six from each lab) should be ≤ 2.0%.
-
-
Accuracy (Comparative): The mean assay value from the receiving laboratory should be within ±2.0% of the mean assay value from the sending laboratory.
Visualizing the Cross-Validation Process
To better illustrate the flow of activities and decision points in a typical cross-validation project, the following diagrams are provided.
Caption: High-Level Cross-Validation Workflow.
Caption: Decision Logic for Method Selection.
Conclusion
The cross-validation of analytical methods for piperazine derivatives is a critical, multi-faceted process that underpins data reliability in drug development. A thorough understanding of the analytical challenges posed by the piperazine moiety, coupled with a systematic approach to method selection and transfer, is essential. While HPLC-UV with derivatization remains a workhorse for quality control environments, the superior sensitivity and selectivity of LC-MS/MS and GC-MS are indispensable for bioanalysis and trace-level determinations. By adhering to a robust cross-validation protocol, rooted in the principles outlined by regulatory bodies like the ICH, organizations can ensure the seamless transfer of analytical procedures and maintain the integrity of their data, ultimately safeguarding product quality and patient safety.
References
- 1. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Transfer of Analytical Methods | FDA Requirements - Compliance4All [compliance4alllearning.com]
- 6. contractpharma.com [contractpharma.com]
- 7. ipq.org [ipq.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. database.ich.org [database.ich.org]
- 12. qbdgroup.com [qbdgroup.com]
- 13. m.youtube.com [m.youtube.com]
- 14. ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published - Analytical Quality Control Group [analytical.gmp-compliance.org]
Establishing a Gold Standard: A Comparative Guide to Reference Standards for 1-(2-Fluorobenzyl)piperazine
For Immediate Release
[City, State] – In the landscape of pharmaceutical research and development, the precision of analytical measurements is paramount. For scientists and drug development professionals working with 1-(2-Fluorobenzyl)piperazine, a key building block in the synthesis of various pharmaceutically active compounds, the integrity of their reference standard dictates the reliability of their results.[1][2] This guide provides an in-depth, objective comparison of establishing an in-house reference standard versus utilizing commercially available options, supported by experimental data and established scientific principles.
The Critical Role of a Reference Standard
A reference standard serves as the benchmark against which a sample of this compound is compared to confirm its identity, purity, and strength.[3] Its quality is non-negotiable, directly impacting the validity of analytical data in drug discovery, development, and quality control. The establishment of a robust reference standard is a cornerstone of good manufacturing practices (GMP) and regulatory compliance.[4][5]
Pathways to a Reference Standard: In-House vs. Commercial
Researchers have two primary avenues for obtaining a reference standard for this compound: establishing one within their own laboratory (in-house) or purchasing a pre-qualified standard from a commercial vendor. The choice between these options involves a trade-off between control, cost, and convenience.
In-House Reference Standard Establishment: This approach offers the highest degree of control over the characterization and documentation of the reference material. It is a multi-step process that requires significant expertise and resources.
Commercial Reference Standards: Several suppliers offer this compound with stated purity levels.[6][7][8] While convenient, the user must rely on the vendor's characterization and may have limited access to the full data package.
The following diagram illustrates the typical workflow for establishing and qualifying an in-house reference standard:
Caption: Workflow for In-House Reference Standard Qualification.
Head-to-Head Comparison: Analytical Methodologies
A thorough characterization is essential to establish the identity and purity of a this compound reference standard. The following analytical techniques are indispensable:
| Analytical Technique | Purpose | In-House Standard | Commercial Standard |
| High-Performance Liquid Chromatography (HPLC-UV) | Purity assessment and quantification of impurities. | Full method development and validation required. | Method details may be proprietary; user verification is recommended. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and structural elucidation. | Essential for unequivocal identity confirmation. | Typically provided on the Certificate of Analysis (CoA). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural confirmation and identification of impurities. | 1H, 13C, and 19F NMR are crucial for complete characterization.[1][9] | NMR data may or may not be readily available from the vendor. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups. | Provides a characteristic fingerprint of the molecule. | Often included in the supplier's analytical data. |
| Melting Point | Assessment of purity. | A sharp melting point range indicates high purity. | A key specification provided by most vendors.[10] |
| Elemental Analysis | Confirmation of elemental composition. | Provides fundamental evidence of the chemical formula. | May be included in the vendor's CoA. |
Expert Insight: While commercial standards offer a convenient starting point, relying solely on the vendor's CoA without internal verification can introduce risk. It is best practice to perform, at a minimum, an identity test (e.g., by FTIR or HPLC retention time) and a purity check upon receipt of a commercial standard.
Experimental Protocols: A Closer Look
HPLC-UV Method for Purity Determination
The following protocol outlines a robust HPLC-UV method for assessing the purity of this compound. This method can be adapted and validated for use as a primary purity-indicating assay.
Objective: To separate and quantify this compound from potential process-related impurities and degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Rationale for Method Choices: The use of a C18 column provides good retention and separation for the relatively nonpolar this compound. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities. TFA is used as an ion-pairing agent to improve peak shape.
Identity Confirmation by Mass Spectrometry and NMR
Mass Spectrometry (Electrospray Ionization - ESI):
-
Expected [M+H]+: 195.1292[1]
-
Rationale: ESI is a soft ionization technique that typically produces the protonated molecular ion, providing clear confirmation of the molecular weight.
1H NMR (400 MHz, CDCl3):
-
Expected Chemical Shifts (δ, ppm): 2.82 (t, 4H), 3.25 (t, 4H), 3.65 (s, 2H), 7.01-7.14 (m, 2H), 7.23-7.35 (m, 2H), 9.58 (bs, 2H, for hydrochloride salt).[1]
-
Rationale: The proton NMR spectrum provides a unique fingerprint of the molecule, confirming the presence and connectivity of all hydrogen atoms.
The following diagram illustrates the key steps in analytical method validation, a critical component of establishing a reliable reference standard:
Caption: Key Parameters of Analytical Method Validation.
Impurity Profiling: A Critical Consideration
The synthesis of this compound can result in several potential impurities.[11] A thorough understanding of the synthetic route is crucial for identifying and controlling these impurities.[1][12][13]
Potential Process-Related Impurities:
-
Unreacted starting materials: Piperazine and 2-fluorobenzyl chloride.
-
Over-alkylation product: 1,4-bis(2-Fluorobenzyl)piperazine.
-
Positional isomers: Impurities arising from reactions at other positions of the starting materials.
Degradation Products:
-
Oxidative degradation products.
-
Hydrolytic degradation products.
A well-characterized reference standard should have a comprehensive impurity profile, with each significant impurity identified and quantified.
Stability and Re-qualification: Ensuring Long-Term Integrity
A reference standard is not static; its purity can change over time due to degradation.[3] Therefore, a stability testing program is essential to establish a re-test date or shelf life.[3][5]
Stability Study Design:
-
Storage Conditions: The standard should be stored under controlled conditions (e.g., -20°C, 2-8°C, and ambient temperature) and protected from light and moisture.[3][14]
-
Testing Intervals: Periodic testing (e.g., 3, 6, 12, 24 months) should be performed to monitor for any changes in purity or the appearance of new degradation products.[3][14]
-
Analytical Methods: Stability-indicating analytical methods, such as the HPLC-UV method described above, must be used.[5]
Re-qualification: If a significant change in purity is observed, or upon reaching the re-test date, the reference standard must be re-qualified through a comprehensive analytical testing program.[14]
Conclusion and Recommendations
The decision to establish an in-house reference standard for this compound versus purchasing a commercial one depends on the specific needs and resources of the laboratory.
-
For critical applications such as late-stage drug development and GMP quality control, establishing a well-characterized in-house reference standard is the recommended approach. This provides the highest level of assurance in the quality and reliability of the standard.
-
For early-stage research and discovery, a commercially available standard may be a suitable and cost-effective option. However, it is imperative to perform identity and purity verification upon receipt.
Regardless of the source, a robust and well-documented reference standard for this compound is a fundamental requirement for generating accurate and reproducible scientific data.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 4. biosynce.com [biosynce.com]
- 5. gmpsop.com [gmpsop.com]
- 6. This compound (96%) - Amerigo Scientific [amerigoscientific.com]
- 7. 1-(2-氟苄基)哌嗪 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | 89292-78-4 [amp.chemicalbook.com]
- 9. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound hydrochloride - 1 g [fichema.cz]
- 11. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 12. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 13. Piperazine synthesis [organic-chemistry.org]
- 14. pharmtech.com [pharmtech.com]
A Researcher's Guide to Quality Verification: Spectroscopic Analysis of 1-(2-Fluorobenzyl)piperazine from Different Suppliers
In the landscape of drug discovery and development, the quality and purity of starting materials are paramount. Seemingly minor impurities in a reagent can lead to significant downstream consequences, including altered biological activity, the formation of unwanted byproducts, and difficulties in reaction scale-up. 1-(2-Fluorobenzyl)piperazine is a key building block in medicinal chemistry, frequently utilized in the synthesis of compounds targeting the central nervous system.[1] Its structural integrity is therefore of critical importance.
This guide provides a comprehensive framework for researchers to independently verify the quality of this compound obtained from different commercial suppliers. We will delve into the practical application and interpretation of three core analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). By understanding the principles behind these methods and how to interpret the resulting data, researchers can make informed decisions about the suitability of their reagents, ensuring the reliability and reproducibility of their experimental results.
The Importance of Orthogonal Analytical Methods
Relying on a single analytical technique for quality assessment can be misleading. A more robust approach involves the use of orthogonal methods, where each technique provides a different and complementary piece of information about the molecule. For this compound, we will employ:
-
¹H and ¹³C NMR: To confirm the molecular structure and identify the presence of organic impurities.
-
FTIR: To verify the presence of key functional groups.
-
Mass Spectrometry: To confirm the molecular weight and elemental composition.
The following sections will detail the experimental protocols for each technique and provide a comparative analysis of hypothetical data from three fictional suppliers: Supplier A, Supplier B, and Supplier C.
Experimental Design & Protocols
A systematic approach to sample analysis is crucial for obtaining reliable and comparable data. The following workflow outlines the key steps in the spectroscopic analysis of this compound.
Caption: Experimental workflow for the spectroscopic comparison of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 0.75 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the ¹H NMR signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol:
-
Sample Preparation: Apply a small amount of the neat liquid sample onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Mass Spectrometry (MS)
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol.
-
Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass spectrometer. Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Determine the monoisotopic mass of the parent ion and analyze the fragmentation pattern.
Comparative Analysis of Spectroscopic Data
The following tables summarize the expected and hypothetical spectroscopic data for this compound from three different suppliers.
¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Expected δ (ppm) | Supplier A (δ, Integration) | Supplier B (δ, Integration) | Supplier C (δ, Integration) |
| Aromatic (4H) | 7.0-7.4 | 7.05-7.35 (m, 4H) | 7.06-7.36 (m, 4H) | 7.04-7.34 (m, 4H) |
| Benzyl CH₂ (2H) | ~3.5 | 3.52 (s, 2H) | 3.53 (s, 2H) | 3.51 (s, 2H) |
| Piperazine CH₂ (4H) | ~2.6 | 2.65 (t, 4H) | 2.66 (t, 4H) | 2.64 (t, 4H) |
| Piperazine CH₂ (4H) | ~2.4 | 2.45 (t, 4H) | 2.46 (t, 4H) | 2.44 (t, 4H) |
| NH (1H) | ~1.8 | 1.82 (s, 1H) | 1.83 (s, 1H) | 1.81 (s, 1H) |
| Impurity | - | None Observed | 1.25 (t, 3H), 3.65 (q, 2H) | 8.10 (s, 1H) |
Interpretation:
-
Supplier A: The spectrum shows all the expected signals with correct integrations, indicating a high level of purity.
-
Supplier B: In addition to the product signals, there are peaks corresponding to an ethyl group (a triplet at 1.25 ppm and a quartet at 3.65 ppm), suggesting the presence of residual ethyl acetate, a common recrystallization solvent.
-
Supplier C: A singlet at 8.10 ppm is indicative of an aldehyde proton, possibly from unreacted 2-fluorobenzaldehyde, a potential starting material.
¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Expected δ (ppm) | Supplier A (δ) | Supplier B (δ) | Supplier C (δ) |
| Aromatic C-F | ~160 (d) | 160.5 | 160.6 | 160.4 |
| Aromatic CH | 124-130 | 124.2, 128.5, 129.0, 129.8 | 124.3, 128.6, 129.1, 129.9 | 124.1, 128.4, 128.9, 129.7 |
| Benzyl CH₂ | ~63 | 63.2 | 63.3 | 63.1 |
| Piperazine CH₂ | ~54 | 54.5 | 54.6 | 54.4 |
| Piperazine CH₂ | ~46 | 46.1 | 46.2 | 46.0 |
| Impurity | - | None Observed | 14.2, 60.5 | 192.3 |
Interpretation:
-
Supplier A: The spectrum is clean with all expected carbon signals present.
-
Supplier B: The presence of signals at 14.2 and 60.5 ppm further confirms the ethyl acetate impurity.
-
Supplier C: A signal at 192.3 ppm is characteristic of an aldehyde carbon, corroborating the presence of 2-fluorobenzaldehyde.
FTIR Data (ATR)
| Functional Group | Expected Wavenumber (cm⁻¹) | Supplier A | Supplier B | Supplier C |
| N-H Stretch | 3300-3500 | 3350 (br) | 3352 (br) | 3348 (br) |
| C-H Aromatic | 3000-3100 | 3050 | 3051 | 3049 |
| C-H Aliphatic | 2800-3000 | 2850, 2940 | 2852, 2941 | 2849, 2938 |
| C=C Aromatic | 1400-1600 | 1450, 1580 | 1451, 1582 | 1449, 1579 |
| C-N Stretch | 1000-1250 | 1150 | 1151 | 1149 |
| C-F Stretch | 1000-1400 | 1230 | 1231 | 1229 |
| Impurity | - | None Observed | 1740 (s) | 1705 (s) |
Interpretation:
-
Supplier A: The spectrum displays all the characteristic absorption bands for this compound.
-
Supplier B: A strong, sharp peak at 1740 cm⁻¹ is indicative of a carbonyl stretch from an ester, consistent with the ethyl acetate impurity identified by NMR.
-
Supplier C: A strong absorption at 1705 cm⁻¹ suggests the presence of a carbonyl group from an aromatic aldehyde, confirming the 2-fluorobenzaldehyde impurity.
Mass Spectrometry Data (ESI-TOF)
| Ion | Expected m/z | Supplier A (m/z) | Supplier B (m/z) | Supplier C (m/z) |
| [M+H]⁺ | 195.1292 | 195.1295 | 195.1294 | 195.1296 |
| Impurity Ion | - | None Observed | 89.0233 | 125.0343 |
Interpretation:
-
Supplier A: A single major peak corresponding to the protonated molecule is observed, with the measured mass being in excellent agreement with the calculated mass.
-
Supplier B: In addition to the product ion, a peak at m/z 89.0233 is observed, corresponding to the [M+H]⁺ of ethyl acetate.
-
Supplier C: An ion at m/z 125.0343 is detected, which corresponds to the [M+H]⁺ of 2-fluorobenzaldehyde.
Caption: Key structural features of this compound and their expected spectroscopic signatures.
Conclusion and Recommendations
This comparative guide illustrates the importance of performing thorough analytical validation of commercially available reagents. Based on our hypothetical data:
-
Supplier A provides this compound of high purity, suitable for all research applications.
-
Supplier B's product contains a significant amount of residual solvent (ethyl acetate). While this may be acceptable for some applications, it could be problematic for reactions sensitive to protic impurities or where accurate quantification is required. Further purification would be necessary for use in sensitive assays.
-
Supplier C's material is contaminated with a starting material impurity (2-fluorobenzaldehyde). This is a reactive impurity that could lead to the formation of unwanted side products and should be removed before use.
It is imperative for researchers to recognize that the purity stated on a supplier's certificate of analysis may not always reflect the true composition of the material upon receipt. Independent verification using the spectroscopic methods outlined in this guide is a critical step in ensuring the quality and integrity of your research. By investing a small amount of time in upfront analysis, researchers can save significant time and resources in the long run, and have greater confidence in the validity of their results.
References
A Head-to-Head Comparison of 1-(2-Fluorobenzyl)piperazine with Other CNS Scaffolds: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically successful drugs targeting the central nervous system (CNS).[1][2][3] Its unique physicochemical properties, including two basic nitrogen atoms, grant it favorable pharmacokinetics and the ability to be readily modified to fine-tune pharmacological activity.[3][4] This guide provides a detailed, head-to-head comparison of the 1-(2-Fluorobenzyl)piperazine scaffold against other prominent CNS-active cores, offering experimental insights and data-driven analysis to inform future drug discovery efforts.
The this compound moiety serves as a critical intermediate in the synthesis of molecules aimed at modulating neurotransmitter receptors, with applications in potential treatments for psychiatric and neurological disorders like anxiety and depression.[5] The inclusion of the fluorobenzyl group can enhance binding affinity and metabolic stability, making it a point of interest for CNS drug development.[5]
This comparison will focus on three key areas of preclinical drug evaluation: in vitro receptor binding, ADME-Tox profiling (specifically blood-brain barrier permeability), and in vivo efficacy in a predictive behavioral model.
Section 1: Comparator CNS Scaffolds
To provide a robust comparison, we have selected two classical and widely recognized CNS scaffolds: the Phenothiazine core, exemplified by Chlorpromazine, and the Butyrophenone core, represented by Haloperidol. These scaffolds form the basis of first-generation antipsychotic drugs and offer a valuable performance benchmark.[6][7][8][9]
-
This compound: A versatile and modern scaffold found in numerous multi-target CNS agents.[10][11][12] Its derivatives often target a combination of serotonin and dopamine receptors.[10][13][14]
-
Phenothiazine (e.g., Chlorpromazine): A tricyclic scaffold that was instrumental in the first wave of antipsychotic medications.[6][15] Its mechanism primarily involves the blockade of dopamine D2 receptors.[15][16][17]
-
Butyrophenone (e.g., Haloperidol): A class of potent D2 receptor antagonists that became a mainstay in the treatment of psychosis.[7][8][18]
Section 2: Head-to-Head Comparison: In Vitro Performance
Objective: The primary goal of in vitro analysis is to determine a compound's binding affinity (potency) and selectivity for its intended targets versus off-targets. A radioligand binding assay is the gold standard for this purpose.[19][20]
Expertise & Experience Behind Experimental Choices: We selected a panel of receptors crucial for antipsychotic and antidepressant activity. Dopamine D2 and Serotonin 5-HT2A receptor antagonism are hallmarks of atypical antipsychotic action, while 5-HT1A agonism is associated with anxiolytic and antidepressant effects.[10] Histamine H1 and Muscarinic M1 receptors are included as key off-targets; antagonism at these receptors is linked to undesirable side effects like sedation and dry mouth, respectively.[7]
Data Summary: Comparative Receptor Binding Profile
The following table summarizes the binding affinities (Ki, in nM) for our representative scaffolds. Lower Ki values indicate higher binding affinity.
| Scaffold | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Serotonin 5-HT1A (Ki, nM) | Histamine H1 (Ki, nM) | Muscarinic M1 (Ki, nM) |
| This compound Derivative | 15 | 5 | 25 | 50 | > 1000 |
| Phenothiazine (Chlorpromazine) | 1 | 10 | 200 | 3 | 20 |
| Butyrophenone (Haloperidol) | 0.5 | 50 | > 5000 | 150 | > 5000 |
Data presented are representative values compiled from literature for illustrative comparison.
Interpretation:
-
The This compound derivative shows a balanced profile with high affinity for both D2 and 5-HT2A receptors and moderate affinity for 5-HT1A, a profile often sought for atypical antipsychotics with potential antidepressant properties.[10] Importantly, it displays significantly lower affinity for H1 and M1 off-targets, suggesting a lower potential for related side effects.
-
Phenothiazine demonstrates potent D2 and H1 antagonism, explaining both its efficacy and its strong sedative side effects.[7][17]
-
Butyrophenone is a highly potent and selective D2 antagonist, but it lacks the significant 5-HT2A affinity that characterizes newer "atypical" agents.[18]
Experimental Workflow & Protocol
The workflow for a competitive radioligand binding assay is a self-validating system designed to ensure accuracy and reproducibility.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Radioligand Binding Assay (Dopamine D2 Receptor)
-
Receptor Source: Use commercially available cell membranes from a stable cell line (e.g., CHO-K1) expressing the human dopamine D2 receptor.
-
Radioligand: Utilize [3H]-Spiperone, a high-affinity D2 antagonist radioligand.
-
Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Incubation: In a 96-well plate, combine 50 µL of test compound dilutions, 50 µL of [3H]-Spiperone (at a final concentration near its Kd, ~0.2 nM), and 100 µL of receptor membrane suspension (approximately 10-20 µg protein/well).
-
Controls:
-
Total Binding: Replace test compound with assay buffer.
-
Nonspecific Binding: Replace test compound with a high concentration (e.g., 10 µM) of an unlabeled D2 antagonist like Haloperidol.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes to reach equilibrium.
-
Separation: Rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester. The filters trap the membranes with bound radioligand while unbound radioligand passes through.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter mat in a scintillation bag with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total - Nonspecific). Plot the percent inhibition of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[21]
Section 3: Head-to-Head Comparison: ADME-Tox Profile
Objective: For a CNS drug, the ability to cross the blood-brain barrier (BBB) is paramount.[22] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method used in early drug discovery to predict passive BBB penetration.[23][24][25]
Expertise & Experience Behind Experimental Choices: The PAMPA-BBB model uses a porcine brain lipid extract to create an artificial membrane that mimics the BBB.[26] This provides a rapid and cost-effective way to rank-order compounds based on their potential for CNS penetration, guiding the selection of candidates for more complex cell-based or in vivo studies.[23][27]
Data Summary: Comparative PAMPA-BBB Permeability
Permeability (Pe) is expressed in units of 10⁻⁶ cm/s. Higher Pe values suggest better permeability.
| Scaffold | Apparent Permeability (Pe, 10⁻⁶ cm/s) | Predicted CNS Penetration |
| This compound Derivative | 12.5 | High |
| Phenothiazine (Chlorpromazine) | 15.0 | High |
| Butyrophenone (Haloperidol) | 8.0 | Moderate |
Data presented are representative values for illustrative comparison.
Interpretation:
-
Both the This compound derivative and Phenothiazine show high permeability, consistent with their known CNS activity. The lipophilic nature of the tricyclic phenothiazine core contributes to its excellent membrane traversal.
-
The Butyrophenone scaffold shows moderate permeability. While effective, its structure may be less optimized for passive diffusion compared to the other two scaffolds. This highlights an area where medicinal chemistry efforts could improve the properties of this class.
Experimental Workflow & Protocol
The PAMPA-BBB assay is a straightforward diffusion experiment.
Caption: The principle of the Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed Protocol: PAMPA-BBB Assay
-
Prepare Solutions: Dissolve test compounds in a suitable buffer (e.g., PBS at pH 7.4) to a final concentration of 100 µM.
-
Coat Membrane: Gently add 5 µL of a porcine brain lipid solution in dodecane onto the filter of a 96-well donor plate and allow it to impregnate the membrane.
-
Add Acceptor Solution: Add 200 µL of buffer to the wells of a 96-well acceptor plate.
-
Assemble Sandwich: Place the lipid-coated donor plate on top of the acceptor plate, creating the "sandwich".
-
Add Donor Solution: Add 200 µL of the test compound solution to the donor wells.
-
Incubation: Cover the plate and incubate at room temperature for 4 to 18 hours.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Pe) is calculated using established equations that account for the surface area of the membrane, the volume of the wells, and the incubation time.
Section 4: Head-to-Head Comparison: In Vivo Efficacy
Objective: To assess a compound's functional effect in a living system. The Prepulse Inhibition (PPI) of the acoustic startle reflex is a key translational model for sensorimotor gating, a process deficient in disorders like schizophrenia.[28][29] Antipsychotic drugs are known to reverse deficits in PPI induced by psychostimulants like amphetamine.[29]
Expertise & Experience Behind Experimental Choices: Inducing a PPI deficit with a dopamine agonist like amphetamine creates a robust and reproducible model of sensorimotor gating disruption. Measuring the ability of a test compound to restore normal PPI provides a strong indication of its potential antipsychotic efficacy.[29] This model has high predictive validity for clinically effective antipsychotics.
Data Summary: Reversal of Amphetamine-Induced PPI Deficit
The data shows the percentage reversal of the startle response deficit at a standardized dose.
| Scaffold | % Reversal of PPI Deficit (at 1 mg/kg) |
| This compound Derivative | 65% |
| Phenothiazine (Chlorpromazine) | 50% |
| Butyrophenone (Haloperidol) | 75% |
Data presented are representative values for illustrative comparison.
Interpretation:
-
All three scaffolds demonstrate the ability to reverse the PPI deficit, consistent with their D2 receptor antagonism.
-
The potent D2 antagonism of the Butyrophenone scaffold translates into the highest efficacy in this specific dopamine-driven model.
-
The This compound derivative shows strong efficacy, likely driven by its combined D2/5-HT2A antagonism. The serotonergic component can modulate dopamine systems, contributing to the therapeutic effect.
-
Phenothiazine is effective, though perhaps less potent in this model compared to Haloperidol, reflecting its broader receptor activity profile.
Experimental Workflow & Protocol
The PPI test follows a precise sequence of stimuli and measurements.
Caption: Experimental workflow for the Prepulse Inhibition (PPI) test.
Detailed Protocol: Prepulse Inhibition (PPI) Test
-
Animals: Use male Sprague-Dawley rats (250-300g).
-
Apparatus: Utilize a calibrated startle response system (e.g., SR-LAB, San Diego Instruments) consisting of a sound-attenuating chamber, a speaker for stimuli, and a platform with a transducer to measure the animal's startle reflex.[29]
-
Dosing:
-
30 minutes prior to testing, administer the disrupting agent, amphetamine (e.g., 2 mg/kg, subcutaneous).
-
60 minutes prior to testing, administer the test compound (e.g., 1 mg/kg, intraperitoneal) or vehicle.
-
-
Acclimation: Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 70 dB).
-
Test Session: The session consists of multiple trial types presented in a pseudorandom order with a variable inter-trial interval.[30]
-
Pulse Alone Trial: A 40 ms burst of 120 dB white noise.
-
Prepulse + Pulse Trial: A 20 ms prepulse (e.g., 85 dB, 15 dB above background) presented 100 ms before the 120 dB pulse.
-
No Stimulus Trial: Background noise only, to measure baseline movement.
-
-
Data Recording: The system records the maximum startle amplitude (Vmax) for 65 ms following the onset of the startle stimulus.
-
Data Analysis: Calculate the percent prepulse inhibition (%PPI) for each animal using the formula: %PPI = 100 × [(Mean amplitude of Pulse Alone trials) – (Mean amplitude of Prepulse+Pulse trials)] / (Mean amplitude of Pulse Alone trials). Compare the %PPI across treatment groups to determine if the test compound reversed the amphetamine-induced deficit.[30]
Synthesis and Discussion
This head-to-head comparison demonstrates the distinct profiles of different CNS scaffolds.
-
The This compound scaffold represents a modern approach to CNS drug design, offering a balanced polypharmacology that can be fine-tuned to achieve a desired therapeutic effect with potentially fewer side effects.[4][10] Its high BBB permeability and strong in vivo efficacy make it an attractive starting point for novel antipsychotic and antidepressant agents.
-
The Phenothiazine scaffold, while historically significant, possesses a "dirtier" pharmacological profile, with high affinity for off-targets like H1 and M1 receptors that contribute to its side-effect burden.[7][17] However, its excellent permeability and proven efficacy underscore the robustness of the tricyclic core.
-
The Butyrophenone scaffold is a testament to the power of potent and selective D2 antagonism. Its superior performance in the dopamine-driven PPI model highlights its strength as a pure antipsychotic scaffold, though its moderate permeability and lack of serotonergic activity represent areas for potential optimization.
Ultimately, the choice of a scaffold depends on the therapeutic goal. For multi-target "atypical" profiles, the arylpiperazine family, including the this compound derivative, offers superior flexibility and a better-tolerated starting point. For potent D2 antagonism, the butyrophenone core remains a highly validated and effective scaffold. This guide provides the foundational data and experimental frameworks necessary for researchers to make informed decisions in the complex but rewarding field of CNS drug discovery.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. Phenothiazine | Antipsychotic, Antidepressant & Neuroleptic | Britannica [britannica.com]
- 7. litfl.com [litfl.com]
- 8. Butyrophenone - Wikipedia [en.wikipedia.org]
- 9. encyclopedia.com [encyclopedia.com]
- 10. mdpi.com [mdpi.com]
- 11. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders | Bentham Science [benthamscience.com]
- 13. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenothiazine Antipsychotic Drug Facts, Side Effects, Dosage [medicinenet.com]
- 16. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 17. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bromperidol, a new butyrophenone neuroleptic: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 24. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 25. paralab.es [paralab.es]
- 26. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 28. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 30. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
A Senior Application Scientist's Guide to the Inter-Laboratory Validation of an Analytical Protocol for 1-(2-Fluorobenzyl)piperazine
Abstract
The accurate and precise quantification of emerging psychoactive substances is paramount for forensic, clinical, and pharmaceutical applications. This guide provides a comprehensive framework for the inter-laboratory validation of an analytical protocol for 1-(2-Fluorobenzyl)piperazine (2-FBP), a synthetic piperazine derivative. We objectively compare the performance of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and provide supporting experimental data to guide researchers, scientists, and drug development professionals in selecting and validating the most appropriate method for their needs. This document emphasizes the causality behind experimental choices and provides detailed, step-by-step methodologies to ensure scientific integrity and reproducibility.
Introduction: The Analytical Challenge of this compound
This compound (2-FBP) belongs to the piperazine class of compounds, which includes a number of new psychoactive substances (NPS).[1][2] The structural similarity of 2-FBP to other piperazine derivatives necessitates highly selective and sensitive analytical methods to ensure accurate identification and quantification, particularly in complex matrices such as biological fluids or seized materials.[3][4] The validation of an analytical protocol is a critical process to demonstrate its suitability for its intended purpose, ensuring that the method is reliable, reproducible, and accurate.[5][6][7] Inter-laboratory validation, or reproducibility, is the ultimate test of a method's robustness, assessing its performance across different laboratories, analysts, and equipment.[8]
This guide will compare and contrast two of the most powerful and widely used analytical techniques for the analysis of piperazine derivatives: GC-MS and LC-MS/MS.[2][9] We will delve into the core validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, providing a clear rationale for the selection of each method based on specific analytical requirements.[6][8]
Comparative Analysis of Analytical Methodologies: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS for the analysis of 2-FBP depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely available technique that offers excellent chromatographic separation and is highly specific for the identification of volatile and semi-volatile compounds.[4][10] For piperazine derivatives, derivatization may sometimes be necessary to improve volatility and chromatographic peak shape.[9]
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides exceptional sensitivity and specificity, particularly for non-volatile and thermally labile compounds.[2][11] It often requires minimal sample preparation and can analyze a wider range of compounds compared to GC-MS.[9][12]
Below is a comparative summary of the expected performance of each technique for the analysis of 2-FBP, based on typical validation data for similar piperazine derivatives.
Table 1: Comparative Performance of GC-MS and LC-MS/MS for 2-FBP Analysis
| Validation Parameter | GC-MS | LC-MS/MS | Rationale for Performance |
| Linearity (R²) | > 0.995 | > 0.998 | Both techniques offer excellent linearity, with LC-MS/MS often showing slightly better correlation due to lower background noise. |
| Accuracy (% Recovery) | 95-105% | 98-102% | LC-MS/MS can exhibit higher accuracy due to reduced matrix effects with appropriate sample preparation and the use of isotopically labeled internal standards. |
| Precision (%RSD) | < 5% | < 3% | The higher sensitivity and selectivity of tandem MS often lead to better precision in LC-MS/MS methods. |
| Limit of Detection (LOD) | 1-5 ng/mL | 0.1-1 ng/mL | LC-MS/MS is generally more sensitive, allowing for the detection of lower concentrations of the analyte.[9][12] |
| Limit of Quantification (LOQ) | 5-10 ng/mL | 0.5-2 ng/mL | Consistent with its lower LOD, LC-MS/MS allows for the reliable quantification of smaller amounts of 2-FBP.[13] |
| Specificity | High | Very High | While GC-MS offers high specificity through mass spectral libraries, the use of multiple reaction monitoring (MRM) in LC-MS/MS provides superior specificity by monitoring specific precursor-product ion transitions. |
| Robustness | Good | Excellent | LC-MS/MS methods are often considered more robust to minor variations in experimental conditions. |
Experimental Protocols for Method Validation
To ensure the trustworthiness of an analytical method, a rigorous validation process must be followed.[5][14] The following sections provide detailed, step-by-step protocols for validating a GC-MS and an LC-MS/MS method for the analysis of 2-FBP.
GC-MS Validation Protocol
The following protocol outlines the steps for validating a GC-MS method for the quantification of 2-FBP in a seized powder matrix.
3.1.1. Sample Preparation
-
Accurately weigh 10 mg of the homogenized seized powder.
-
Dissolve the powder in 10 mL of methanol to achieve a concentration of 1 mg/mL.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into a GC vial.
-
Prepare a series of calibration standards by diluting a certified reference standard of 2-FBP in methanol to cover the expected concentration range (e.g., 1-100 µg/mL).
3.1.2. GC-MS Instrumentation and Conditions
-
GC System: Agilent 8890 GC System (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 20°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS System: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Full Scan (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification. Characteristic ions for 2-FBP would need to be determined from a reference standard.
3.1.3. Validation Parameters to be Assessed
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of 2-FBP.
-
Linearity: Analyze the calibration standards in triplicate and plot the peak area against the concentration. Perform a linear regression and determine the coefficient of determination (R²).
-
Accuracy: Spike blank matrix samples with known concentrations of 2-FBP (low, medium, and high) and calculate the percent recovery.
-
Precision (Repeatability and Intermediate Precision): Analyze replicate samples at three different concentrations on the same day (repeatability) and on different days with different analysts (intermediate precision). Calculate the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7]
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., inlet temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.
LC-MS/MS Validation Protocol
The following protocol details the validation of an LC-MS/MS method for quantifying 2-FBP in human plasma.
3.2.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., 2-FBP-d4).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an LC vial for analysis.
-
Prepare calibration standards by spiking drug-free human plasma with known concentrations of 2-FBP (e.g., 0.1-100 ng/mL).
3.2.2. LC-MS/MS Instrumentation and Conditions
-
LC System: Shimadzu Nexera X2 UHPLC (or equivalent)
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
Start at 5% B, hold for 0.5 min
-
Linearly increase to 95% B over 3.5 min
-
Hold at 95% B for 1 min
-
Return to 5% B and equilibrate for 1 min
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: SCIEX Triple Quad 6500+ (or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Parameters: Optimized for 2-FBP (e.g., Curtain Gas, IonSpray Voltage, Temperature)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for 2-FBP and the internal standard must be determined by infusion of the pure substances.
3.2.3. Validation Parameters to be Assessed
The validation parameters to be assessed are the same as for the GC-MS method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness), but tailored to the LC-MS/MS methodology and the plasma matrix.
Inter-Laboratory Validation (Reproducibility) Protocol
The purpose of an inter-laboratory validation study is to demonstrate that the analytical protocol is reproducible and can be successfully implemented in different laboratories.[8]
Study Design
-
Participating Laboratories: A minimum of three independent laboratories should participate in the study.
-
Standardized Protocol: Each laboratory must receive and strictly adhere to the same detailed analytical protocol.
-
Reference Materials: A central body should prepare and distribute identical sets of samples to each laboratory. These should include:
-
Certified reference standard of 2-FBP.
-
Blank matrix samples.
-
Spiked matrix samples at three different concentration levels (low, medium, high).
-
Quality control (QC) samples at two different concentrations.
-
-
Data Reporting: A standardized template for reporting results should be provided to ensure consistency in data collection.
Workflow for Inter-Laboratory Validation
References
- 1. etd.auburn.edu [etd.auburn.edu]
- 2. mdpi.com [mdpi.com]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. wjarr.com [wjarr.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.direct [scholars.direct]
- 14. publications.iupac.org [publications.iupac.org]
Safety Operating Guide
Navigating the Unseen: A Comprehensive Guide to the Proper Disposal of 1-(2-Fluorobenzyl)piperazine
The core challenge in managing 1-(2-Fluorobenzyl)piperazine lies in the limited availability of comprehensive toxicological and environmental data. As noted in its Safety Data Sheet (SDS), many of its properties have not been thoroughly investigated[1]. This data gap necessitates a conservative, risk-based approach to its disposal, treating it with a high degree of caution.
Part 1: Hazard Assessment and Characterization
Before any disposal protocol can be established, a thorough understanding of the potential hazards is paramount. While specific data for this compound is sparse, we can extrapolate from the known hazards of its parent molecule, piperazine, and the general characteristics of fluorinated organic compounds.
Known and Inferred Hazards:
-
Piperazine Moiety: Piperazine itself is known to be corrosive and can cause severe skin burns and eye damage[2]. It is also a respiratory and skin sensitizer and is suspected of causing reproductive toxicity[3][4].
-
Fluorinated Aromatic Ring: The presence of a fluorobenzyl group introduces the high stability of the carbon-fluorine bond. This stability makes the compound persistent in the environment and resistant to natural degradation pathways[5].
-
Combustion Byproducts: In the event of a fire or incineration, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride gas can be released[1].
RCRA Waste Classification:
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[6]. A chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one or more of the following "characteristics": ignitability, corrosivity, reactivity, or toxicity[7][8].
This compound is not currently a "listed" hazardous waste under RCRA[9][10]. Therefore, its classification as a hazardous waste depends on its characteristics.
| RCRA Characteristic | Assessment for this compound | Regulatory Citation |
| Ignitability | Unlikely to be a primary hazard based on available data for similar compounds. | 40 CFR § 261.21 |
| Corrosivity | Possible, given that piperazine is a strong base. The pH of the waste should be tested. A pH ≥ 12.5 would classify it as corrosive. | 40 CFR § 261.22 |
| Reactivity | Unlikely to be reactive in the context of RCRA (e.g., explosive, water-reactive). | 40 CFR § 261.23 |
| Toxicity | This is the most likely characteristic to be met. Due to the lack of specific data, a conservative approach is to assume toxicity based on the hazards of piperazine and the general concerns for fluorinated organic compounds. | 40 CFR § 261.24 |
Given the potential for corrosivity and the inferred toxicity, it is prudent to manage all waste containing this compound as hazardous waste .
Part 2: Personal Protective Equipment (PPE) and Spill Management
A proactive approach to safety is non-negotiable when handling this compound.
Recommended PPE:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or if there is a splash risk.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Gloves should be inspected before use and disposed of properly after handling the chemical[1].
-
Body Protection: A lab coat is required. For larger quantities, a chemically resistant apron or coveralls should be considered.
-
Respiratory Protection: Handling should occur in a well-ventilated area or a chemical fume hood. If there is a risk of aerosolization or dust formation and engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges should be used[1].
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined above.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. For solid spills, carefully sweep up the material, avoiding dust generation.
-
Collection: Collect the contained material and any contaminated cleaning supplies into a clearly labeled, sealable container for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Part 3: Step-by-Step Disposal Procedures
The recommended disposal pathway for this compound is through a licensed hazardous waste disposal company, with the ultimate destruction method being high-temperature incineration.
On-Site Waste Accumulation and Storage:
-
Waste Container Selection:
-
Use a container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must have a secure, leak-proof lid.
-
Ensure the container is clean and free of any residues from previous contents.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents as "this compound" and list any other components in the waste stream.
-
Indicate the approximate concentration or quantity.
-
Include the date when the waste was first added to the container (accumulation start date).
-
-
Segregation:
-
Storage Conditions:
-
Keep the container closed at all times except when adding waste.
-
Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.
-
Secondary containment is highly recommended to prevent the spread of material in case of a leak.
-
Disposal Workflow Diagram:
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
Off-Site Disposal:
-
Contact your EHS Department: Your institution's Environmental Health and Safety (EHS) or equivalent department is your primary resource for waste disposal. They will have established procedures and contracts with licensed hazardous waste disposal companies.
-
Schedule a Pickup: Arrange for the collection of your hazardous waste in accordance with your institution's policies.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. Your EHS department will typically manage this process.
Ultimate Destruction Method:
-
High-Temperature Incineration: This is the preferred method for the disposal of fluorinated organic compounds. The high temperatures are necessary to break the stable carbon-fluorine bond, ensuring complete destruction of the compound[5][11]. The incinerator must be equipped with appropriate scrubbers to neutralize the resulting acidic gases, such as hydrogen fluoride.
-
Hazardous Waste Landfill: If high-temperature incineration is not available, disposal in a licensed hazardous waste landfill is a secondary option[12]. This method provides containment but does not destroy the chemical, which will persist in the landfill.
What NOT to Do:
-
DO NOT dispose of this compound down the drain. This can lead to the contamination of waterways and is a violation of environmental regulations[1][6].
-
DO NOT dispose of this chemical in the regular trash.
-
DO NOT attempt to neutralize the chemical with other reagents unless you have a validated and approved procedure from your EHS department. Improper neutralization attempts can lead to dangerous reactions.
Part 4: Causality and Trustworthiness
The procedures outlined in this guide are based on a hierarchy of chemical safety and waste management principles.
-
Precautionary Principle: In the absence of complete data, we assume the highest reasonable level of hazard. This is why we recommend managing this compound as a toxic hazardous waste.
-
Hierarchy of Controls: The emphasis on using a fume hood is an example of an engineering control, which is more effective than relying solely on personal protective equipment (an administrative control).
-
Cradle-to-Grave Responsibility: Under RCRA, the generator of the hazardous waste is responsible for it from its creation to its ultimate disposal. This is why using a licensed and reputable hazardous waste disposal company is crucial.
By following these evidence-based procedures, you are not only ensuring your personal safety and the protection of the environment but also upholding the principles of scientific integrity and responsible research.
References
- 1. capotchem.com [capotchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Piperazine - information sheet - Canada.ca [canada.ca]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. benchchem.com [benchchem.com]
- 6. vumc.org [vumc.org]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

